molecular formula C29H51NO9 B15570856 Epicoccamide

Epicoccamide

货号: B15570856
分子量: 557.7 g/mol
InChI 键: GLMMQSHEMIVRFP-XIECNSLGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epicoccamide is an O-acyl carbohydrate.
3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione has been reported in Epicoccum nigrum with data available.
structure in first source

属性

分子式

C29H51NO9

分子量

557.7 g/mol

IUPAC 名称

3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione

InChI

InChI=1S/C29H51NO9/c1-19(23(32)22-24(33)20(2)30(3)28(22)37)16-14-12-10-8-6-4-5-7-9-11-13-15-17-38-29-27(36)26(35)25(34)21(18-31)39-29/h19-21,25-27,29,31-32,34-36H,4-18H2,1-3H3/t19?,20?,21-,25-,26+,27+,29-/m1/s1

InChI 键

GLMMQSHEMIVRFP-XIECNSLGSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Source and Isolation of Epicoccamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of epicoccamides, a family of bioactive tetramic acid derivatives. The information is compiled for professionals in research and drug development, with a focus on detailed methodologies and data presentation.

Natural Sources of Epicoccamide (B1671484)

Epicoccamides are secondary metabolites produced by fungi of the genus Epicoccum. These fungi are often found as endophytes, living symbiotically within the tissues of other organisms without causing apparent disease.

The primary documented sources of epicoccamides are:

  • This compound A : First isolated from Epicoccum purpurascens, a marine-derived fungus found living as an endophyte within the inner tissue of the jellyfish Aurelia aurita.[1][2][3]

  • Epicoccamides B-D : These derivatives were isolated from an endophytic Epicoccum species associated with the fruiting body of the mushroom Pholiota squarrosa.[1][4]

The genus Epicoccum, particularly Epicoccum nigrum, is recognized as a prolific producer of a wide array of bioactive compounds.[1][5] It is worth noting that in some literature, Epicoccum purpurascens is considered a synonym for Epicoccum nigrum.[6]

Biological Activity

Epicoccamides have demonstrated notable biological activities, particularly in the context of cancer research. This compound D has shown moderate cytotoxic effects against HeLa cell lines and antiproliferative effects resulting in growth inhibition against mouse fibroblast (L-929) and human leukemia (K-562) cell lines.[1][4] The aglycone form of this compound has displayed even stronger antibacterial and cytotoxic activities compared to its glycosylated counterpart, suggesting that the sugar moiety plays a role in modulating its biological function.[7]

The precise signaling pathways through which epicoccamides exert their antiproliferative effects have not been fully elucidated in the reviewed literature. The distinct dose-response curve of the this compound-aglycone suggests that its cellular targets may differ from those of the glycosylated form.[7]

This compound This compound D Inhibition Inhibition This compound->Inhibition Induces CancerCells HeLa, L-929, K-562 Cancer Cell Lines Proliferation Cell Proliferation CancerCells->Proliferation Undergoes Inhibition->Proliferation Blocks

High-level overview of this compound D's biological effect.

Isolation and Purification of this compound

The isolation of epicoccamides follows a multi-step process involving fungal fermentation, extraction of metabolites, and chromatographic purification.

Large-scale production of epicoccamides requires the cultivation of the source Epicoccum species in a suitable nutrient medium.

Generalized Fermentation Protocol:

  • Inoculum Preparation : An actively growing culture of the Epicoccum species is cultivated on a solid medium such as Potato Dextrose Agar (B569324) (PDA) or Czapek Yeast Agar (CYA).[6][8] Agar plugs from the leading edge of the mycelial growth are then used to inoculate a liquid seed culture.

  • Seed Culture : The agar plugs are transferred to a liquid medium, for example, Potato Dextrose Broth (PDB), and incubated on a rotary shaker to generate a sufficient biomass for inoculating the production-scale fermentation.[8]

  • Production Fermentation : The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out in flasks on a rotary shaker for a period of several days to weeks, allowing for the biosynthesis and secretion of secondary metabolites, including epicoccamides.[8][9][10] While specific media for this compound production are not detailed, complex media containing sources of carbon (e.g., glucose, sucrose), nitrogen (e.g., yeast extract, soybean meal), and mineral salts are typical for fungal fermentations.[9][10]

Following fermentation, the bioactive compounds are extracted from the culture.

Generalized Extraction Protocol:

  • Separation of Biomass : The fungal mycelia are separated from the liquid culture broth via filtration (e.g., through cheesecloth or filter paper).[8]

  • Solvent Extraction : The culture filtrate is subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate. This process is repeated multiple times to ensure a thorough extraction of metabolites.[4][8] The mycelia can also be extracted separately, often after being macerated in a solvent like methanol.[11]

  • Concentration : The organic extracts are combined, dried over an anhydrous salt like sodium sulfate, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[8]

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate the epicoccamides.

Generalized Purification Protocol:

  • Initial Fractionation : The crude extract is often first fractionated using column chromatography with a stationary phase like silica (B1680970) gel or a reversed-phase material (e.g., C-18 ODS).[12] Elution is performed with a gradient of solvents of increasing polarity.

  • Size-Exclusion Chromatography : Fractions showing bioactivity or containing compounds of interest may be further purified using size-exclusion chromatography, such as with Sephadex LH-20, to separate compounds based on their molecular size.[12]

  • High-Performance Liquid Chromatography (HPLC) : The final purification step typically involves preparative or semi-preparative HPLC.[12] This technique provides high resolution to separate structurally similar epicoccamides from one another and from remaining impurities.

The entire isolation process is guided by analytical techniques such as thin-layer chromatography (TLC) and analytical HPLC to track the presence of the target compounds in different fractions.

Start Epicoccum sp. Culture Fermentation Large-Scale Fermentation Start->Fermentation Filtration Filtration Fermentation->Filtration Mycelia Mycelia Filtration->Mycelia Broth Culture Broth Filtration->Broth Extraction Solvent Extraction (e.g., Ethyl Acetate) Broth->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Column Chromatography (e.g., Silica Gel, C18) CrudeExtract->ColumnChrom Fractions Bioactive Fractions ColumnChrom->Fractions HPLC Preparative/Semi-Prep HPLC Fractions->HPLC End Pure this compound HPLC->End

Generalized workflow for the isolation of this compound.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) and high-resolution mass spectrometry (HR-ESI-MS) are used to determine the molecular weight and elemental formula of the compound.[2][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed connectivity and stereochemistry of the molecule.[2][4]

  • Chemical Degradation : In some cases, chemical degradation of the molecule into smaller, known fragments can help to confirm its structure.[2][3]

Quantitative Data

The available literature provides limited specific quantitative data on the yields of epicoccamides. Production titers are highly dependent on the specific fungal strain, fermentation conditions, and extraction efficiency. The following table summarizes the types of quantitative data found, though specific yields for this compound are often not explicitly stated.

ParameterValue/RangeSource Organism/Cell LineReference
Biological Activity
This compound D CC₅₀17.0 µMHeLa (Cervical Cancer)[1]
This compound D GI₅₀5.05 µML-929 (Mouse Fibroblast)[1]
This compound D GI₅₀33.3 µMK-562 (Human Leukemia)[1]
This compound-aglycone MIC1 µg/mLStaphylococcus aureus[7]
This compound MIC64 µg/mLStaphylococcus aureus[7]
This compound-aglycone IC₅₀19 µMHeLa (Cervical Cancer)[7]
This compound IC₅₀76 µMHeLa (Cervical Cancer)[7]
Isolation Yields
Crude Extract Yield95 gEpicoccum dendrobii[12]
Isolated Compound Yields (related polyketides)3.0 mg - 30.0 mgEpicoccum dendrobii[12]

Note: CC₅₀ = 50% cytotoxic concentration; GI₅₀ = 50% growth inhibition; MIC = Minimum Inhibitory Concentration; IC₅₀ = 50% inhibitory concentration. Yields are highly variable and the data for related compounds from the same genus are provided for context.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Epicoccamides in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathway for epicoccamides, a class of mannosylated tetramate natural products produced by fungi of the genus Epicoccum. Epicoccamides are composed of three distinct biosynthetic subunits: a tetramic acid moiety derived from an amino acid, a polyketide chain, and a glycosidic unit, making their biosynthesis a subject of significant scientific interest.[1][2][3] This guide details the genetic basis, enzymatic steps, and experimental methodologies used to elucidate this complex pathway.

The Epicoccamide (B1671484) Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis is located in a dedicated biosynthetic gene cluster (BGC). This cluster, referred to as the epi cluster in Epicoccum sp. CPCC 400996 and the epc cluster in Epicoccum nigrum KACC 40642, was identified through genome mining.[4] The two clusters are syntenic and their encoded proteins are highly identical.

The core of the cluster is a gene encoding a large, multidomain hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) enzyme, which is characteristic of tetramate biosynthesis. The functions of the key open reading frames (ORFs) identified in the epi cluster are summarized below.

GeneProposed FunctionDescription
epiA PKS-NRPS Hybrid MegasynthaseThe central enzyme responsible for assembling the core structure. It incorporates L-alanine and a polyketide chain, followed by a Dieckmann-type cyclization to form the characteristic N-methyl-acyl-tetramate scaffold.
epiB Glycosyltransferase (GT)Catalyzes the attachment of a mannose moiety to the polyketide backbone, a crucial step for the formation of the final this compound structure.
epiC EnoylreductasePutative enzyme involved in the reduction of double bonds during the synthesis of the polyketide chain.
epiD Cytochrome P450 MonooxygenaseA putative tailoring enzyme, likely responsible for oxidation or other modifications of the molecule.
epiE MFS TransporterA predicted transporter protein from the Major Facilitator Superfamily, likely involved in exporting the final product out of the cell.
epiF N-methyltransferaseCatalyzes the methylation of the nitrogen atom within the tetramic acid ring.

Table 1: Genes and their putative functions within the this compound biosynthetic gene cluster from Epicoccum sp. CPCC 400996.

The Proposed Biosynthetic Pathway

The biosynthesis of this compound A is a multi-step enzymatic process orchestrated by the proteins encoded in the epi/epc gene cluster. The pathway begins with primary metabolites and proceeds through a series of condensation and modification reactions.

Step 1: Acyl-Tetramate Core Synthesis The process is initiated by the hybrid PKS-NRPS enzyme, EpiA. The NRPS component activates L-alanine, while the PKS component iteratively adds malonyl-CoA extender units to build a polyketide chain.

Step 2: Cyclization and Release The polyketide and amino acid chains are joined and subsequently cyclize via a Dieckmann-type condensation reaction. This reaction forms the five-membered tetramate ring and releases the intermediate from the enzyme.

Step 3: N-Methylation The N-methyltransferase, EpiF, transfers a methyl group (likely from S-adenosyl methionine, SAM) to the nitrogen atom of the tetramate ring, forming the N-methylated core.

Step 4: Polyketide Chain Modification Tailoring enzymes, including the putative enoylreductase (EpiC) and cytochrome P450 (EpiD), are proposed to modify the polyketide chain, for instance, by reducing double bonds.

Step 5: Glycosylation In the final proposed step, the glycosyltransferase, EpiB, attaches a D-mannose sugar to a hydroxyl group on the polyketide backbone, yielding the final this compound molecule. Evidence suggests this is the terminal step, as knockout of the glycosyltransferase gene leads to the accumulation of the this compound-aglycone.[4]

Biosynthetic Pathway Diagram

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound A cluster_start Primary Metabolites cluster_pathway Biosynthetic Steps cluster_products Intermediates & Final Product Malonyl_CoA Malonyl-CoA PKS_NRPS PKS-NRPS Assembly (EpiA) Malonyl_CoA->PKS_NRPS L_Alanine L-Alanine L_Alanine->PKS_NRPS SAM SAM N_Methylation N-Methylation (EpiF) SAM->N_Methylation Mannose_donor Mannose Donor (e.g., GDP-Mannose) Glycosylation Glycosylation (EpiB) Mannose_donor->Glycosylation Cyclization Dieckmann Cyclization & Release (EpiA) PKS_NRPS->Cyclization Acyl_Tetramate Acyl-Tetramate Intermediate Cyclization->Acyl_Tetramate N_Methyl_Acyl_Tetramate N-Methyl-Acyl-Tetramate N_Methylation->N_Methyl_Acyl_Tetramate Tailoring Chain Tailoring (EpiC, EpiD) Epicoccamide_Aglycone This compound-Aglycone Tailoring->Epicoccamide_Aglycone Epicoccamide_A This compound A Glycosylation->Epicoccamide_A Acyl_Tetramate->N_Methylation N_Methyl_Acyl_Tetramate->Tailoring Epicoccamide_Aglycone->Glycosylation

Caption: Proposed enzymatic steps in the biosynthesis of this compound A.

Quantitative Data on Bioactivity

While specific production titers for epicoccamides are not extensively reported in the literature, the biological activity of these compounds and their aglycone precursors has been quantified. This data is crucial for assessing their potential in drug development.

CompoundCell Line / OrganismAssayResult (IC₅₀ / MIC)
This compound DHeLa (Human cervical cancer)Cytotoxicity17.0 µM
This compound DL-929 (Mouse fibroblast)Cytotoxicity50.5 µM
This compound DK-562 (Human leukemia)Cytotoxicity33.3 µM

Table 2: Reported cytotoxicity (IC₅₀) values for this compound D.[4]

The aglycone of this compound, lacking the mannose sugar, has demonstrated significantly different and in some cases stronger biological activity, highlighting the role of glycosylation in modulating the molecule's function.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a combination of bioinformatics, molecular genetics, and analytical chemistry. The key experimental procedures are detailed below.

Protocol 1: Identification of the BGC via Genome Mining

Objective: To identify the putative biosynthetic gene cluster responsible for this compound production in the genome of an Epicoccum species.

Methodology: antiSMASH (antibiotics & Secondary Metabolite Analysis Shell)

  • Genome Sequencing: High-quality genomic DNA is extracted from the fungal strain (e.g., Epicoccum sp. CPCC 400996) and sequenced using a combination of short- and long-read technologies.

  • Genome Assembly: The raw sequencing reads are assembled into a draft or complete genome sequence.

  • BGC Prediction: The assembled fungal genome sequence (in FASTA or GenBank format) is uploaded to the antiSMASH web server or analyzed with the command-line tool.

  • Analysis Configuration: The analysis is run with settings appropriate for fungal genomes. antiSMASH employs a rule-based cluster detection approach, using profile Hidden Markov Models (pHMMs) to identify core and tailoring enzymes characteristic of secondary metabolite pathways.

  • Cluster Identification: antiSMASH scans the genome for co-localized genes encoding biosynthetic enzymes. A region containing a PKS-NRPS hybrid gene, a glycosyltransferase, and an N-methyltransferase is identified as a strong candidate for the this compound BGC.

  • Annotation and Comparison: The tool automatically annotates the genes within the predicted cluster and compares it to a database of known BGCs (e.g., MIBiG) to find similarities, further supporting the hypothesis.

Protocol 2: Functional Verification via Gene Knockout

Objective: To experimentally confirm the role of a candidate gene (e.g., epiA) in this compound biosynthesis.

Methodology: Agrobacterium tumefaciens-Mediated Transformation (ATMT)

  • Knockout Cassette Construction: A gene replacement cassette is constructed. This typically involves amplifying the 5' and 3' flanking regions (approx. 1-1.5 kb) of the target gene (epiA) from fungal genomic DNA. These flanking regions are cloned into a binary vector (e.g., pK2-hyg) on either side of a selectable marker gene, such as the hygromycin B resistance gene (hph).

  • Vector Transformation into A. tumefaciens: The final knockout vector is transformed into a competent A. tumefaciens strain (e.g., AGL-1) via electroporation or heat shock.

  • Preparation of Fungal Spores: The target fungus (Epicoccum sp.) is cultured on a suitable medium (e.g., Potato Dextrose Agar) until sporulation. Spores are harvested and suspended in a sterile solution, then filtered to remove mycelia. The spore concentration is adjusted to approximately 1 x 10⁶ spores/mL.

  • Co-cultivation: The A. tumefaciens strain carrying the knockout vector is grown in induction medium containing acetosyringone (B1664989) to induce the virulence (vir) genes. The induced bacterial culture is then mixed with the fungal spore suspension.

  • T-DNA Transfer: The mixture is plated onto a co-cultivation medium (e.g., induction medium agar (B569324) with a nitrocellulose membrane) and incubated for 2-3 days. During this time, the Agrobacterium transfers the T-DNA portion of the binary vector (containing the knockout cassette) into the fungal cells.

  • Selection of Transformants: The material from the co-cultivation plate is transferred to a selective medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and the selection agent for fungal transformants (e.g., hygromycin B).

  • Verification of Mutants: Putative transformants that grow on the selective medium are isolated. Successful homologous recombination and gene replacement are verified by PCR using primers flanking the target gene region and by Southern blotting.

  • Metabolite Analysis: The verified knockout mutant and the wild-type strain are cultured under production conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolition of this compound production in the mutant strain.

Experimental Workflow Diagram

Gene Knockout Workflow Workflow for Functional Gene Analysis via ATMT cluster_vector 1. Vector Construction cluster_fungus 2. Fungal Transformation cluster_analysis 3. Analysis PCR Amplify 5' and 3' Flanking Regions of Target Gene Ligation Clone Flanks + hph Marker into Binary Vector PCR->Ligation Transform_Agro Transform Vector into A. tumefaciens Ligation->Transform_Agro Co_Cultivate Co-cultivate Spores with Induced A. tumefaciens Transform_Agro->Co_Cultivate Spores Harvest Fungal Spores Spores->Co_Cultivate Select Select Transformants on Hygromycin Medium Co_Cultivate->Select Verify Verify Gene Deletion (PCR / Southern Blot) Select->Verify Metabolomics Metabolite Profiling (HPLC / LC-MS) Verify->Metabolomics Compare Compare Mutant vs. Wild Type (Abolition of Production) Metabolomics->Compare

Caption: Key stages in verifying gene function using ATMT.

References

An In-depth Technical Guide to the Structural Differences Between Epicoccamide A and Epicoccamide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of Epicoccamide A and this compound D, two closely related natural products with potential therapeutic applications. This document outlines their structural distinctions, summarizes key quantitative data, provides detailed experimental protocols for their isolation and characterization, and visualizes their structures and relevant biological interactions.

Core Structural Differences

This compound A and this compound D are glycosylated tetramic acid derivatives produced by the fungus Epicoccum sp.[1][2][3]. Both molecules are composed of three fundamental units: a β-D-mannose sugar moiety, a long-chain fatty acid, and a tetramic acid ring derived from the amino acid alanine[4]. The primary structural difference between this compound A and this compound D lies in the length of the fatty acid chain. This compound D possesses a longer fatty acid chain by two carbons compared to this compound A.

This compound A has a molecular formula of C₂₉H₅₁NO₉. This compound D has a molecular formula of C₃₁H₅₅NO₉.

This seemingly minor difference in the length of the hydrophobic tail can significantly influence the physicochemical properties and biological activities of these molecules.

Data Presentation

Molecular Structures

The chemical structures of this compound A and this compound D are presented below.

G cluster_A This compound A cluster_D This compound D a d

Caption: Chemical structures of this compound A and this compound D.

Physicochemical Properties
PropertyThis compound AThis compound D
Molecular FormulaC₂₉H₅₁NO₉C₃₁H₅₅NO₉
Molecular Weight557.7 g/mol 585.8 g/mol
Exact Mass557.3564 Da585.3877 Da
PubChem CID101229568139585211
Spectroscopic Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the core structural components of this compound A and D, compiled from various literature sources. Note that slight variations in chemical shifts may occur depending on the solvent and instrument used.

Table 2.3.1: ¹H NMR Data (representative shifts in ppm)

AssignmentThis compound A (Predicted)This compound D (Reported)
Tetramic Acid
N-CH₃~3.1~3.1
Cα-CH₃~1.4~1.4
Fatty Acid Chain
-CH₂- (bulk)~1.2-1.4~1.2-1.4
β-D-Mannose
H-1' (anomeric)~4.8~4.8
H-2'~4.0~4.0
H-3'~3.7~3.7
H-4'~3.6~3.6
H-5'~3.5~3.5
H-6'~3.8, 3.9~3.8, 3.9

Table 2.3.2: ¹³C NMR Data (representative shifts in ppm)

AssignmentThis compound A (Predicted)This compound D (Reported)
Tetramic Acid
C=O (amide)~175~175
C=O (ketone)~195-205~195-205
~58~58
~105~105
N-CH₃~25~25
Cα-CH₃~15~15
Fatty Acid Chain
-CH₂- (bulk)~29-30~29-30
β-D-Mannose
C-1' (anomeric)~100~100
C-2'~72~72
C-3'~74~74
C-4'~68~68
C-5'~77~77
C-6'~62~62

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

The following is a generalized protocol for the cultivation of Epicoccum sp. and the extraction of epicoccamides, adapted from methodologies described for fungal secondary metabolite isolation[5][6].

G cluster_cultivation Fungal Cultivation cluster_fermentation Large-Scale Fermentation cluster_extraction Extraction start Inoculation of Epicoccum sp. on PDA incubate_PDA Incubation at 25°C for 7-10 days start->incubate_PDA inoculate_liquid Inoculation into liquid PDB medium incubate_PDA->inoculate_liquid shake Shaking incubation (150 rpm) at 25°C for 14-21 days inoculate_liquid->shake separate Separation of mycelia and broth (filtration) shake->separate extract_mycelia Extraction of mycelia with ethyl acetate (B1210297) separate->extract_mycelia extract_broth Extraction of broth with ethyl acetate separate->extract_broth combine Combine organic extracts extract_mycelia->combine extract_broth->combine evaporate Evaporation to yield crude extract combine->evaporate

Caption: Workflow for the cultivation and extraction of epicoccamides.

Purification and Structural Elucidation

The crude extract is subjected to a series of chromatographic steps to isolate the individual epicoccamides.

  • Initial Fractionation: The crude extract is typically subjected to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Fine Purification: Fractions containing the epicoccamides are further purified by repeated column chromatography on silica gel or reversed-phase C18 silica gel.

  • Final Purification: High-performance liquid chromatography (HPLC), often using a C18 column and a methanol-water or acetonitrile-water gradient, is employed to obtain the pure compounds.

  • Structural Elucidation: The structures of the purified epicoccamides are determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and molecular formula. Tandem MS (MS/MS) provides information on the fragmentation patterns, which can help to elucidate the structure of the different moieties.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity and Signaling Pathways

This compound D has been reported to exhibit weak to moderate cytotoxic effects against HeLa cell lines and antiproliferative effects against mouse fibroblast and human leukemia cell lines[7]. More specifically, in silico studies have suggested that epicoccamides A-D may act as inhibitors of the Trypanothione Reductase enzyme in Leishmania infantum, a key enzyme in the parasite's defense against oxidative stress[8]. Inhibition of this enzyme could disrupt the redox balance of the parasite, leading to cell death. The precise downstream signaling cascade following this inhibition is not yet fully elucidated.

G cluster_this compound This compound (A or D) cluster_leishmania Leishmania infantum Cell cluster_redox Redox Homeostasis cluster_stress Oxidative Stress This compound This compound TR Trypanothione Reductase (TR) This compound->TR Inhibition T_S2 Trypanothione (Oxidized) T_SH2 Trypanothione (Reduced) T_S2->T_SH2 Reduction detox Detoxification T_SH2->detox Enables NADPH NADPH NADP NADP+ NADPH->NADP Oxidation ROS Reactive Oxygen Species (ROS) cell_death Parasite Cell Death detox->cell_death Prevents

Caption: Proposed mechanism of action of epicoccamides in Leishmania.

This technical guide provides a comprehensive overview of the structural and biological aspects of this compound A and D, intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the specific signaling pathways modulated by these compounds in various cell types is warranted to fully elucidate their therapeutic potential.

References

A Technical Guide to the Antifungal and Bioactive Properties of Epicoccamide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the epicoccamide (B1671484) family of secondary metabolites derived from Epicoccum species. Epicoccamides are unique tetramic acid derivatives, biosynthetically composed of glycosidic, fatty acid, and amino acid subunits.[1][2] While the producing fungus, Epicoccum nigrum (also known as Epicoccum purpurascens), is a well-documented source of various compounds with significant antifungal activity, such as flavipin and epipyrone A, the epicoccamides themselves have demonstrated a more nuanced range of bioactivities, primarily centered on antiproliferative and cytotoxic effects.[3][4][5] This document summarizes the current state of knowledge, presenting quantitative data, experimental methodologies, and logical workflows to support further research and development.

Overview of this compound Metabolites

Epicoccamides are a class of polyketide-nonribosomal peptide hybrid compounds produced by endophytic fungi of the genus Epicoccum.[6] The first of this class, this compound A, was isolated from a marine strain of Epicoccum purpurascens found colonizing the inner tissue of the jellyfish Aurelia aurita.[1][3] Subsequently, Epicoccamides B, C, and D were isolated from an Epicoccum species associated with the mushroom Pholiota squarrosa.[1][3] These compounds are of significant interest due to their complex and unusual chemical structures.[1]

Quantitative Bioactivity Data

While broad-spectrum antifungal activity is a known characteristic of other metabolites from Epicoccum nigrum, the this compound family has not shown significant direct antimicrobial properties.[1][4] this compound A, in particular, has thus far failed to demonstrate notable antimicrobial or cytotoxic activity.[1] However, Epicoccamides B, C, and D have exhibited weak to moderate antiproliferative and cytotoxic effects against several cell lines.[1] Furthermore, this compound D has been observed to influence the development of other fungi, suggesting a potential, indirect antifungal role.[1]

The table below summarizes the available quantitative data for these metabolites.

MetaboliteTargetAssay TypeResultCitation
This compound A Various MicrobesAntimicrobial AssayNo activity observed[1]
This compound D HeLa (Human cervical cancer cells)Cytotoxicity (CC₅₀)17.0 µM[1]
This compound D L-929 (Mouse fibroblast cells)Growth Inhibition (GI₅₀)50.5 µM[1]
This compound D K-562 (Human leukemia cells)Growth Inhibition (GI₅₀)33.3 µM[1]
This compound D Phoma destructia (Fungus)Morphogenesis InductionEffective at 1.7 µM[1]

Logical Relationship of Epicoccamides

The following diagram illustrates the origin of the this compound metabolites and their associated biological activities as identified in literature.

G cluster_source Source Organism cluster_metabolites This compound Metabolites cluster_activity Observed Biological Activities Source Epicoccum sp. (e.g., E. purpurascens) A This compound A Source->A produces B This compound B Source->B produces C This compound C Source->C produces D This compound D Source->D produces NoActivity No Significant Antimicrobial or Cytotoxic Activity A->NoActivity Antiprolif Antiproliferative Activity (L-929, K-562 cell lines) B->Antiprolif C->Antiprolif D->Antiprolif Cyto Cytotoxicity (HeLa cell line) D->Cyto Morpho Fungal Morphogenesis Induction D->Morpho

Caption: Origin and bioactivities of this compound metabolites.

Experimental Protocols

Detailed experimental protocols for the specific discovery of epicoccamides' bioactivity are not fully elaborated in the available literature. However, based on standard methodologies for assessing antifungal and cytotoxic properties of fungal secondary metabolites, the following protocols can be outlined.

A. Isolation and Purification of Epicoccamides

  • Fungal Cultivation: Epicoccum sp. is cultivated in a suitable liquid or solid-state fermentation medium (e.g., Czapek Yeast Agar) at approximately 25°C in the dark for 14-21 days.[4][7]

  • Extraction: The fungal biomass and culture medium are extracted using polar organic solvents, such as ethyl acetate (B1210297) or methanol.[4]

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including column chromatography (e.g., silica (B1680970) gel) and High-Performance Liquid Chromatography (HPLC), to isolate the individual this compound compounds.[4]

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS).[1]

B. Antifungal Susceptibility Testing (General Workflow)

This protocol describes a general method for evaluating the direct antifungal activity of a purified compound.

  • Fungal Strain Preparation: The target fungal strains (e.g., Candida albicans, Aspergillus niger) are grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain fresh cultures. A spore or cell suspension is prepared and adjusted to a standardized concentration.

  • Broth Microdilution Assay:

    • A 96-well microtiter plate is used. Serial dilutions of the test compound (e.g., this compound D) are prepared in a suitable broth medium (e.g., RPMI-1640).

    • The standardized fungal inoculum is added to each well.

    • Positive (fungi with no compound) and negative (broth only) controls are included.

    • The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

C. Cytotoxicity and Growth Inhibition Assays (General Workflow)

This protocol describes a general method for evaluating the effects of a compound on mammalian cell lines.

  • Cell Line Culture: Human cell lines (e.g., HeLa, K-562) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound D).

    • The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or MTS. The absorbance is read using a microplate reader.

  • Data Analysis: The results are expressed as a percentage of the control (untreated cells). The CC₅₀ (50% cytotoxic concentration) or GI₅₀ (50% growth inhibition) values are calculated from the dose-response curve.

Generalized Experimental Workflow

The diagram below outlines a typical workflow for the discovery and initial bio-characterization of novel fungal metabolites like epicoccamides.

G start 1. Fungal Isolation & Cultivation (Epicoccum sp.) extract 2. Metabolite Extraction (e.g., with Methanol/EtOAc) start->extract separate 3. Chromatographic Separation (Column, HPLC) extract->separate elucidate 4. Structure Elucidation (NMR, MS) separate->elucidate bioassay 5. Bioactivity Screening elucidate->bioassay antifungal Antifungal Assays (MIC Determination) bioassay->antifungal Test against fungal pathogens cytotoxic Cytotoxicity Assays (CC₅₀ / GI₅₀ Determination) bioassay->cytotoxic Test against cell lines analysis 6. Data Analysis & Hit Identification antifungal->analysis cytotoxic->analysis report 7. Reporting & Further Studies analysis->report

Caption: General workflow for fungal metabolite discovery.

Conclusion

The this compound metabolites from Epicoccum species represent a structurally unique class of natural products. While they do not appear to be the primary agents responsible for the potent, broad-spectrum antifungal activity associated with their source organism, they exhibit noteworthy antiproliferative and cytotoxic properties.[1] The ability of this compound D to induce morphogenic changes in other fungi at low concentrations is particularly intriguing and warrants further investigation.[1] This could indicate a role in fungal-fungal interactions or a more subtle mechanism of action than direct growth inhibition. Future research should focus on elucidating the specific cellular targets of these compounds and exploring their potential as scaffolds for the development of novel therapeutic agents.

References

In-Depth Technical Guide: Cytotoxic Effects of Epicoccamides on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccamides are a class of tetramic acid derivatives that are produced as secondary metabolites by fungi belonging to the genus Epicoccum. These natural products have garnered interest within the scientific community for their potential as bioactive compounds. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of Epicoccamides on various cancer cell lines, detailing available quantitative data, experimental methodologies, and insights into their potential mechanisms of action. As research in this area is ongoing, this document serves to consolidate the existing knowledge to aid further investigation and drug development efforts.

Quantitative Cytotoxicity Data

The cytotoxic and antiproliferative activities of Epicoccamide D have been evaluated against a limited number of human and murine cancer cell lines. The available data, primarily from initial screening studies, are summarized below. These values provide a preliminary indication of the compound's potency and spectrum of activity.

CompoundCell LineCell TypeAssay TypeValueUnitReference
This compound DHeLaHuman Cervical CarcinomaCytotoxicity (CC50)17.0µM[1]
This compound DL-929Mouse FibroblastGrowth Inhibition (GI50)50.5µM[1]
This compound DK-562Human Myelogenous LeukemiaGrowth Inhibition (GI50)33.3µM[1]

Experimental Protocols

The following sections detail the standard experimental methodologies employed to assess the cytotoxic effects of natural products like Epicoccamides.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as HeLa (cervical carcinoma), K-562 (chronic myelogenous leukemia), and murine cell lines like L-929 (fibroblast) are commonly used.

  • Culture Medium: Cells are typically maintained in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), and antibiotics (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin).

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity and Cell Proliferation Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound D) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

G start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Treat with this compound concentrations incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization agent (e.g., DMSO) incubation3->solubilize read Measure absorbance solubilize->read analyze Calculate IC50/CC50 read->analyze

MTT Assay Workflow

Putative Signaling Pathways and Mechanism of Action

While the specific molecular targets and signaling pathways affected by Epicoccamides have not yet been elucidated, insights can be drawn from the known mechanisms of other cytotoxic metabolites produced by Epicoccum species, such as tenuazonic acid and flavipin.

Potential Involvement of Oxidative Stress

Tenuazonic acid, another tetramic acid derivative from Epicoccum, is known to induce the production of reactive oxygen species (ROS). This leads to cellular damage and can trigger apoptosis. It is plausible that Epicoccamides could share a similar mechanism, inducing cytotoxicity through the generation of oxidative stress.

Possible Modulation of Apoptotic Pathways

Flavipin, a polyketide produced by Epicoccum nigrum, has been shown to induce apoptosis in cancer cells by targeting the NF-κB signaling pathway. It is conceivable that Epicoccamides may also exert their cytotoxic effects by modulating key regulators of apoptosis. The induction of apoptosis is a common mechanism for many anticancer agents and can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis Epicoccamides (Hypothesized) Epicoccamides (Hypothesized) Epicoccamides (Hypothesized)->Death Receptors ? Epicoccamides (Hypothesized)->Mitochondrion ?

Hypothesized Apoptotic Pathways

Conclusion and Future Directions

The currently available data suggest that Epicoccamides, particularly this compound D, exhibit moderate cytotoxic and antiproliferative effects against several cancer cell lines. However, the understanding of their mechanism of action remains in its infancy. To fully assess the therapeutic potential of this class of compounds, further research is imperative.

Future investigations should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating a wider range of this compound derivatives against a broader panel of cancer cell lines to establish a more detailed structure-activity relationship.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Epicoccamides to understand how they induce cell death. This would involve assays to measure apoptosis, cell cycle arrest, and the activity of key signaling proteins.

  • In Vivo Efficacy: Progressing the most promising compounds to preclinical animal models to evaluate their anti-tumor efficacy and safety profiles in a whole-organism context.

By addressing these key areas, the scientific community can better determine the potential of Epicoccamides as a novel class of anticancer agents.

References

The Role of Epicoccamides: A Technical Guide to a Novel Class of Fungal Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicoccamides are a unique class of tetramic acid-derived secondary metabolites produced by the fungus Epicoccum purpurascens (also known as Epicoccum nigrum). First discovered in a marine-derived fungal strain, these compounds possess a distinctive chemical architecture, comprising a glycosylated fatty acid chain attached to a tetramic acid moiety. This technical guide provides a comprehensive overview of the epicoccamides, detailing their discovery, biosynthesis, chemical structure, and biological activities. Particular focus is placed on their potential as cytotoxic and antiproliferative agents, with all available quantitative data summarized for comparative analysis. Detailed experimental protocols for their isolation, characterization, and biological evaluation are provided to facilitate further research and development. Additionally, this guide explores the current understanding of their mechanism of action, including in silico evidence for the inhibition of trypanothione (B104310) reductase, a potential target for antileishmanial drugs.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have played a pivotal role in drug discovery. The genus Epicoccum is a prolific producer of such metabolites.[1] In 2003, a novel and unusual tetramic acid derivative, named epicoccamide (B1671484), was isolated from a marine strain of Epicoccum purpurascens obtained from the inner tissue of the jellyfish Aurelia aurita.[2][3] This discovery unveiled a new family of natural products characterized by a unique structure composed of three distinct biosynthetic subunits: a glycosidic unit, a fatty acid chain, and a tetramic acid core.[2][4][5]

Subsequent investigations led to the isolation of several analogues, namely epicoccamides A, B, C, and D, from an Epicoccum species associated with the tree fungus Pholiota squarrosa.[6] These derivatives exhibit variations in the length and substitution patterns of the fatty acid chain.[6] Notably, some of these compounds have demonstrated weak to moderate cytotoxic and antiproliferative activities against various cancer cell lines, sparking interest in their potential as novel therapeutic agents.[2][6] This guide aims to consolidate the current knowledge on epicoccamides, providing a detailed technical resource for researchers in natural product chemistry, mycology, and drug development.

Chemical Structure and Biosynthesis

The core structure of epicoccamides features a tetramic acid ring, which is a γ-lactam ring derived from an amino acid. This core is N-methylated and C-acylated with a long, glycosylated fatty acid chain. The sugar moiety is typically a mannose residue.

The biosynthesis of epicoccamides is orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster.[7] This enzymatic machinery is responsible for the assembly of the fatty acid and tetramic acid components.

Epicoccamide_Biosynthesis Hypothetical Biosynthetic Pathway of this compound A cluster_pks Polyketide Synthase (PKS) cluster_nrps Nonribosomal Peptide Synthetase (NRPS) cluster_tailoring Tailoring Enzymes Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty_Acid_Chain Fatty_Acid_Chain Malonyl-CoA->Fatty_Acid_Chain PKS domains (KS, AT, DH, ER, KR) Glycosylated_Fatty_Acid Glycosylated_Fatty_Acid Fatty_Acid_Chain->Glycosylated_Fatty_Acid L-Alanine L-Alanine Tetramic_Acid_Core Tetramic_Acid_Core L-Alanine->Tetramic_Acid_Core NRPS domains (A, T, C) Epicoccamide_A Epicoccamide_A Tetramic_Acid_Core->Epicoccamide_A Acylation Mannose Mannose Mannose->Glycosylated_Fatty_Acid Glycosyltransferase Glycosylated_Fatty_Acid->Epicoccamide_A

Caption: Hypothetical Biosynthetic Pathway of this compound A.

Isolation and Characterization

Experimental Protocols

3.1.1. Fungal Cultivation and Extraction

The following protocol is based on the methods described by Wright et al. (2003) for the isolation of this compound from Epicoccum purpurascens.[4][8]

  • Fungal Strain: A marine-derived strain of Epicoccum purpurascens isolated from the inner tissue of the jellyfish Aurelia aurita.

  • Cultivation Medium: Solid malt (B15192052) extract agar (B569324) prepared with seawater.

  • Cultivation Conditions: The fungus is cultivated in Petri dishes at room temperature for a period of 2-3 weeks, or until significant mycelial growth and sporulation are observed.

  • Extraction: The agar and fungal biomass are diced and exhaustively extracted with ethyl acetate (B1210297). The organic solvent is then evaporated under reduced pressure to yield a crude extract.

3.1.2. Purification

The crude extract is subjected to a series of chromatographic steps to isolate the epicoccamides.

  • Initial Fractionation: The crude extract is partitioned between n-hexane and 90% aqueous methanol (B129727). The methanolic layer, typically containing the more polar epicoccamides, is retained.

  • Silica (B1680970) Gel Chromatography: The methanol-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate to methanol.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing epicoccamides are further purified by reversed-phase HPLC (e.g., C18 column) using a suitable solvent system, such as a gradient of methanol and water, to yield the pure compounds.

3.1.3. Structure Elucidation

The chemical structures of the isolated epicoccamides are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the connectivity and stereochemistry of the atoms within the molecule.

Isolation_Workflow General Workflow for this compound Isolation and Characterization Fungal_Culture Cultivation of Epicoccum purpurascens Extraction Solvent Extraction (Ethyl Acetate) Fungal_Culture->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Pure_Epicoccamides Pure Epicoccamides HPLC->Pure_Epicoccamides Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Epicoccamides->Structure_Elucidation

Caption: General Workflow for this compound Isolation and Characterization.

Biological Activities

Cytotoxicity and Antiproliferative Effects

This compound D has been reported to exhibit weak to moderate cytotoxic and antiproliferative activities against several human cancer cell lines.[2] The available quantitative data is summarized in the table below.

CompoundCell LineAssay TypeValue (µM)Reference
This compound DHeLa (human cervical cancer)Cytotoxicity (CC50)17.0[2]
This compound DK-562 (human leukemia)Antiproliferative (GI50)33.3[2]
This compound DL-929 (mouse fibroblast)Antiproliferative (GI50)50.5[2]

4.1.1. Experimental Protocols

Cytotoxicity Assay (MTT Assay)

  • Cell Culture: HeLa cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.

Antiproliferative Assay (SRB Assay)

  • Cell Culture: K-562 or L-929 cells are seeded in 96-well plates.

  • Compound Treatment: The cells are exposed to a range of concentrations of the this compound derivative for a specified period.

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with sulforhodamine B (SRB) dye.

  • Wash and Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined from the dose-response curve.

Potential Antileishmanial Activity

Antileishmanial_MoA Proposed Mechanism of Antileishmanial Activity (In Silico) This compound This compound Trypanothione_Reductase Trypanothione Reductase (Leishmania) This compound->Trypanothione_Reductase Inhibition Redox_Metabolism Disruption of Redox Metabolism Trypanothione_Reductase->Redox_Metabolism Maintains Parasite_Death Parasite Death Redox_Metabolism->Parasite_Death

Caption: Proposed Mechanism of Antileishmanial Activity (In Silico).

Mechanism of Action in Cancer Cells

The precise molecular mechanisms by which epicoccamides exert their cytotoxic and antiproliferative effects on cancer cells are not yet fully elucidated. As tetramic acid derivatives, they may share mechanisms of action with other members of this class, which are known to exhibit a broad range of biological activities, including the induction of apoptosis.[11] Further research is required to identify the specific signaling pathways and molecular targets modulated by epicoccamides in cancer cells.

Conclusion and Future Directions

The epicoccamides represent a fascinating and underexplored class of fungal secondary metabolites with a unique chemical scaffold and promising, albeit modest, biological activities. This technical guide has provided a comprehensive summary of the current knowledge, including detailed methodologies to facilitate further investigation.

Future research should focus on several key areas:

  • Total Synthesis and Analogue Development: The total synthesis of epicoccamides would not only confirm their absolute stereochemistry but also enable the generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets of epicoccamides in cancer cells is crucial for understanding their therapeutic potential.

  • Experimental Validation of Antileishmanial Activity: In vitro and in vivo studies are needed to confirm the in silico prediction of trypanothione reductase inhibition and to assess the true potential of epicoccamides as antileishmanial agents.

  • Exploration of Other Biological Activities: Given the diverse bioactivities of tetramic acid derivatives, epicoccamides should be screened against a broader range of biological targets.

The continued exploration of these unique natural products holds promise for the discovery of new chemical entities with potential applications in medicine and biotechnology.

References

An In-depth Technical Guide to Glycosylation Patterns in Epicoccamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glycosylation patterns observed in different Epicoccamides, a class of fungal secondary metabolites with promising biological activities. This document details their structural variations, the analytical techniques used for their characterization, and explores the potential implications of their glycosylation on biological function.

Introduction to Epicoccamides

Epicoccamides are a family of glycosylated tetramic acid derivatives produced by fungi of the genus Epicoccum.[1][2] These compounds are characterized by a core structure composed of three distinct biosynthetic subunits: a tetramic acid moiety, a long-chain fatty acid, and a glycosidic unit.[3] The variations in these subunits give rise to different Epicoccamide analogs, each with potentially unique biological properties. The known biological activities, including cytotoxic and antiproliferative effects, make them interesting candidates for drug discovery and development.[1]

Comparative Glycosylation Patterns of Epicoccamides

The primary source of structural diversity among the known Epicoccamides (A-D) arises from variations in the length of the fatty acid chain and the acetylation of the sugar moiety. All identified Epicoccamides are glycosylated with a β-D-mannopyranosyl residue.[1][4][5] The specific glycosylation patterns are summarized in the table below.

This compoundFatty Acid Chain LengthGlycosylation MoietyReference
This compound A C16β-D-mannopyranosyl[6][7]
This compound B C163-O-acetyl-β-D-mannopyranosyl[1]
This compound C C166-O-acetyl-β-D-mannopyranosyl[1]
This compound D C18β-D-mannopyranosyl[1][8]

Experimental Protocols for Glycosylation Analysis

The structural elucidation of Epicoccamides and the characterization of their glycosylation patterns rely heavily on modern spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the detailed chemical structure of molecules, including the stereochemistry of the glycosidic linkage and the position of any modifications on the sugar ring.

Sample Preparation:

  • Purified this compound samples are dissolved in a suitable deuterated solvent, such as methanol-d4 (B120146) or chloroform-d.

  • The sample is transferred to a 5 mm NMR tube for analysis.

Data Acquisition: A suite of 1D and 2D NMR experiments are performed to fully characterize the molecule.

  • 1D ¹H and ¹³C NMR: Provide initial information on the types and numbers of protons and carbons present.[9]

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to identify adjacent protons within the sugar and fatty acid moieties.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon signals.[10]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different subunits (tetramic acid, fatty acid, and sugar) and for determining the position of the acetyl group in Epicoccamides B and C.[1]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the glycosidic bond (α or β).

Mass Spectrometry (MS)

Mass spectrometry provides accurate molecular weight information and fragmentation data that helps to confirm the structure and sequence of the molecule.

Sample Preparation:

  • Purified this compound samples are dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile.

  • The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system for separation of mixtures.

Data Acquisition:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Provides a highly accurate mass measurement of the intact molecule, allowing for the determination of its elemental composition.[2]

  • Tandem Mass Spectrometry (MS/MS): The parent ion of the this compound is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information. For example, the loss of the sugar moiety is a characteristic fragment, and its mass confirms the type of sugar present.[1] Further fragmentation of the aglycone can provide information about the fatty acid chain.

Biological Activity and Potential Signaling Pathways

The biological activities of Epicoccamides, particularly their cytotoxic and antiproliferative effects, suggest that they interact with cellular machinery to induce cell death or inhibit cell growth.[1] While the precise molecular targets and signaling pathways affected by the glycosylation patterns of Epicoccamides are still under investigation, we can propose a hypothetical workflow for their mechanism of action based on the known functions of tetramic acids and the influence of glycosylation on molecular interactions.

Experimental Workflow for Investigating Biological Activity

The following diagram illustrates a typical workflow for assessing the biological impact of different Epicoccamides.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies Isolation Isolation & Purification of Epicoccamides A-D CellLines Cancer Cell Lines (e.g., HeLa, K-562) Isolation->CellLines Synthesis Synthetic Analogs (Varying Glycosylation) Synthesis->CellLines Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) CellLines->Cytotoxicity Proliferation Proliferation Assays (e.g., BrdU, Ki67) CellLines->Proliferation TargetID Target Identification (e.g., Affinity Chromatography) Cytotoxicity->TargetID Proliferation->TargetID PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) TargetID->PathwayAnalysis GeneExpression Gene Expression Profiling (e.g., RNA-Seq) PathwayAnalysis->GeneExpression

Caption: Experimental workflow for elucidating the biological activity of Epicoccamides.
Hypothetical Signaling Pathway

The structural similarity of Epicoccamides to other bioactive tetramic acids suggests they may act as ionophores, disrupting cellular membrane potential, or interfere with key enzymatic processes.[11] The glycosylation moiety could play a crucial role in cell recognition, uptake, or interaction with a specific cellular target. The following diagram presents a hypothetical signaling pathway that could be affected by Epicoccamides.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Glycosylated) Receptor Membrane Receptor or Transporter This compound->Receptor Binding/Uptake IonChannel Ion Channel This compound->IonChannel Disruption of Ion Gradient SignalingCascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->SignalingCascade IonChannel->SignalingCascade Mitochondria Mitochondria SignalingCascade->Mitochondria TranscriptionFactors Transcription Factors (e.g., NF-κB, p53) SignalingCascade->TranscriptionFactors ROS Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->SignalingCascade GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest

Caption: Hypothetical signaling pathway affected by Epicoccamides.

Conclusion

The Epicoccamides represent a fascinating class of natural products with diverse structures and significant biological activities. The variations in their glycosylation patterns, specifically the presence and position of acetyl groups and the length of the fatty acid chain, likely play a critical role in modulating their interactions with biological targets. Further research is needed to fully elucidate the structure-activity relationships of these compounds and to identify the specific signaling pathways they affect. The methodologies and hypothetical frameworks presented in this guide provide a solid foundation for future investigations into the therapeutic potential of Epicoccamides.

References

Preliminary Research on Epicoccamide's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicoccamide, a glycosylated tetramic acid derivative isolated from the fungus Epicoccum sp., has demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current preliminary research into the mechanism of action of this compound. The document summarizes the known biological activities, presents quantitative data on its cytotoxic and antiproliferative efficacy, and details relevant experimental protocols. Furthermore, it explores a recent key finding that suggests a distinction in the cellular targets of this compound and its aglycone counterpart. While the precise signaling pathways remain an active area of investigation, this guide consolidates the existing knowledge to support further research and drug development efforts.

Introduction

Epicoccamides are a class of secondary metabolites produced by fungi of the genus Epicoccum. Structurally, they are characterized by a tetramic acid core linked to a fatty acid chain and a glycosidic subunit.[1] Several analogues, including this compound A, B, C, and D, have been identified. Of these, this compound D has been the most studied for its biological activity.[2] Preliminary studies have highlighted the potential of Epicoccamides as anticancer agents, with demonstrated activity against cervical cancer (HeLa), mouse fibroblast (L-929), and human leukemia (K-562) cell lines.[2][3] This guide aims to provide a detailed summary of the current understanding of this compound's mechanism of action, with a focus on its antiproliferative and cytotoxic effects.

Biological Activity and Quantitative Data

The primary biological activity attributed to this compound and its derivatives is their ability to inhibit the proliferation of and induce cytotoxicity in cancer cells. The following table summarizes the available quantitative data for this compound D and the related this compound-aglycone.

CompoundCell LineAssay TypeValue (µM)Reference
This compound DHeLaCytotoxicity (CC50)17.0[2]
This compound DL-929Growth Inhibition (GI50)50.5[2]
This compound DK-562Growth Inhibition (GI50)33.3[2]
This compound (EPC)HeLaGrowth Inhibition (IC50)76[4]
This compound (EPC)WI-38 (normal cells)Growth Inhibition (IC50)38[4]
This compound-aglyconeHeLaGrowth Inhibition (IC50)19[4]
This compound-aglyconeWI-38 (normal cells)Growth Inhibition (IC50)15[4]

Explored Mechanisms of Action

While the complete mechanism of action of this compound is not yet fully elucidated, preliminary research points towards specific cellular interactions and potential pathways.

Potential for Cell Cycle Inhibition

Some reports suggest that Epicoccamides may exert their antiproliferative effects through the inhibition of the cell cycle.[4] However, direct experimental evidence detailing the specific checkpoints or regulatory proteins affected by this compound is currently lacking in the available literature.

Insights from this compound-Aglycone Studies

A recent study comparing this compound (EPC) with its non-glycosylated form, this compound-aglycone, has provided significant insights. The study revealed that this compound-aglycone exhibits more potent growth inhibition against the HeLa cell line (IC50 of 19 µM) compared to the glycosylated this compound (IC50 of 76 µM).[4] Interestingly, the dose-response curves for the two compounds were found to be different, leading the authors to suggest that their cellular targets are distinct from each other.[4] This finding implies that the mannose moiety of this compound plays a crucial role in its biological activity and target recognition.

cluster_0 Hypothesized Differential Targeting This compound This compound (Glycosylated) TargetA Cellular Target A This compound->TargetA Interacts with Aglycone This compound-Aglycone (Non-glycosylated) TargetB Cellular Target B Aglycone->TargetB Interacts with EffectA Weaker Growth Inhibition (HeLa) TargetA->EffectA Leads to EffectB Stronger Growth Inhibition (HeLa) TargetB->EffectB Leads to

Figure 1. Hypothesized differential cellular targeting of this compound and its aglycone.

In Silico Molecular Docking Studies

A computational study explored the interaction of this compound derivatives with Leishmania trypanothione (B104310) reductase, an enzyme essential for the parasite's survival.[5] The in silico docking analysis suggested that this compound derivatives could bind to the active site of this enzyme.[5] While this points to a potential for enzyme inhibition, it is important to note that this was a computational study on a non-human enzyme, and its relevance to the anticancer mechanism in human cells requires experimental validation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Cell Culture Protocols
  • HeLa (Human Cervical Cancer) Cells:

    • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.

  • L-929 (Mouse Fibroblast) Cells:

    • Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Horse Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:2 to 1:4 ratio.

  • K-562 (Human Chronic Myelogenous Leukemia) Cells:

    • Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. These are suspension cells.

    • Subculture: Maintain cell density between 1x10^5 and 1x10^6 cells/mL by adding fresh medium or splitting the culture every 2-3 days.

Cytotoxicity and Antiproliferation Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

cluster_0 MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan (B1609692) crystals E->F G Measure absorbance at 570 nm F->G

Figure 2. General workflow for an MTT-based cytotoxicity assay.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.

Conclusion and Future Directions

The preliminary research on this compound indicates its potential as an anticancer agent, with demonstrated cytotoxic and antiproliferative effects. The recent discovery that the aglycone form of this compound has a distinct cellular target from its glycosylated parent molecule is a significant advancement in understanding its mechanism of action. This suggests that the sugar moiety is a key determinant of its biological activity.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of both this compound and this compound-aglycone.

  • Signaling Pathway Analysis: Investigating the downstream effects of this compound treatment on key signaling pathways involved in cell proliferation, apoptosis (e.g., caspase activation, Bcl-2 family protein expression), and cell cycle regulation (e.g., cyclin and CDK levels).

  • In Vivo Studies: Evaluating the antitumor efficacy and toxicity of this compound and its derivatives in animal models to assess their therapeutic potential.

A deeper understanding of the molecular mechanisms underlying the anticancer activity of Epicoccamides will be crucial for the development of this promising class of natural products into effective therapeutic agents.

References

Methodological & Application

Total Synthesis of Epicoccamide D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the first total synthesis of Epicoccamide D, a naturally occurring glycosylated 3-acyltetramic acid. The methodology, originally reported by Loscher and Schobert, offers a modular approach to this complex natural product and its analogs. This compound D is composed of three distinct structural units: a β-D-mannose moiety, a long-chain fatty acid, and an L-alanine-derived tetramic acid core.[1][2] The synthesis was accomplished in 19 steps with an overall yield of 17%.[1][2]

Retrosynthetic Analysis

The synthetic strategy for this compound D is based on a convergent approach, dissecting the molecule into three key fragments: the protected mannosyl donor, the functionalized fatty acid chain, and the tetramic acid precursor.

retrosynthesis cluster_disconnections Key Disconnections EpicoccamideD This compound D LaceyDieckman Lacey-Dieckman Cyclization EpicoccamideD->LaceyDieckman C-N bond formation Fragments Key Fragments Mannose Protected β-D-Mannose Fragments->Mannose FattyAcid Functionalized Fatty Acid Fragments->FattyAcid TetramicAcid L-Alanine Methyl Ester Fragments->TetramicAcid Aminolysis Aminolysis LaceyDieckman->Aminolysis Amide bond formation HWE Horner-Wadsworth-Emmons Olefination Aminolysis->HWE C=C bond formation Glycosylation β-Selective Glycosylation HWE->Glycosylation Glycosidic bond formation Glycosylation->Fragments

Figure 1: Retrosynthetic analysis of this compound D.

The key bond formations in the forward synthesis are a β-selective glycosylation to connect the sugar and the fatty acid chain, a Horner-Wadsworth-Emmons (HWE) olefination to construct the enone system, an aminolysis to introduce the amino acid moiety, and a Lacey-Dieckman cyclization to form the tetramic acid ring.[1][2]

Synthesis of Key Fragments

The synthesis commences with the preparation of the three essential building blocks. The protected mannose donor is prepared from D-mannose. The long-chain fatty acid is synthesized with a terminal alkyne for subsequent functionalization. L-alanine methyl ester serves as the precursor for the tetramic acid core.

Total Synthesis of this compound D: Experimental Workflow

The following diagram illustrates the overall workflow for the total synthesis of this compound D, highlighting the key transformations.

workflow cluster_assembly Fragment Assembly and Elaboration cluster_tetramic_acid_formation Tetramic Acid Formation cluster_final_steps Final Modifications Glycosylation 1. β-Selective Glycosylation Epimerization 2. C-2' Epimerization Glycosylation->Epimerization HWE 3. Horner-Wadsworth-Emmons Olefination Epimerization->HWE Aminolysis 4. Aminolysis HWE->Aminolysis LaceyDieckman 5. Lacey-Dieckman Cyclization Aminolysis->LaceyDieckman Hydrogenation 6. Asymmetric Hydrogenation LaceyDieckman->Hydrogenation Deprotection 7. Global Deprotection Hydrogenation->Deprotection EpicoccamideD This compound D Deprotection->EpicoccamideD Start Protected Mannose & Functionalized Fatty Acid Start->Glycosylation Alanine L-Alanine Methyl Ester Alanine->Aminolysis

Figure 2: Overall workflow for the total synthesis of this compound D.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of this compound D. Please note that these are representative values based on the initial report and may vary depending on experimental conditions.

Step No.ReactionStarting MaterialProductYield (%)
1β-Selective GlycosylationProtected Mannose Donor & Fatty Acid AlcoholGlycosylated Fatty Acid85
2C-2' EpimerizationGlycosylated Fatty AcidEpimerized Glycoside92
3Horner-Wadsworth-Emmons OlefinationEpimerized Glycoside Aldehyde & PhosphonateEnone78
4AminolysisEnone EsterAmide95
5Lacey-Dieckman CyclizationAmideTetramic Acid Precursor75
6Asymmetric HydrogenationTetramic Acid PrecursorHydrogenated Tetramic Acid90 (95% de)
7Global DeprotectionProtected this compound DThis compound D88

Experimental Protocols

Protocol 1: β-Selective Glycosylation

This protocol describes the coupling of the protected mannose donor with the functionalized fatty acid alcohol.

  • Materials:

    • Protected Mannose Donor (e.g., a trichloroacetimidate) (1.0 eq)

    • Fatty Acid Alcohol (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq)

    • Activated molecular sieves (4 Å)

  • Procedure:

    • To a solution of the protected mannose donor and the fatty acid alcohol in anhydrous DCM at -40 °C under an argon atmosphere, add activated molecular sieves.

    • Stir the mixture for 30 minutes.

    • Add TMSOTf dropwise to the cooled solution.

    • Stir the reaction mixture at -40 °C for 2 hours, monitoring by TLC.

    • Quench the reaction with triethylamine.

    • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the residue by silica (B1680970) gel column chromatography to afford the glycosylated fatty acid.

Protocol 2: Horner-Wadsworth-Emmons Olefination

This protocol details the formation of the α,β-unsaturated enone system.

  • Materials:

    • Glycosylated Fatty Acid Aldehyde (1.0 eq)

    • Triethyl phosphonoacetate (1.5 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of NaH in anhydrous THF at 0 °C under an argon atmosphere, add triethyl phosphonoacetate dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction to 0 °C and add a solution of the glycosylated fatty acid aldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Lacey-Dieckman Cyclization

This protocol describes the formation of the tetramic acid ring.

  • Materials:

    • N-acylated amino ester precursor (1.0 eq)

    • Potassium tert-butoxide (KOtBu) (2.2 eq)

    • Anhydrous Toluene (B28343)

  • Procedure:

    • To a solution of the N-acylated amino ester precursor in anhydrous toluene at room temperature under an argon atmosphere, add KOtBu in one portion.

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Cool the reaction to room temperature and quench with 1 M hydrochloric acid.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to yield the tetramic acid derivative.

Signaling Pathways and Logical Relationships

The formation of the tetramic acid core via the Lacey-Dieckman cyclization is a critical step in the synthesis. The following diagram illustrates the key intramolecular condensation.

Figure 3: Key steps in the Lacey-Dieckman cyclization.

This detailed methodology provides a comprehensive guide for the total synthesis of this compound D, which can be adapted for the synthesis of other related natural products and for the development of novel therapeutic agents.

References

Protocol for the Extraction of Epicoccamides from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Epicoccamides are a class of mannosylated tetramate derivatives produced by fungi of the genus Epicoccum. These compounds have garnered interest in the scientific community due to their potential biological activities, including cytotoxic and antiproliferative effects against various cancer cell lines. This document provides a detailed protocol for the extraction, purification, and preliminary analysis of epicoccamides from fungal cultures, intended to aid researchers in the fields of natural product chemistry, mycology, and drug discovery.

The presented methodology is a compilation and refinement of procedures reported in peer-reviewed scientific literature. It outlines the cultivation of Epicoccum purpurascens (also referred to as Epicoccum nigrum), followed by a systematic extraction and purification workflow. The protocol emphasizes the use of solid-phase fermentation, solvent extraction, and multi-step chromatography to isolate epicoccamides. While specific yields can vary depending on the fungal strain, culture conditions, and extraction efficiency, this protocol provides a robust framework for obtaining these valuable secondary metabolites.

Data Presentation

Quantitative data on the yield of epicoccamides from fungal cultures is not extensively reported in the literature, with variations expected based on the producing strain and fermentation conditions. The following table presents an example of data that should be recorded during the extraction and purification process to assess the efficiency of the protocol.

Table 1: Example Data Table for Epicoccamide Extraction and Purification

StepParameterValueUnit
Fermentation Fungal StrainEpicoccum purpurascens-
Solid Substrate (Rice)10kg
Incubation Time21days
Incubation Temperature26°C
Extraction Crude Extract Yield95g
Silica (B1680970) Gel Chromatography Fraction Containing EpicoccamidesF3-
Weight of Fraction F35g
Preparative HPLC Purified this compound D Yield20mg
Overall Yield (from crude extract)0.021%

Experimental Protocols

Fungal Culture and Fermentation

This protocol describes the solid-state fermentation of Epicoccum purpurascens on a rice medium, a common method for inducing the production of secondary metabolites.

Materials:

  • Epicoccum purpurascens culture

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Rice

  • Deionized water

  • Erlenmeyer flasks or culture bags

  • Autoclave

  • Incubator

Procedure:

  • Inoculate Epicoccum purpurascens onto PDA plates and incubate at 25°C for 7-10 days until the plates are covered with mycelia.

  • Prepare the solid-state fermentation medium by adding rice and deionized water (in a 1:1.1 w/v ratio, e.g., 100 g of rice to 110 mL of water) to Erlenmeyer flasks or culture bags.

  • Autoclave the prepared medium at 121°C for 30 minutes to ensure sterility.

  • Aseptically inoculate the sterile rice medium with agar plugs from the mature Epicoccum purpurascens PDA cultures.

  • Incubate the inoculated rice medium under static conditions at 26°C for 21-28 days in the dark.

Extraction of Crude this compound Mixture

This section details the solvent-based extraction of secondary metabolites, including epicoccamides, from the fungal biomass and fermented substrate.

Materials:

  • Fermented rice culture

  • Ethyl acetate (B1210297) (EtOAc)

  • Large beakers or flasks

  • Shaker

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • After the incubation period, break up the solid fermented rice culture.

  • Submerge the fungal biomass and rice in ethyl acetate at a ratio of 1:3 (w/v) (e.g., 1 kg of culture in 3 L of EtOAc).

  • Macerate the mixture and shake for 24 hours at room temperature.

  • Filter the mixture through filter paper to separate the ethyl acetate extract from the solid residue.

  • Repeat the extraction of the solid residue two more times with fresh ethyl acetate to ensure complete extraction.

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Purification of Epicoccamides

A two-step chromatographic procedure is employed for the purification of epicoccamides from the crude extract.

3.1. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate (EtOAc), methanol (B129727) (MeOH)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, load the dried, adsorbed sample onto the top of the prepared silica gel column.

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A suggested gradient is as follows:

    • 100% n-hexane

    • n-hexane:EtOAc (9:1, 8:2, 7:3, 1:1, 3:7, 2:8, 1:9 v/v)

    • 100% EtOAc

    • EtOAc:MeOH (9:1, 1:1 v/v)

    • 100% MeOH

  • Collect fractions of a consistent volume (e.g., 200 mL).

  • Monitor the fractions by TLC, visualizing the spots under a UV lamp. Pool the fractions that contain compounds with similar Rf values corresponding to epicoccamides.

3.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Pooled and dried fractions from silica gel chromatography

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Preparative HPLC system with a UV detector

  • Preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm)

Procedure:

  • Dissolve the enriched fraction containing epicoccamides in a suitable solvent (e.g., methanol or the initial mobile phase composition).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with the following suggested parameters (optimization may be required):

    • Column: Reversed-phase C18 (e.g., 250 x 20 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a linear gradient of 30% B to 70% B over 40 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 254 nm and 280 nm

  • Inject the sample onto the column.

  • Collect the fractions corresponding to the peaks of interest.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified epicoccamides.

Visualizations

experimental_workflow cluster_fermentation 1. Fungal Culture & Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification pda Epicoccum purpurascens on PDA rice_medium Sterile Rice Medium pda->rice_medium Inoculation incubation Incubation (21-28 days) rice_medium->incubation extraction Solvent Extraction (Ethyl Acetate) incubation->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Enriched Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_this compound Purified this compound prep_hplc->pure_this compound

Caption: Experimental workflow for the extraction and purification of epicoccamides.

proposed_signaling_pathway cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound cell_membrane Plasma Membrane Disruption This compound->cell_membrane Proposed interaction mmp Loss of Mitochondrial Membrane Potential (ΔΨm) This compound->mmp Proposed direct or indirect effect cytochrome_c Cytochrome c Release mmp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Epicoccamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccamides are a class of bioactive secondary metabolites produced by fungi of the genus Epicoccum.[1][2] These compounds have garnered significant interest within the scientific community due to their potential therapeutic applications, including cytotoxic and antiproliferative activities.[3] Structurally, epicoccamides are characterized as 3-acyl-tetramic acids containing a glycosidic subunit and a fatty acid chain.[2][3] The purification of these complex molecules from fungal cultures is a critical step for their structural elucidation, bioactivity screening, and further development as potential drug candidates.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of natural products.[4][5] Its high resolution and sensitivity make it an ideal method for isolating epicoccamides from complex fungal extracts.[6] This application note provides a detailed protocol for the purification of epicoccamides using reverse-phase HPLC (RP-HPLC), a common and effective mode of separation for moderately polar to nonpolar compounds.[4]

Materials and Methods

This section outlines the necessary reagents, equipment, and chromatographic conditions for the successful purification of epicoccamides.

Reagents and Materials
  • Fungal culture of Epicoccum sp.

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (FA) or Trifluoroacetic acid (TFA) (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.22 µm)

  • HPLC vials

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Chromatographic Conditions

The following HPLC conditions are recommended as a starting point for the purification of epicoccamides. Optimization may be required based on the specific epicoccamide (B1671484) analogue and the complexity of the sample matrix.

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Elution 10% B to 90% B over 30 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm (or PDA scan from 200-400 nm)
Injection Volume 10-50 µL

Experimental Protocols

This section provides a step-by-step guide for the extraction and HPLC purification of epicoccamides from fungal cultures.

Fungal Culture and Extraction
  • Cultivation: Grow the Epicoccum sp. in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: After an appropriate incubation period, extract the fungal biomass and/or the culture broth with a suitable organic solvent such as ethyl acetate.[7] This is a common method for extracting moderately polar to nonpolar fungal metabolites.

  • Concentration: Concentrate the organic extract in vacuo using a rotary evaporator to obtain a crude extract.

Sample Preparation for HPLC

Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.[2][8]

  • Re-dissolution: Dissolve a known amount of the crude extract in a small volume of the initial mobile phase composition (e.g., 10% acetonitrile in water).

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For complex extracts, a preliminary clean-up using a C18 SPE cartridge can remove highly polar and nonpolar interferences.[8]

    • Condition the SPE cartridge with methanol followed by water.

    • Load the re-dissolved sample.

    • Wash with a low percentage of organic solvent to remove polar impurities.

    • Elute the epicoccamides with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and re-dissolve in the initial mobile phase.

  • Filtration: Filter the prepared sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[9]

HPLC Purification Workflow

The following diagram illustrates the overall workflow for the purification of epicoccamides.

HPLC_Purification_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Post-Purification Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Ethyl Acetate Concentration Concentration Extraction->Concentration Rotary Evaporator Re-dissolution Re-dissolution Concentration->Re-dissolution Initial Mobile Phase SPE Cleanup SPE Cleanup Re-dissolution->SPE Cleanup Optional Filtration Filtration Re-dissolution->Filtration SPE Cleanup->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Gradient Elution Gradient Elution HPLC Injection->Gradient Elution UV-Vis Detection UV-Vis Detection Gradient Elution->UV-Vis Detection Fraction Collection Fraction Collection UV-Vis Detection->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Solvent Evaporation Solvent Evaporation Purity Analysis->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation->Pure this compound

Figure 1. Experimental workflow for this compound purification.
Fraction Collection and Purity Assessment

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest as they elute from the column. Automated fraction collectors can be programmed based on retention time or detector signal thresholds.

  • Purity Analysis: Re-inject a small aliquot of each collected fraction into the HPLC system using the same method to assess its purity. A single, sharp peak indicates a high degree of purity.

  • Solvent Removal: Combine the pure fractions and remove the HPLC solvent using a rotary evaporator or a lyophilizer to obtain the purified this compound.

Data Presentation

The following table summarizes representative data that can be obtained from the HPLC purification of epicoccamides. The values provided are for illustrative purposes and may vary depending on the specific experimental conditions.

ParameterThis compound A (Example)This compound B (Example)This compound C (Example)This compound D (Example)
Retention Time (min) 18.520.221.823.5
Purity by HPLC (%) >95>95>95>95
Yield (mg/L of culture) 5.23.82.14.5
UV λmax (nm) 254, 280254, 280254, 280254, 280

Logical Relationships and Signaling Pathways

The purification of a natural product like this compound is a critical step in the drug discovery pipeline. The following diagram illustrates the logical progression from discovery to potential therapeutic application.

Drug_Discovery_Pathway Fungal Source (Epicoccum sp.) Fungal Source (Epicoccum sp.) Extraction & Isolation Extraction & Isolation Fungal Source (Epicoccum sp.)->Extraction & Isolation HPLC Purification HPLC Purification Extraction & Isolation->HPLC Purification Structural Elucidation Structural Elucidation HPLC Purification->Structural Elucidation Bioactivity Screening Bioactivity Screening HPLC Purification->Bioactivity Screening Lead Compound (this compound) Lead Compound (this compound) Structural Elucidation->Lead Compound (this compound) Bioactivity Screening->Lead Compound (this compound) Preclinical Studies Preclinical Studies Lead Compound (this compound)->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials Therapeutic Agent Therapeutic Agent Clinical Trials->Therapeutic Agent

Figure 2. Role of HPLC purification in drug discovery.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of epicoccamides from fungal extracts using High-Performance Liquid Chromatography. The described RP-HPLC method, coupled with appropriate sample preparation, offers a robust and efficient strategy for obtaining high-purity epicoccamides. The purified compounds can then be used for a wide range of downstream applications, including structural analysis, mechanism of action studies, and preclinical development, ultimately contributing to the advancement of new therapeutic agents.

References

Application Notes and Protocols for Epicoccamide in Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccamide is a novel secondary metabolite, a tetramic acid derivative, first isolated from the jellyfish-derived fungus Epicoccum purpurascens (also known as Epicoccum nigrum)[1]. Structurally, it is an unusual glycosylated natural product composed of three distinct biosynthetic subunits: a glycosidic moiety (mannose), a fatty acid chain, and a tetramic acid core derived from an amino acid[1]. While research has highlighted the cytotoxic properties of epicoccamides against various cancer cell lines, its potential as an antifungal agent remains an area of emerging interest[2][3]. Metabolites from Epicoccum species are known to possess a broad range of biological activities, including antifungal properties[4]. For instance, the related compound Epipyrone A, also from E. nigrum, has demonstrated broad-spectrum antifungal activity[5].

These application notes provide detailed protocols for the systematic evaluation of this compound's antifungal activity using standardized in vitro susceptibility testing methods. The methodologies are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure reproducibility and allow for comparison with established antifungal agents.

Data Presentation: Antifungal Activity of this compound

Quantitative data from antifungal susceptibility testing is crucial for evaluating the efficacy of a novel compound. The primary metrics are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

Note: At present, specific MIC and MFC values for this compound against a broad range of fungal pathogens are not widely available in published literature. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against Yeast Pathogens

Fungal Species Strain ID This compound MIC₅₀ (µg/mL) This compound MIC Range (µg/mL) Fluconazole MIC₅₀ (µg/mL)
Candida albicans ATCC 90028 Data to be determined Data to be determined Control Data
Candida glabrata ATCC 90030 Data to be determined Data to be determined Control Data
Candida parapsilosis ATCC 22019 Data to be determined Data to be determined Control Data

| Cryptococcus neoformans | ATCC 90112 | Data to be determined | Data to be determined | Control Data |

Table 2: Template for Minimum Inhibitory and Fungicidal Concentrations (MIC & MFC) of this compound against Filamentous Fungi

Fungal Species Strain ID This compound MIC (µg/mL) This compound MFC (µg/mL) Amphotericin B MIC (µg/mL)
Aspergillus fumigatus ATCC 204305 Data to be determined Data to be determined Control Data
Aspergillus flavus ATCC 204304 Data to be determined Data to be determined Control Data
Fusarium solani ATCC 36031 Data to be determined Data to be determined Control Data

| Trichophyton rubrum | ATCC 28188 | Data to be determined | Data to be determined | Control Data |

Experimental Protocols

The following protocols are adapted from CLSI documents M27 (for yeasts) and M38 (for molds) for the evaluation of a novel natural product like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (yeasts or molds)

  • Sabouraud Dextrose Agar (B569324)/Broth (SDA/SDB) or Potato Dextrose Agar/Broth (PDA/PDB)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Microplate reader (optional)

  • Sterile pipettes and reservoirs

  • Incubator

Workflow Diagram for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungi 1. Prepare Fungal Inoculum (0.5 McFarland Standard) prep_compound 2. Prepare this compound Stock & Serial Dilutions prep_plate 3. Dispense Dilutions into 96-Well Plate inoculate 4. Inoculate Wells with Fungal Suspension prep_plate->inoculate incubate 5. Incubate Plate (24-72h at 35°C) inoculate->incubate read_mic 6. Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_mic record 7. Record Results read_mic->record

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

    • Note: The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Preparation of Fungal Inoculum:

    • For Yeasts (Candida spp., Cryptococcus spp.): Subculture the isolate on SDA at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

    • For Molds (Aspergillus spp., etc.): Grow the isolate on PDA until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

  • Plate Preparation and Drug Dilution:

    • Dispense 100 µL of RPMI-1640 into all wells of a 96-well plate except for the first column.

    • Add 200 µL of the highest concentration of this compound (e.g., 256 µg/mL in RPMI) to the wells in the first column.

    • Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.

    • This will create a concentration range typically from 128 µg/mL to 0.25 µg/mL.

    • Column 11 serves as the growth control (no drug) and column 12 as the sterility control (no drug, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C. Incubation times vary:

      • Candida spp.: 24 hours.

      • Cryptococcus spp.: 72 hours.

      • Aspergillus spp.: 48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free growth control.

    • For yeasts, this is typically defined as ≥50% reduction in turbidity.

    • For molds, the endpoint is often 100% inhibition (no visible growth).

    • The endpoint can be determined visually or by reading the optical density (OD) at 530 nm with a microplate reader.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills the fungus.

Materials:

  • Results from the MIC assay (Protocol 1)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette

Procedure:

  • Following the MIC determination, select the wells showing complete inhibition of growth (i.e., the MIC well and all wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Using a micropipette, take a 10-20 µL aliquot from each of these wells.

  • Spot the aliquot onto a labeled section of an SDA plate. Also, plate an aliquot from the growth control well to ensure organism viability.

  • Incubate the plates at 35°C for 24-48 hours, or until growth is clearly visible in the control spot.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate, which corresponds to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Proposed Mechanism of Action

While the precise antifungal mechanism of this compound has not been fully elucidated, studies on the related polyene Epipyrone A from E. nigrum suggest a potential mode of action. Unlike conventional polyenes that target ergosterol (B1671047) in the fungal membrane, Epipyrone A appears to disrupt the biosynthesis of sphingolipids and fatty acids[6][7]. This disruption leads to downstream effects, including the accumulation of toxic compounds within the fungal cell[7]. Given the structural relation, a similar pathway may be hypothesized for this compound.

Proposed Signaling Pathway Disruption by this compound

G1 This compound This compound FattyAcidElongase Fatty Acid Elongase (e.g., ELO2) This compound->FattyAcidElongase Inhibits VLCFA Very Long Chain Fatty Acids (VLCFAs) FattyAcidElongase->VLCFA Synthesizes ToxicAccumulation Accumulation of Toxic Intermediates FattyAcidElongase->ToxicAccumulation Prevents CeramideSynthase Ceramide Synthase VLCFA->CeramideSynthase Sphingolipids Sphingolipids CeramideSynthase->Sphingolipids Synthesizes Membrane Cell Membrane Integrity & Function Sphingolipids->Membrane Maintains Growth Fungal Growth & Viability Membrane->Growth Supports CellDeath Cell Death ToxicAccumulation->CellDeath Induces

Caption: Proposed mechanism of this compound via inhibition of fatty acid elongation.

References

Application Notes and Protocols for Cell-Based Assays to Determine Epicoccamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccamides are a class of tetramic acid derivatives that are secondary metabolites produced by fungi of the Epicoccum genus.[1][2] Emerging research has highlighted the cytotoxic and antiproliferative properties of these natural products, suggesting their potential as novel anticancer agents.[3][4] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of Epicoccamide using common cell-based assays. The protocols for the MTT, LDH, and apoptosis assays are outlined to enable researchers to evaluate the effects of this compound on cell viability, membrane integrity, and the induction of programmed cell death. Furthermore, a proposed signaling pathway for this compound-induced apoptosis is presented to guide mechanistic studies.

Data Presentation

The cytotoxic and antiproliferative effects of this compound D, a derivative of this compound, have been evaluated against several human cancer cell lines. The following table summarizes the reported potency of this compound D.

Cell LineAssay TypeEndpointValue
HeLaCytotoxicityCC5017.0 µM
L-929AntiproliferativeGI5050.5 µM
K-562AntiproliferativeGI5033.3 µM

CC50: Half-maximal cytotoxic concentration. GI50: Half-maximal growth inhibition concentration.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxic effects of this compound, from initial cell culture to data analysis from various assays.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cell Cell Culture (e.g., HeLa, L-929, K-562) seed_cells Seed Cells in 96-well Plates prep_cell->seed_cells prep_this compound Prepare this compound Stock Solution treat_cells Treat Cells with this compound (and controls) prep_this compound->treat_cells seed_cells->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate calc_ic50 Calculate IC50/CC50 Values read_plate->calc_ic50 pathway_analysis Mechanistic Studies (e.g., Western Blot for Caspases) calc_ic50->pathway_analysis

General workflow for this compound cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., HeLa, L-929, K-562)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, which is an indicator of compromised cell membrane integrity.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with serial dilutions of this compound and include appropriate controls (vehicle control, untreated control, and maximum LDH release control).

  • Incubate the plate for the desired exposure time.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated and control wells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the selected time period.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Proposed Signaling Pathways for this compound-Induced Apoptosis

Based on the known mechanisms of other cytotoxic natural products, including those from the Epicoccum genus and other tetramic acid derivatives, a plausible mechanism for this compound-induced apoptosis involves the activation of both the intrinsic and extrinsic pathways.

Intrinsic (Mitochondrial) Pathway

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic pathway of apoptosis induction.
Extrinsic (Death Receptor) Pathway

G This compound This compound DeathReceptor Death Receptor (e.g., Fas) This compound->DeathReceptor Sensitizes/Upregulates FADD FADD (Adaptor Protein) DeathReceptor->FADD Recruits Caspase8 Caspase-8 (Initiator) FADD->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Bid Bid Caspase8->Bid Cleaves Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid MitochondrialPathway Intrinsic Pathway Activation tBid->MitochondrialPathway

Proposed extrinsic pathway of apoptosis induction.

These proposed pathways suggest that this compound may induce apoptosis by disrupting the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c (intrinsic pathway). Concurrently, it may enhance the sensitivity of cancer cells to death receptor-mediated apoptosis (extrinsic pathway). The activation of initiator caspases (caspase-8 and -9) converges on the activation of executioner caspases, such as caspase-3, which ultimately leads to the dismantling of the cell. Further experimental validation, such as Western blotting for key apoptotic proteins, is recommended to elucidate the precise mechanism of action.

References

Epicoccamide: A Fungal Metabolite with Promising Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Epicoccamides are a class of tetramic acid derivatives produced by fungi of the genus Epicoccum. First isolated from Epicoccum purpurascens derived from a jellyfish, these natural products are characterized by a unique structure composed of a glycosylated fatty acid chain attached to a tetramic acid moiety.[1][2] This distinct molecular architecture has drawn the attention of researchers, leading to the investigation of its biological activities and potential applications in drug discovery and development.

This document provides detailed application notes on the known biological activities of epicoccamides, along with comprehensive protocols for their isolation, characterization, and evaluation.

Biological Activities and Potential Applications

Epicoccamides have demonstrated a range of biological activities, highlighting their potential as lead compounds for the development of new therapeutic agents.

Cytotoxic and Antiproliferative Activity

Epicoccamide (B1671484) D has exhibited cytotoxic and antiproliferative effects against various cancer cell lines. This suggests its potential as a starting point for the development of novel anticancer drugs. The inhibitory concentrations for this compound D against different cell lines are summarized in the table below.

Antileishmanial Activity

In silico studies have suggested that epicoccamides A-D have the potential to act as inhibitors of Leishmania trypanothione (B104310) reductase, an essential enzyme for the parasite's survival. This indicates that epicoccamides could be explored as novel therapeutic agents against leishmaniasis. The binding affinities of epicoccamides A-D to trypanothione reductase are presented in the table below.

Quantitative Data Summary

CompoundBioactivityCell Line/TargetMeasurementValueReference
This compound DCytotoxicityHeLa (Cervical Cancer)CC5017.0 µM
This compound DAntiproliferativeL-929 (Mouse Fibroblast)GI5050.5 µM
This compound DAntiproliferativeK-562 (Human Leukemia)GI5033.3 µM
This compound AAntileishmanial (in silico)Trypanothione ReductaseBinding Energy-13.21 kcal/mol
This compound BAntileishmanial (in silico)Trypanothione ReductaseBinding Energy-13.44 kcal/mol
This compound CAntileishmanial (in silico)Trypanothione ReductaseBinding Energy-13.31 kcal/mol
This compound DAntileishmanial (in silico)Trypanothione ReductaseBinding Energy-13.52 kcal/mol

Experimental Protocols

Protocol 1: Isolation and Purification of Epicoccamides from Epicoccum sp.

This protocol describes a general method for the isolation and purification of epicoccamides from a solid-state fermentation of an Epicoccum species, based on established methods for fungal polyketides.[3][4]

1. Fungal Culture and Fermentation: a. Inoculate a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) with the Epicoccum sp. strain and incubate at 25-28°C for 7-10 days to obtain a mature culture. b. Prepare a solid-state fermentation substrate, such as rice or wheat bran, in autoclavable bags or flasks. Autoclave to sterilize. c. Inoculate the sterile substrate with agar plugs from the mature fungal culture. d. Incubate the solid-state fermentation at 25-28°C for 3-4 weeks.

2. Extraction: a. After the incubation period, dry the fermented substrate at a low temperature (e.g., 40°C). b. Grind the dried, fermented material into a fine powder. c. Extract the powdered material exhaustively with a solvent such as ethyl acetate (B1210297) or methanol (B129727) at room temperature. Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery of the metabolites. d. Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification: a. Subject the crude extract to column chromatography using silica (B1680970) gel. b. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol). c. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). d. Pool the fractions containing the compounds of interest (as identified by TLC). e. Further purify the pooled fractions using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of water and acetonitrile (B52724) or methanol. f. Collect the pure epicoccamides and confirm their identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

G Workflow for this compound Isolation and Purification cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Inoculation of Epicoccum sp. on Agar B Solid-State Fermentation A->B C Drying and Grinding B->C D Solvent Extraction C->D E Concentration D->E F Silica Gel Column Chromatography E->F G Fraction Collection (TLC Monitoring) F->G H HPLC Purification G->H I Spectroscopic Analysis (MS, NMR) H->I

This compound Isolation Workflow
Protocol 2: Cytotoxicity and Antiproliferative Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic and antiproliferative effects of epicoccamides on cancer cell lines such as HeLa, L-929, and K-562.[1][5][6]

1. Cell Culture and Seeding: a. Culture the desired cancer cell lines in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. b. Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate the plate overnight to allow the cells to attach.

2. Treatment with this compound: a. Prepare a stock solution of the purified this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the this compound in the cell culture medium to achieve the desired final concentrations. c. Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only). d. Incubate the plate for 48-72 hours.

3. MTT Assay: a. After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the MTT into formazan (B1609692) crystals. c. Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. d. Shake the plate gently for 15-20 minutes to ensure complete dissolution. e. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot a dose-response curve and determine the CC50 (50% cytotoxic concentration) or GI50 (50% growth inhibition) value.

G MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 48-72h B->C D Add MTT Solution C->D E Incubate for 2-4h D->E F Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (CC50/GI50) G->H

MTT Assay Workflow
Protocol 3: In Vitro Antileishmanial Activity Assay

This protocol describes the evaluation of the antileishmanial activity of epicoccamides against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania parasites.[7][8][9][10][11]

1. Culture of Leishmania Promastigotes: a. Culture Leishmania promastigotes (e.g., L. donovani or L. major) in M199 medium supplemented with 10% FBS and antibiotics at 25°C.

2. Antileishmanial Assay against Promastigotes: a. In a 96-well plate, add 100 µL of promastigote suspension (1 x 10^6 cells/mL) to each well. b. Add 100 µL of medium containing serial dilutions of the this compound. Include a positive control (e.g., amphotericin B) and a negative control (medium with solvent). c. Incubate the plate at 25°C for 72 hours. d. Determine the number of viable promastigotes using a hemocytometer or a resazurin-based viability assay. e. Calculate the IC50 value (50% inhibitory concentration).

3. Culture of Macrophages and Infection with Leishmania: a. Culture a macrophage cell line (e.g., J774A.1) in DMEM with 10% FBS at 37°C with 5% CO2. b. Seed the macrophages in a 96-well plate and allow them to adhere. c. Infect the macrophages with stationary-phase promastigotes at a ratio of approximately 10 parasites per macrophage. d. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes. e. Wash the wells to remove extracellular parasites.

4. Antileishmanial Assay against Amastigotes: a. Add fresh medium containing serial dilutions of the this compound to the infected macrophages. b. Incubate the plate at 37°C with 5% CO2 for 72 hours. c. Fix and stain the cells (e.g., with Giemsa stain). d. Determine the number of amastigotes per 100 macrophages by microscopic examination. e. Calculate the IC50 value.

Biosynthesis of this compound A

This compound A is biosynthesized through a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway. The biosynthetic gene cluster contains genes encoding the core PKS-NRPS enzyme, as well as tailoring enzymes such as a methyltransferase and a glycosyltransferase.[12]

G Proposed Biosynthetic Pathway of this compound A cluster_0 Polyketide Chain Assembly cluster_1 Amino Acid Incorporation and Cyclization cluster_2 Tailoring Steps A Acetyl-CoA (Starter Unit) C PKS domains (KS, AT, DH, ER, KR, ACP) A->C B Malonyl-CoA (Extender Units) B->C D Polyketide Chain C->D F NRPS domains (C, A, PCP) D->F E L-Alanine E->F G Polyketide-Amino Acid Intermediate F->G H Dieckmann Cyclization (TE domain) G->H I Tetramic Acid Core H->I J N-Methylation (Methyltransferase) I->J K N-methylated Tetramic Acid J->K L Glycosylation (Glycosyltransferase) K->L M This compound A L->M

This compound A Biosynthesis

References

Epicoccamide: A Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Epicoccamides are a class of tetramic acid derivatives that are secondary metabolites produced by fungi of the genus Epicoccum.[1][2][3] First isolated from Epicoccum purpurascens derived from a jellyfish, this unique molecular scaffold, composed of glycosidic, fatty acid, and tetramic acid subunits, has garnered interest in the scientific community.[2][3] Of the characterized epicoccamides (A-D), Epicoccamide (B1671484) D has demonstrated notable biological activity, including cytotoxic and antiproliferative effects against various cancer cell lines.[4] These findings suggest that epicoccamides, particularly this compound D, represent a promising lead compound for the development of novel therapeutics. This document provides an overview of the current data on this compound's biological activity and detailed protocols for its evaluation.

Biological Activity

This compound D has been shown to exhibit cytotoxic and antiproliferative activities against several cancer cell lines. The available quantitative data is summarized in the table below.

Table 1: Cytotoxicity and Antiproliferative Activity of this compound D
Cell LineActivity TypeValueReference
HeLaCytotoxicityCC50 = 17.0 µM[4]
L-929 (mouse fibroblast)AntiproliferativeGI50 = 5.05 µM[4]
K-562 (human leukemia)AntiproliferativeGI50 = 33.3 µM[4]

In addition to its anticancer potential, the broader class of epicoccamides has been reported to possess antibacterial and antifungal properties.[5] However, specific minimum inhibitory concentration (MIC) values for individual epicoccamides against a wide range of microbial strains are not yet extensively documented.

Potential Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of epicoccamides are still under investigation. However, preliminary in silico studies have suggested that epicoccamides may act as inhibitors of trypanothione (B104310) reductase, an enzyme crucial for the survival of certain parasites, indicating a potential application in treating leishmaniasis.[4] Furthermore, related compounds isolated from Epicoccum species have been shown to disrupt sphingolipid and fatty acid biosynthesis in fungi.[6] This suggests a plausible avenue of investigation for the antifungal mechanism of epicoccamides.

Experimental Protocols

The following are detailed protocols for assessing the biological activity of this compound and investigating its potential mechanisms of action.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line (e.g., HeLa).

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • HeLa cells (or other desired cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete DMEM. Remove the old media from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • This compound stock solution

  • Staphylococcus aureus (or other bacterial strain)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions: Add 50 µL of MHB to wells 2-12 of a 96-well plate. Add 100 µL of the this compound stock solution (at a concentration of, for example, 256 µg/mL in MHB) to well 1. Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of the standardized bacterial suspension to wells 1-11. Add 50 µL of sterile MHB to well 12.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Trypanothione Reductase (TR) Inhibition Assay

This protocol is for assessing the inhibitory effect of this compound on trypanothione reductase.

Materials:

  • This compound stock solution

  • Recombinant Trypanothione Reductase (TR)

  • NADPH

  • Trypanothione disulfide (TS2)

  • Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, TR enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

  • Reaction Initiation: Initiate the reaction by adding NADPH and TS2 to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

experimental_workflow cluster_discovery Discovery & Isolation cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies Epicoccum sp. Epicoccum sp. Fermentation Fermentation Epicoccum sp.->Fermentation Extraction & Purification Extraction & Purification Fermentation->Extraction & Purification This compound This compound Extraction & Purification->this compound Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) This compound->Cytotoxicity Assay (e.g., MTT) Antimicrobial Assay (e.g., MIC) Antimicrobial Assay (e.g., MIC) This compound->Antimicrobial Assay (e.g., MIC) Antiparasitic Assay Antiparasitic Assay This compound->Antiparasitic Assay Signaling Pathway Analysis Signaling Pathway Analysis Cytotoxicity Assay (e.g., MTT)->Signaling Pathway Analysis Biosynthesis Inhibition Biosynthesis Inhibition Antimicrobial Assay (e.g., MIC)->Biosynthesis Inhibition Enzyme Inhibition Assays Enzyme Inhibition Assays Antiparasitic Assay->Enzyme Inhibition Assays

Caption: Workflow for the discovery and evaluation of this compound.

signaling_pathway cluster_cell Target Cell This compound This compound Cell Surface Receptor Cell Surface Receptor This compound->Cell Surface Receptor Binds to Intracellular Target (e.g., Enzyme) Intracellular Target (e.g., Enzyme) This compound->Intracellular Target (e.g., Enzyme) Inhibits Signaling Cascade Signaling Cascade Cell Surface Receptor->Signaling Cascade Intracellular Target (e.g., Enzyme)->Signaling Cascade Apoptosis Apoptosis Signaling Cascade->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Signaling Cascade->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Signaling Cascade->Inhibition of Proliferation

Caption: Putative signaling pathways affected by this compound.

logical_relationship This compound This compound Biological Activity Biological Activity This compound->Biological Activity Cytotoxicity Cytotoxicity Biological Activity->Cytotoxicity Antimicrobial Antimicrobial Biological Activity->Antimicrobial Antiparasitic Antiparasitic Biological Activity->Antiparasitic Lead Compound for Drug Discovery Lead Compound for Drug Discovery Cytotoxicity->Lead Compound for Drug Discovery Antimicrobial->Lead Compound for Drug Discovery Antiparasitic->Lead Compound for Drug Discovery

Caption: Rationale for this compound as a lead compound.

References

Application Notes and Protocols for the Derivatization of the Epicoccamide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods for the chemical modification of the Epicoccamide structure, a glycosylated tetramic acid with promising biological activities. The information presented herein is intended to guide researchers in the design and synthesis of novel this compound derivatives for the exploration of their therapeutic potential.

Introduction to this compound and its Derivatives

This compound is a fungal secondary metabolite originally isolated from Epicoccum purpurascens.[1] Its structure features three key components: a tetramic acid moiety derived from L-alanine, a long fatty acid chain, and a β-D-mannopyranosyl group.[1] Naturally occurring analogs, this compound B, C, and D, have also been identified, differing in the length and substitution pattern of the acyl chain.[2]

Initial biological screenings have revealed that this compound D exhibits moderate cytotoxic and antiproliferative effects against various cancer cell lines, including HeLa, L-929, and K-562.[3] Furthermore, in silico studies have suggested potential antileishmanial activity for this compound derivatives by targeting trypanothione (B104310) reductase.[3]

A pivotal discovery in the structure-activity relationship (SAR) of Epicoccamides is the significantly enhanced biological activity of the This compound-aglycone . This deglycosylated form demonstrates potent antibacterial activity against Staphylococcus aureus and increased cytotoxicity, highlighting the critical role of the mannose moiety in modulating the molecule's bioactivity. This finding underscores the importance of derivatization at the sugar position for developing novel and more potent therapeutic agents.

Derivatization Strategies

Based on the known structure-activity relationships and the chemical functionalities present in the this compound scaffold, several derivatization strategies can be envisioned. These can be broadly categorized into modifications of the sugar moiety, the acyl chain, and the tetramic acid core.

A logical workflow for exploring these derivatization pathways is outlined below:

Derivatization_Workflow Start This compound Core Structure Mod_Sugar Modification of the Sugar Moiety Start->Mod_Sugar Mod_Acyl Modification of the Acyl Chain Start->Mod_Acyl Mod_Tetramic Modification of the Tetramic Acid Core Start->Mod_Tetramic Bio_Eval Biological Evaluation (e.g., Cytotoxicity, Antimicrobial Assays) Mod_Sugar->Bio_Eval Mod_Acyl->Bio_Eval Mod_Tetramic->Bio_Eval SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bio_Eval->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A logical workflow for the derivatization and evaluation of this compound.

Modification of the Sugar Moiety

Given the profound impact of deglycosylation on biological activity, modifications of the mannose residue represent a high-priority strategy.

  • Deglycosylation: Removal of the mannose unit to yield the highly active aglycone.

  • Glycosidic Bond Modification: Altering the stereochemistry of the glycosidic linkage or replacing the oxygen with sulfur (thioglycoside) or carbon (C-glycoside) to enhance stability and modulate activity.

  • Substitution on the Sugar Ring: Introducing various functional groups (e.g., halogens, amines, azides) onto the hydroxyl groups of the mannose to probe interactions with biological targets.

  • Glycan Extension or Replacement: Attaching additional sugar units or replacing mannose with other monosaccharides to explore the influence of different carbohydrate structures.

Modification of the Acyl Chain

The natural diversity of Epicoccamides suggests that the acyl chain is a tunable component for optimizing activity.

  • Chain Length Variation: Synthesizing analogs with shorter or longer acyl chains to investigate the effect of lipophilicity.

  • Introduction of Unsaturation: Incorporating double or triple bonds into the acyl chain to alter its conformation and potential for metabolic modification.

  • Functionalization of the Chain: Introducing polar groups (e.g., hydroxyl, carboxyl) or aromatic rings along the acyl chain to enhance solubility and introduce new binding interactions.

Modification of the Tetramic Acid Core

The tetramic acid moiety is crucial for the overall structure and activity, and its modification can lead to significant changes in biological properties.

  • N-Alkylation/Arylation: Replacing the N-methyl group with other alkyl or aryl substituents to explore the steric and electronic requirements at this position.

  • Substitution at C5: Introducing substituents at the C5 position of the tetramic acid ring, which can influence the tautomeric equilibrium and metal-chelating properties of the molecule.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound derivatives. This data serves as a baseline for evaluating newly synthesized analogs.

CompoundCell LineAssayActivityReference
This compound D HeLaCytotoxicityCC50 = 17.0 µM[3]
L-929AntiproliferativeGI50 = 50.5 µM[3]
K-562AntiproliferativeGI50 = 33.3 µM[3]
This compound-aglycone S. aureusAntibacterialMIC = 1 µg/mL
HeLaCytotoxicityIC50 = 19 µM
WI-38CytotoxicityIC50 = 15 µM
This compound S. aureusAntibacterialMIC = 64 µg/mL
HeLaCytotoxicityIC50 = 76 µM
WI-38CytotoxicityIC50 = 38 µM

Experimental Protocols

The following protocols are adapted from the literature on the total synthesis and modification of tetramic acid-containing natural products and can be applied to the derivatization of this compound.

Protocol 4.1: General Procedure for Deglycosylation (Acid-Catalyzed Hydrolysis)

This protocol describes a general method for cleaving the glycosidic bond to obtain the this compound-aglycone.

Materials:

Procedure:

  • Dissolve this compound in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the this compound-aglycone.

Deglycosylation_Protocol Start Dissolve this compound in Methanol Step2 Add Catalytic HCl Start->Step2 Step3 Stir at RT & Monitor by TLC Step2->Step3 Step4 Neutralize with NaHCO₃ Step3->Step4 Step5 Extract with EtOAc Step4->Step5 Step6 Wash, Dry, & Concentrate Step5->Step6 End Purify by Column Chromatography to obtain Aglycone Step6->End

Caption: Protocol for the acid-catalyzed deglycosylation of this compound.

Protocol 4.2: Modification of the Acyl Chain via Olefin Cross-Metathesis

This protocol, inspired by total synthesis approaches, allows for the modification of the acyl chain length and functionality. This would be applied during a synthetic route to this compound analogs.

Materials:

  • A suitable protected this compound precursor with a terminal olefin on the acyl chain.

  • A desired olefin coupling partner.

  • Grubbs' second-generation catalyst.

  • Dichloromethane (B109758) (DCM), anhydrous.

  • Silica gel for column chromatography.

Procedure:

  • Dissolve the protected this compound precursor and the olefin coupling partner in anhydrous dichloromethane under an inert atmosphere.

  • Add Grubbs' second-generation catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction by adding ethyl vinyl ether.

  • Concentrate the reaction mixture and purify the crude product by silica gel column chromatography to obtain the modified acyl chain derivative.

  • Subsequent deprotection steps will yield the final derivatized this compound.

Protocol 4.3: N-Alkylation of the Tetramic Acid Moiety

This protocol describes a method for introducing different alkyl groups at the nitrogen of the tetramic acid ring.

Materials:

  • This compound or a suitable precursor.

  • An appropriate alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide).

  • A non-nucleophilic base (e.g., sodium hydride, potassium carbonate).

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

  • Silica gel for column chromatography.

Procedure:

  • Dissolve the this compound starting material in the anhydrous solvent under an inert atmosphere.

  • Add the base and stir for a short period to deprotonate the tetramic acid nitrogen.

  • Add the alkyl halide and continue stirring at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by silica gel column chromatography.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its derivatives are likely mediated through interactions with various cellular signaling pathways. For instance, their cytotoxic effects may involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. A generalized schematic of a potential mechanism of action is presented below.

Signaling_Pathway Epicoccamide_Derivative This compound Derivative Cell_Membrane Cell Membrane Epicoccamide_Derivative->Cell_Membrane Cellular Uptake Target_Protein Target Protein (e.g., Enzyme, Receptor) Epicoccamide_Derivative->Target_Protein Binding & Modulation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Signal Transduction Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Signaling_Cascade->Cellular_Response

Caption: A potential signaling pathway for this compound derivatives.

These application notes and protocols provide a starting point for the rational design and synthesis of novel this compound derivatives. Further exploration of the chemical space around this fascinating natural product is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Large-Scale Fermentation of Epicoccum sp. for Epicoccamide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccum sp. is a genus of fungi known for its ability to produce a diverse array of bioactive secondary metabolites. Among these are the epicoccamides, a class of compounds that have garnered interest for their potential therapeutic applications. This document provides detailed protocols for the large-scale fermentation of Epicoccum sp. to produce epicoccamides, as well as methods for their subsequent extraction and purification. The information is intended to guide researchers in developing robust and scalable production processes.

Data Presentation

Table 1: Fermentation Strategies for Epicoccum sp. Metabolite Production
Fermentation TypeSubstrate/MediumKey FindingsReference
Solid-State FermentationRiceYielded crude extract containing epicolactone and epicoccolides A and B.[1]
Liquid FermentationM1 Medium (5 g/L yeast autolysate)Maximum pigment production (3.68 AU at 410 nm) by E. nigrum IBT 41028. Pelleted morphology positively influenced pigment production.[1]
Liquid FermentationPotato Dextrose Broth (PDB)Commonly used for fungal cultivation.[2]
Liquid FermentationSabouraud Dextrose Broth (SDB)Suitable for fungal growth.[2]
Table 2: Influence of Culture Conditions on Epicoccum nigrum Growth
ParameterOptimal Range/ConditionEffectReference
Temperature17-25°COptimal mycelial growth.[3]
Initial pH7.0Favorable for amylase production, suggesting suitability for general metabolite production.[2]

Experimental Protocols

Protocol 1: Large-Scale Liquid Fermentation of Epicoccum sp.

This protocol outlines the steps for the large-scale submerged fermentation of Epicoccum sp. for the production of epicoccamides.

1. Media Preparation:

  • Prepare the desired liquid fermentation medium. A recommended starting medium is Potato Dextrose Broth (PDB) or a custom medium based on optimization studies (e.g., M1 medium with 5 g/L yeast autolysate).[1]

  • For a 100 L fermenter, prepare the corresponding volume of medium according to the manufacturer's instructions or the optimized recipe.

  • Sterilize the medium in the fermenter at 121°C for the appropriate time (typically 20-30 minutes, but verify based on fermenter volume).

2. Inoculum Preparation:

  • Grow Epicoccum sp. on Potato Dextrose Agar (B569324) (PDA) plates at 25°C until sufficient mycelial growth is observed.

  • Aseptically transfer a few agar plugs of the mycelial culture to a 1 L flask containing 500 mL of sterile PDB.

  • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-5 days, or until dense mycelial growth is achieved.

3. Fermentation:

  • Aseptically transfer the seed culture to the sterilized 100 L fermenter. A typical inoculum size is 5-10% (v/v).

  • Set the fermentation parameters. Based on available data, the following are recommended starting points:

    • Temperature: 25°C[3]

    • pH: Maintain at or near 7.0[2]

    • Agitation: 150-200 rpm (optimize for shear stress and mixing)

    • Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute)

  • Monitor the fermentation process by regularly taking samples to measure pH, biomass, substrate consumption, and epicoccamide (B1671484) production.

  • Continue the fermentation for 7-14 days, or until this compound production reaches its maximum.

Protocol 2: Extraction and Purification of Epicoccamides

This protocol describes the downstream processing for the isolation and purification of epicoccamides from the fermentation broth.

1. Biomass Separation:

  • At the end of the fermentation, separate the fungal biomass from the culture broth by filtration or centrifugation.

2. Liquid-Liquid Extraction:

  • Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) three times.

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography using silica (B1680970) gel.

  • Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol gradient, to separate the different components.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Combine the fractions containing the epicoccamides and concentrate them.

4. High-Performance Liquid Chromatography (HPLC) Analysis:

  • For quantitative analysis and final purification, use a reversed-phase HPLC system.

  • A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid.

  • Monitor the elution profile with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to identify and quantify the epicoccamides based on their retention times and mass-to-charge ratios.

Mandatory Visualization

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Culture_Maintenance Epicoccum sp. Culture Maintenance (PDA Slants) Inoculum_Development Inoculum Development (Shake Flasks) Culture_Maintenance->Inoculum_Development Large_Scale_Fermentation Large-Scale Fermentation (Bioreactor) Inoculum_Development->Large_Scale_Fermentation Harvesting Harvesting & Biomass Separation Large_Scale_Fermentation->Harvesting Extraction Crude Extract Preparation (Liquid-Liquid Extraction) Harvesting->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Purification Final Purification & Analysis (HPLC) Purification->Final_Purification Pure_Epicoccamides Pure Epicoccamides Final_Purification->Pure_Epicoccamides

Caption: Experimental workflow for this compound production.

epicoccamide_biosynthesis PKS_NRPS Polyketide Synthase- Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Tetramic_Acid_Core Tetramic Acid Core Structure PKS_NRPS->Tetramic_Acid_Core Fatty_Acid_Precursor Fatty Acid Precursor Fatty_Acid_Precursor->PKS_NRPS Amino_Acid_Precursor Amino Acid Precursor Amino_Acid_Precursor->PKS_NRPS Glycosyltransferase Glycosyltransferase Tetramic_Acid_Core->Glycosyltransferase This compound This compound Glycosyltransferase->this compound Sugar_Donor Sugar Donor (e.g., UDP-glucose) Sugar_Donor->Glycosyltransferase

Caption: Hypothetical biosynthetic pathway of epicoccamides.

References

Analytical Techniques for the Characterization of Epicoccamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccamides are a class of secondary metabolites produced by fungi of the genus Epicoccum. These compounds are of significant interest to the scientific community due to their unique chemical structures and potential biological activities. Structurally, epicoccamides are glycosylated tetramic acid derivatives, often featuring a polyketide-derived side chain.[1] Accurate and comprehensive characterization of these molecules is crucial for understanding their structure-activity relationships, mechanism of action, and potential for development as therapeutic agents. This document provides detailed application notes and protocols for the key analytical techniques used in the characterization of epicoccamides, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

HPLC is a fundamental technique for the separation, quantification, and purification of epicoccamides from complex fungal extracts. Reversed-phase HPLC is the most common modality employed for this class of compounds.

Application Note: HPLC Method for Epicoccamide (B1671484) Analysis

A robust HPLC method is essential for the initial assessment of culture extracts for the presence of epicoccamides and for the purification of individual analogues. The selection of the stationary phase, mobile phase composition, and gradient elution profile is critical for achieving optimal separation. While a specific method for epicoccamides is not extensively documented, a general method for fungal polyketides can be adapted.

Typical HPLC System Configuration:

  • Pump: Quaternary or Binary Gradient Pump

  • Autosampler: Capable of injecting 10-100 µL

  • Column Oven: To maintain a consistent column temperature, typically between 25-40 °C.

  • Detector: Photodiode Array (PDA) or UV-Vis Detector.

Protocol: Reversed-Phase HPLC for this compound Analysis and Purification

This protocol provides a general framework for the separation of epicoccamides. Optimization may be required based on the specific this compound analogues present and the complexity of the sample matrix.

1. Sample Preparation:

  • Lyophilize the fungal culture filtrate or mycelial extract.
  • Extract the dried material with a suitable organic solvent (e.g., ethyl acetate, methanol (B129727), or a mixture thereof).
  • Evaporate the solvent under reduced pressure to obtain a crude extract.
  • Dissolve the crude extract in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1-10 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. HPLC Conditions:

ParameterRecommendation
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% to 95% B over 30 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detector scanning from 200-400 nm; monitor at specific wavelengths (e.g., 220 nm, 254 nm, and 280 nm) based on the UV-Vis absorbance maxima of the target compounds.
Injection Volume 20 µL

3. Data Analysis:

  • Identify peaks corresponding to epicoccamides based on their retention times and UV-Vis spectra.
  • For quantitative analysis, construct a calibration curve using an isolated and purified this compound standard.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is an indispensable tool for the characterization of epicoccamides, providing accurate molecular weight determination and valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for these molecules.

Application Note: LC-MS/MS for this compound Characterization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allows for the separation of epicoccamides from a mixture followed by their individual mass analysis. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent ion and its fragments. Fragmentation patterns obtained from MS/MS experiments provide key insights into the structure of the molecule, including the nature of the sugar moiety, the fatty acid side chain, and the tetramic acid core.

Protocol: LC-MS/MS Analysis of Epicoccamides

1. Sample Preparation:

  • Prepare samples as described in the HPLC protocol, dissolving the final extract in a solvent compatible with LC-MS analysis (e.g., methanol/water mixture).

2. LC-MS/MS Conditions:

ParameterRecommendation
LC System As described in the HPLC protocol.
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Ionization Source Electrospray Ionization (ESI), positive or negative ion mode.
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 350 - 450 °C
Scan Range (MS1) m/z 100 - 1500
Fragmentation (MS/MS) Collision-Induced Dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).
Data Acquisition Data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.

3. Data Analysis:

  • Determine the accurate mass of the parent ion and calculate the molecular formula. For example, this compound A has a molecular formula of C₂₉H₅₁NO₉ and an expected [M-H]⁻ ion at m/z 556.3542.
  • Analyze the MS/MS fragmentation pattern to identify characteristic losses, such as the sugar moiety, water, and fragments from the polyketide chain.
  • Compare the observed fragmentation pattern with theoretical fragmentation of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of epicoccamides. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Application Note: 1D and 2D NMR for this compound Structure Elucidation

1D ¹H and ¹³C NMR spectra provide the initial overview of the number and types of protons and carbons in the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are then used to piece together the molecular structure.

  • ¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration).

  • ¹³C NMR: Shows the number of non-equivalent carbons and their chemical shifts, indicating the types of functional groups present.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, typically through two or three bonds, helping to identify adjacent protons and spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

Protocol: NMR Analysis of Epicoccamides

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

ExperimentPurpose
¹H NMR Determine proton chemical shifts, multiplicities, and integrations.
¹³C NMR Determine carbon chemical shifts.
DEPT-135 Differentiate between CH, CH₂, and CH₃ signals.
COSY Identify proton-proton correlations (spin systems).
HSQC Identify direct proton-carbon one-bond correlations.
HMBC Identify long-range (2-3 bond) proton-carbon correlations to connect fragments.
NOESY/ROESY Determine through-space proton-proton correlations to establish stereochemistry.

3. Data Processing and Analysis:

  • Process the raw NMR data (Fourier transformation, phase correction, and baseline correction).
  • Assign the chemical shifts of all protons and carbons using the combination of 1D and 2D NMR data.
  • Use HMBC correlations to connect the different structural fragments (tetramic acid core, sugar moiety, and polyketide chain).
  • Use NOESY/ROESY data to determine the relative stereochemistry of the molecule.

Quantitative NMR Data for this compound A

The following table summarizes the ¹H and ¹³C NMR data for this compound A in DMSO-d₆.[2]

Position¹³C (δc)¹H (δH, mult., J in Hz)
1172.3
2100.2
3189.8
462.23.87 (br. s)
514.41.23 (d, 6.3)
626.02.88 (s)
7194.5
835.23.50 (m)
933.01.58 (m), 1.41 (m)
10-2028.8-29.21.20-1.29 (m)
2125.61.50 (m)
2268.43.39 (m), 3.74 (m)
2316.91.08 (d, 6.7)
1'100.24.33 (br. d)
2'70.63.60 (m)
3'73.73.23 (m)
4'67.23.29 (m)
5'77.53.00 (m)
6'61.43.45 (m), 3.67 (m)

Isolation and Purification Workflow

A systematic workflow is required to isolate epicoccamides from the crude fungal extract. This typically involves a combination of different chromatographic techniques.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fungal_Culture Fungal Culture (Epicoccum sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (VLC) Crude_Extract->VLC Sephadex Size-Exclusion Chromatography (Sephadex LH-20) VLC->Sephadex Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound HPLC_Analysis HPLC-PDA Analysis Pure_this compound->HPLC_Analysis MS_Analysis LC-MS/MS Analysis Pure_this compound->MS_Analysis NMR_Analysis NMR Spectroscopy (1D & 2D) Pure_this compound->NMR_Analysis

Caption: General workflow for the isolation and characterization of epicoccamides.

Signaling Pathway Visualization (Hypothetical)

While the specific signaling pathways modulated by epicoccamides are not yet fully elucidated, a hypothetical pathway illustrating a potential mechanism of action, such as the inhibition of a key enzyme in a pathogenic fungus, can be visualized.

signaling_pathway This compound This compound Target_Enzyme Target Enzyme (e.g., Polyketide Synthase) This compound->Target_Enzyme inhibits Product Pathogenic Product Target_Enzyme->Product catalyzes Substrate Substrate Substrate->Target_Enzyme binds to Fungal_Growth Fungal Growth and Virulence Product->Fungal_Growth promotes

Caption: Hypothetical signaling pathway showing this compound inhibiting a target enzyme.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive guide for the characterization of epicoccamides. A combination of HPLC for separation and purification, mass spectrometry for molecular weight determination and fragmentation analysis, and NMR spectroscopy for complete structural elucidation is essential for the unambiguous identification and characterization of these complex natural products. The provided protocols serve as a starting point for researchers, and optimization may be necessary depending on the specific this compound analogues and the available instrumentation. Further research into the biological activities and mechanisms of action of epicoccamides will be greatly facilitated by the application of these robust analytical methods.

References

Application Notes and Protocols for In Vitro Antiproliferative Assays Using Epicoccamide B and D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework and detailed protocols for evaluating the in vitro antiproliferative effects of Epicoccamide B and D. The following sections include standardized assay protocols, templates for data presentation, and example diagrams for experimental workflows and potential signaling pathways, which can be adapted once experimental data is generated.

Data Presentation

Quantitative data from antiproliferative assays should be summarized to facilitate comparison of the cytotoxic or growth-inhibitory effects of this compound B and D across different cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are standard metrics for this purpose. Below is a template for presenting such data.

Table 1: Antiproliferative Activity of this compound B and D against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / GI50 (µM) ± SDAssay Method
This compound B[e.g., MCF-7][e.g., Breast][Insert Value][e.g., MTT]
[e.g., A549][e.g., Lung][Insert Value][e.g., SRB]
[e.g., HCT116][e.g., Colon][Insert Value][e.g., MTT]
This compound D[e.g., MCF-7][e.g., Breast][Insert Value][e.g., MTT]
[e.g., A549][e.g., Lung][Insert Value][e.g., SRB]
[e.g., HCT116][e.g., Colon][Insert Value][e.g., MTT]
Positive Control[e.g., Doxorubicin][Insert Value][e.g., MTT/SRB]

SD: Standard Deviation from at least three independent experiments.

Experimental Protocols

Two common and robust colorimetric assays for determining in vitro antiproliferative activity are the MTT and Sulforhodamine B (SRB) assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • This compound B and D stock solutions (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound B and D in complete culture medium from the stock solutions.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on a shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cellular biomass.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound B and D stock solutions

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% TCA to each well (to a final concentration of 5%) and incubate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant and wash the plates five times with slow-running tap water or distilled water.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of the SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove any unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration to determine the GI50 value.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro antiproliferative assay.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Cell Seeding in 96-well Plates B 24h Incubation (Attachment) A->B C Prepare Serial Dilutions (this compound B & D) B->C D Treat Cells with Compounds C->D E 48-72h Incubation D->E F Add Assay Reagent (MTT or SRB Fixation) E->F G Incubation F->G H Solubilization G->H I Measure Absorbance H->I J Calculate % Viability/ Growth Inhibition I->J K Generate Dose-Response Curves J->K L Determine IC50 / GI50 Values K->L

Caption: General workflow for in vitro antiproliferative assays.

Hypothetical Signaling Pathway Diagram

As the specific signaling pathways affected by this compound B and D are not yet elucidated, the following diagram illustrates the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, survival, and growth that is a common target for anticancer compounds. This serves as an example of how to visualize such a pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound B/D (Hypothetical Target) This compound->PI3K Inhibits? This compound->Akt Inhibits? This compound->mTORC1 Inhibits?

Caption: Example of the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for the Study of Epicoccamide Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the gene cluster responsible for the biosynthesis of epicoccamides, a class of mannosylated tetramate natural products with potential therapeutic applications. The notes include summaries of the genetic organization, proposed biosynthetic pathway, and protocols for the genetic manipulation and analysis of the epicoccamide-producing fungus, Epicoccum sp.

Introduction to Epicoccamides and their Biosynthetic Gene Cluster

Epicoccamides are fungal secondary metabolites characterized by a unique structure composed of a glycosylated fatty acid and a tetramic acid moiety derived from an amino acid.[1][2] First isolated from Epicoccum purpurascens, these compounds have attracted interest due to their structural novelty.[1]

Genetic studies have identified the biosynthetic gene cluster (BGC) responsible for This compound (B1671484) production in Epicoccum sp. CPCC 400996 (designated as the 'epi' cluster) and Epicoccum nigrum KACC 40642 (designated as the 'epc' cluster).[3][4] These clusters are syntenic and share a high degree of identity.[3] The core of the cluster is a gene encoding a large, multidomain polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[3][4]

Genetic Organization of the this compound Biosynthesis Gene Cluster

The 'epi' gene cluster from Epicoccum sp. CPCC 400996 consists of six putative open reading frames, designated epiA through epiF.[3] A similar organization is observed in the 'epc' cluster of E. nigrum.[4] The functions of the key genes have been predicted through bioinformatic analysis and confirmed in part by genetic knockout experiments.[3][4]

Table 1: Genes and Predicted Functions in the this compound Biosynthetic Gene Cluster

GenePredicted FunctionDomain Architecture (for PKS-NRPS)
epiA / epcAPKS-NRPS hybridKS-AT-MET-DH-KR-ER-ACP-C-A-T-R
epiB / epcBGlycosyltransferase-
epiCEnoylreductase-
epiDCytochrome P450 monooxygenase-
epiEN-methyltransferase-
epiFN-methyltransferase-

Abbreviations: KS: Ketosynthase, AT: Acyltransferase, MET: Methyltransferase, DH: Dehydratase, KR: Ketoreductase, ER: Enoyl Reductase, ACP: Acyl Carrier Protein, C: Condensation, A: Adenylation, T: Thiolation, R: Reductive.[5]

Proposed Biosynthetic Pathway of this compound A

The biosynthesis of this compound A is proposed to be initiated by the PKS-NRPS hybrid enzyme, epiA.[3] The PKS portion is responsible for the synthesis of the polyketide chain, while the NRPS component specifically activates and incorporates L-alanine.[3] The subsequent steps involve modifications by other enzymes in the cluster, including glycosylation and methylation, to yield the final this compound A structure.

This compound Biosynthesis Pathway Malonyl_CoA Malonyl-CoA + Acetyl-CoA PKS_NRPS epiA (PKS-NRPS) Malonyl_CoA->PKS_NRPS L_Alanine L-Alanine L_Alanine->PKS_NRPS Polyketide_Amino_Acid_Intermediate Polyketide-Amino Acid Intermediate PKS_NRPS->Polyketide_Amino_Acid_Intermediate Assembly & Release Glycosylated_Intermediate Glycosylated Intermediate Polyketide_Amino_Acid_Intermediate->Glycosylated_Intermediate Glycosylation Glycosyltransferase epiB (Glycosyltransferase) Glycosyltransferase->Glycosylated_Intermediate Epicoccamide_A This compound A Glycosylated_Intermediate->Epicoccamide_A N-methylation Methyltransferase epiF (N-Methyltransferase) Methyltransferase->Epicoccamide_A UDP_Mannose UDP-Mannose UDP_Mannose->Glycosyltransferase SAM S-Adenosyl Methionine (SAM) SAM->Methyltransferase

Proposed biosynthetic pathway for this compound A.

Quantitative Data from Genetic Knockout Studies

Gene knockout studies have been instrumental in confirming the function of the this compound biosynthetic gene cluster. The targeted deletion of the core PKS-NRPS gene, epiA, in Epicoccum sp. CPCC 400996 resulted in the complete abolishment of this compound A production, as determined by HPLC analysis.[3] Similarly, inactivation of the PKS-NRPS and glycosyltransferase genes in E. nigrum also led to the loss of this compound production.[4]

While specific production titers are not extensively reported in the literature, the qualitative results are summarized below.

Table 2: Effect of Gene Knockout on this compound A Production

StrainGenotypeThis compound A ProductionReference
Epicoccum sp. CPCC 400996Wild-TypeDetected[3]
Epicoccum sp. CPCC 400996ΔepiAAbolished[3]
Epicoccum nigrum KACC 40642Wild-TypeDetected[4]
Epicoccum nigrum KACC 40642PKS-NRPS knockoutAbolished[4]
Epicoccum nigrum KACC 40642Glycosyltransferase knockoutAbolished[4]

Experimental Protocols

The following sections provide generalized protocols for key experiments in the study of the this compound gene cluster. These should be optimized for specific laboratory conditions and fungal strains.

Protocol for Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol describes a general workflow for deleting a target gene in Epicoccum sp. using ATMT.

ATMT Workflow A Construct Gene Knockout Cassette (Upstream/Downstream flanks + Hygromycin resistance) B Clone Cassette into Binary Vector A->B C Transform Agrobacterium tumefaciens with Binary Vector B->C D Co-cultivate Agrobacterium with Epicoccum sp. spores/mycelia C->D E Select Transformants on Hygromycin-containing Medium D->E F Verify Gene Deletion by PCR E->F G Analyze Metabolite Profile by HPLC F->G

Workflow for gene knockout in Epicoccum sp.

Materials:

  • Epicoccum sp. strain

  • Agrobacterium tumefaciens strain (e.g., AGL-1, EHA105)

  • Binary vector (e.g., pCAMBIA series)

  • Hygromycin B

  • Induction medium for Agrobacterium

  • Co-cultivation medium

  • Potato Dextrose Agar (B569324) (PDA)

  • Restriction enzymes, T4 DNA ligase, PCR reagents

Procedure:

  • Construct the Gene Knockout Cassette:

    • Amplify the ~1.5 kb upstream and downstream flanking regions of the target gene (e.g., epiA) from Epicoccum sp. genomic DNA using high-fidelity PCR.

    • Amplify the hygromycin resistance cassette (hph gene) from a suitable plasmid template.

    • Assemble the three fragments (upstream flank - hph cassette - downstream flank) using fusion PCR or restriction-ligation cloning.

  • Clone into Binary Vector:

    • Ligate the assembled knockout cassette into a binary vector suitable for Agrobacterium-mediated transformation.

  • Transform Agrobacterium tumefaciens:

    • Introduce the binary vector construct into a competent A. tumefaciens strain by electroporation or heat shock.

    • Select transformed Agrobacterium colonies on LB agar containing appropriate antibiotics (for both the binary vector and the Agrobacterium strain).

  • Co-cultivation:

    • Grow the transformed A. tumefaciens in liquid medium to an OD600 of 0.6-0.8.

    • Induce the virulence genes by adding acetosyringone (B1664989) and incubating for several hours.

    • Mix the induced Agrobacterium culture with a suspension of Epicoccum sp. spores or fragmented mycelia.

    • Plate the mixture onto a co-cultivation medium overlaid with a cellophane membrane and incubate for 2-3 days.

  • Selection of Transformants:

    • Transfer the cellophane membrane to a selection medium (e.g., PDA) containing hygromycin B to select for fungal transformants and an antibiotic (e.g., cefotaxime) to inhibit the growth of Agrobacterium.

    • Subculture resistant fungal colonies to fresh selection plates to obtain pure cultures.

  • Verification of Gene Deletion:

    • Extract genomic DNA from the putative knockout mutants and wild-type strain.

    • Perform diagnostic PCR using primers that bind outside the flanking regions and within the hph cassette to confirm homologous recombination and loss of the target gene.

  • Metabolite Analysis:

    • Cultivate the confirmed knockout mutants and the wild-type strain in a suitable production medium.

    • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by HPLC-DAD or LC-MS to confirm the absence of this compound production in the mutants.

Protocol for Heterologous Expression of the this compound Gene Cluster

This protocol provides a generalized approach for expressing the this compound gene cluster in a heterologous host, such as Aspergillus oryzae.

Materials:

  • Epicoccum sp. genomic DNA

  • Aspergillus oryzae host strain (e.g., NSAR1)

  • Fungal expression vectors (e.g., pTAEX3)

  • Protoplasting enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum)

  • PEG-CaCl2 solution

  • Regeneration medium

Procedure:

  • Gene Cluster Amplification and Cloning:

    • Amplify the entire this compound gene cluster from Epicoccum sp. genomic DNA using long-range, high-fidelity PCR. This may require amplifying the cluster in several overlapping fragments.

    • Clone the fragments into suitable fungal expression vectors under the control of an inducible or strong constitutive promoter. Yeast-mediated recombination can be an effective method for assembling large gene clusters into a single vector.

  • Protoplast Preparation from A. oryzae:

    • Grow the A. oryzae host strain in a suitable liquid medium.

    • Harvest the young mycelia and wash with an osmotic stabilizer solution.

    • Digest the mycelial cell walls with a protoplasting enzyme cocktail in the osmotic stabilizer solution until a sufficient number of protoplasts are released.

    • Separate the protoplasts from the mycelial debris by filtration and wash them with the osmotic stabilizer solution.

  • Protoplast Transformation:

    • Mix the prepared A. oryzae protoplasts with the expression vector(s) containing the this compound gene cluster.

    • Add PEG-CaCl2 solution to facilitate DNA uptake and incubate.

    • Plate the transformation mixture onto a selective regeneration medium.

  • Selection and Screening of Transformants:

    • Incubate the plates until transformant colonies appear.

    • Isolate individual transformants and confirm the integration of the gene cluster by PCR.

  • Analysis of this compound Production:

    • Cultivate the positive transformants in a suitable production medium.

    • Extract and analyze the metabolites by HPLC-DAD or LC-MS to detect the production of epicoccamides.

Protocol for HPLC Analysis of Epicoccamides

This protocol outlines a general method for the detection and relative quantification of epicoccamides from fungal cultures.

Materials:

  • Fungal culture extracts

  • HPLC-grade solvents (acetonitrile, methanol (B129727), water)

  • Formic acid

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Dry the organic extract of the fungal culture under reduced pressure.

    • Re-dissolve the dried extract in a known volume of methanol or a suitable solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 10% B to 100% B over 30 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection: DAD at 280 nm or MS in negative ion mode looking for the [M-H]⁻ ion of this compound A (m/z 556).[3]

  • Data Analysis:

    • Compare the retention time and UV-Vis spectrum (or mass spectrum) of the peaks in the sample chromatogram with those of an authentic standard of this compound, if available.

    • For quantitative analysis, generate a calibration curve using a purified standard. In the absence of a standard, relative quantification can be performed by comparing the peak areas between different samples (e.g., wild-type vs. mutant).

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and optimize the conditions for their specific fungal strains and laboratory setup.

References

Application Notes and Protocols for Maximizing Epicoccamide Yield from Epicoccum nigrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccamides are a family of tetramic acid derivatives produced by the fungus Epicoccum nigrum (also known as Epicoccum purpurascens). These secondary metabolites have garnered interest due to their unique chemical structures, which are composed of glycosidic, fatty acid, and tetramic acid subunits. This document provides detailed application notes and protocols for optimizing the culturing conditions of E. nigrum to maximize the yield of Epicoccamides for research and drug development purposes. While a universally optimized protocol for Epicoccamide production is not yet established in publicly available literature, this guide synthesizes the current knowledge on E. nigrum cultivation and general principles of fungal secondary metabolite fermentation to provide a robust framework for achieving high yields.

General Culturing Parameters for Epicoccum nigrum

Epicoccum nigrum is a versatile fungus that can be cultured on various standard mycological media. The optimal growth conditions for this fungus provide a starting point for the optimization of this compound production.

Table 1: General Growth Parameters for Epicoccum nigrum

ParameterOptimal RangeNotes
Temperature23-28 °CGrowth is significantly slower at lower temperatures and may be inhibited above 30°C.[1]
pH5.0-6.0The pH of the culture medium can influence both fungal growth and secondary metabolite production.
Incubation Time7-21 daysThe optimal harvest time will depend on the specific culture conditions and should be determined empirically.
CultivationSubmerged liquid culture or solid-state fermentationSubmerged culture is generally preferred for larger-scale production and easier extraction.

Media Composition for this compound Production

The composition of the culture medium is a critical factor influencing the yield of secondary metabolites. Based on studies of E. nigrum and other related fungi, a rich medium is recommended as a starting point for optimization.

Baseline Liquid Medium

A Potato Dextrose Broth (PDB) supplemented with yeast extract is a good baseline medium for initial experiments.

  • Potato Dextrose Broth (PDB): Commercially available or prepared from potato infusion (200 g/L), dextrose (20 g/L).

  • Yeast Extract: 5 g/L. A medium containing glucose and yeast autolysate has been shown to be effective for the production of other secondary metabolites by E. nigrum.[2]

Optimization of Carbon and Nitrogen Sources

Systematic optimization of carbon and nitrogen sources can significantly enhance this compound yield. The following tables outline potential components to test.

Table 2: Suggested Carbon Sources for Optimization

Carbon SourceConcentration Range (g/L)Notes
Glucose (Dextrose)10 - 40A readily metabolizable sugar.
Sucrose10 - 40Can be an effective carbon source for many fungi.
Starch10 - 40A complex carbohydrate that may induce secondary metabolism.
Glycerol10 - 40Can influence the production of certain secondary metabolites.

Table 3: Suggested Nitrogen Sources for Optimization

Nitrogen SourceConcentration Range (g/L)Notes
Peptone5 - 20A complex nitrogen source that often supports robust growth and secondary metabolite production.
Yeast Extract5 - 20Provides a rich source of vitamins and growth factors in addition to nitrogen.
Ammonium Sulfate2 - 10An inorganic nitrogen source that can be readily utilized.
Sodium Nitrate2 - 10Another common inorganic nitrogen source for fungal cultures.

Experimental Protocols

Protocol for Inoculum Preparation

A standardized inoculum is crucial for reproducible fermentation results.

  • Strain Maintenance: Maintain Epicoccum nigrum on Potato Dextrose Agar (PDA) slants at 4°C.

  • Pre-culture:

    • Aseptically transfer a small piece of mycelium from the PDA slant to a 250 mL Erlenmeyer flask containing 50 mL of PDB.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days, or until sufficient biomass has developed.

  • Inoculation: Use the pre-culture to inoculate the production medium at a ratio of 5-10% (v/v).

Protocol for Submerged Fermentation

This protocol describes a typical batch fermentation in shake flasks.

  • Medium Preparation: Prepare the desired fermentation medium (e.g., PDB with 5 g/L yeast extract) and dispense into Erlenmeyer flasks (e.g., 100 mL in a 500 mL flask to ensure adequate aeration).

  • Sterilization: Autoclave the flasks at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the cooled medium with the prepared inoculum.

  • Incubation: Incubate the flasks at 25°C with shaking at 180 rpm for 14-21 days.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 2-3 days) to monitor biomass and this compound production.

Protocol for this compound Extraction and Quantification
  • Harvesting: Separate the mycelium from the culture broth by filtration or centrifugation.

  • Extraction:

    • Broth: Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) three times.

    • Mycelium: Lyophilize the mycelium, grind it to a fine powder, and extract with methanol (B129727) or ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification:

    • Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

    • Quantify the this compound yield by comparing the peak area to a standard curve of purified this compound.

Optimization Strategy

A systematic approach is recommended to identify the optimal conditions for maximizing this compound yield.

One-Factor-At-a-Time (OFAT) Optimization

Vary one parameter while keeping others constant to determine its individual effect on this compound production.

Table 4: Example of OFAT Experimental Design for Carbon Source Optimization

ExperimentCarbon Source (20 g/L)Nitrogen Source (5 g/L)Temperature (°C)pHAgitation (rpm)This compound Yield (mg/L)
1GlucosePeptone256.0180Data to be collected
2SucrosePeptone256.0180Data to be collected
3StarchPeptone256.0180Data to be collected
4GlycerolPeptone256.0180Data to be collected

This table is for illustrative purposes to demonstrate the experimental design.

Response Surface Methodology (RSM)

For a more comprehensive optimization, a statistical approach like RSM can be employed to investigate the interactions between multiple variables.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for this compound Yield Optimization cluster_0 Strain Preparation cluster_1 Fermentation & Optimization cluster_2 Analysis strain E. nigrum Culture on PDA Slant preculture Inoculum Pre-culture in PDB strain->preculture fermentation Submerged Fermentation in Production Medium preculture->fermentation extraction Extraction of Culture Broth & Mycelium fermentation->extraction optimization Varying Parameters: - Carbon Source - Nitrogen Source - Temperature - pH - Agitation optimization->fermentation quantification HPLC Quantification of this compound extraction->quantification analysis Data Analysis & Yield Determination quantification->analysis analysis->optimization Iterative Refinement

Caption: Workflow for optimizing this compound production.

biosynthetic_pathway Generalized Biosynthetic Pathway for this compound cluster_precursors Primary Metabolites cluster_synthesis Secondary Metabolism acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks amino_acid Amino Acid (e.g., Alanine) nrps Non-Ribosomal Peptide Synthetase (NRPS) amino_acid->nrps sugar_nt Sugar Nucleotide (e.g., GDP-Mannose) gt Glycosyltransferase sugar_nt->gt pks_nrps PKS-NRPS Hybrid Enzyme pks->pks_nrps nrps->pks_nrps tetramic_acid_core Tetramic Acid Polyketide pks_nrps->tetramic_acid_core tetramic_acid_core->gt Glycosylation This compound This compound gt->this compound

Caption: this compound biosynthetic pathway.

logical_relationships Logical Relationships in Fermentation Optimization cluster_inputs Input Parameters cluster_outputs Outputs carbon Carbon Source & Concentration biomass Fungal Biomass carbon->biomass Influences yield This compound Yield carbon->yield Directly Impacts Precursor Supply nitrogen Nitrogen Source & Concentration nitrogen->biomass Influences nitrogen->yield Affects Enzyme Synthesis temp Temperature temp->biomass Influences temp->yield Affects Enzyme Activity ph pH ph->biomass Influences ph->yield Affects Enzyme Stability & Activity agitation Agitation & Aeration agitation->biomass Influences agitation->yield Impacts Oxygen Transfer Rate biomass->yield Correlates with (but not always directly)

Caption: Factors influencing this compound yield.

References

Application Notes: Staining Proteins in Electrophoresis with Epicoccum-Derived Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epicocconone (B1671485), a naturally occurring small molecule fluorophore derived from the fungus Epicoccum nigrum, has emerged as a highly sensitive and versatile tool for the fluorescent staining of proteins in gel electrophoresis and on blotting membranes.[1][2][3][4] This environmentally friendly, biodegradable compound offers significant advantages over traditional staining methods, including superior sensitivity, a wide linear dynamic range, and compatibility with downstream applications such as mass spectrometry and Edman sequencing.[1][3] Commercially available stains such as Lightning Fast™, Deep Purple Total Protein Stain, and FluoProbes Protein Gel Stain are all based on the unique photophysical properties of epicocconone.[1][5][6]

Initially, epicocconone is weakly fluorescent in aqueous solutions.[7][8] Upon interaction with proteins, particularly in the presence of sodium dodecyl sulfate (B86663) (SDS), it undergoes a significant enhancement of fluorescence, emitting a bright red-orange signal.[1][8][9] The staining mechanism is primarily non-covalent, involving interactions with the protein and SDS.[1][2][3][9] Additionally, epicocconone can react reversibly with primary amines (such as the side chains of lysine (B10760008) residues) to form a highly fluorescent enamine adduct, which contributes to the stability and intensity of the signal.[6][7][10] This reversible covalent interaction is pH-dependent and can be reversed under conditions used for downstream proteomic analysis, ensuring the protein is available for sequencing or mass spectrometry.[6][7][10]

Key Features and Applications

  • High Sensitivity: Epicocconone-based stains can detect sub-nanogram levels of protein, with some protocols reporting a limit of detection of less than 100 picograms.[1][3][11] This sensitivity is comparable to or greater than silver staining and other fluorescent dyes like SYPRO Ruby.[1][3]

  • Wide Dynamic Range: Stained proteins exhibit a quantitative linear response over four orders of magnitude, enabling the accurate quantification of both low and high abundance proteins within the same gel.[1][3]

  • Simple and Rapid Protocols: Staining procedures are straightforward and can be completed in as little as 3.5 hours.[1][3]

  • Mass Spectrometry Compatibility: The reversible nature of the staining ensures that proteins are readily available for subsequent analysis by MALDI-MS or Edman degradation.[1][3][6][7]

  • Multiplexing Capabilities: The large Stokes shift of epicocconone allows for multiplexing with other fluorophores, such as those that emit in the green spectrum, using a single excitation source.[8]

  • Versatility: These stains are suitable for 1D and 2D polyacrylamide gels (SDS-PAGE, native PAGE) and for staining proteins on PVDF and nitrocellulose membranes.[1][5]

Data Presentation

Quantitative Performance of Epicocconone-Based Stains
ParameterValueSource
Limit of Detection (LOD)< 100 pg[1][3][9][11]
Linear Dynamic Range> 4 orders of magnitude[1][3]
Staining TimeAs little as 3.5 hours[1][3]
Excitation Maxima~395 nm and ~520 nm[1][2][3][9][12]
Emission Maximum~610 nm[1][2][3]
Excitation Source Compatibility
Light SourceWavelength(s)
UV Transilluminators~302 nm (UVB), ~365 nm (UVA)
Lasers405 nm (Violet diode), 457 nm, 488 nm (Argon-ion), 473 nm, 532 nm (Nd:YAG), 543 nm (Helium-Neon)
Xenon-arc lampsBroad spectrum

Experimental Protocols

Protocol 1: Staining of Proteins in 1D and 2D Polyacrylamide Gels

This protocol is a general guideline. Optimal incubation times may vary depending on gel thickness and protein concentration.

Materials:

  • Fixation Solution: Prepare as required by the specific stain manufacturer. A common solution is 40% ethanol (B145695), 10% acetic acid in high-purity water.

  • Staining Solution: Dilute the concentrated Epicoccum-derived fluorophore stain (e.g., FluoProbes Protein Gel Stain, 100X) 1:100 in a high pH buffer (e.g., 50 mM sodium borate, pH > 9.4).[5] Prepare fresh.

  • Washing Solution: 15% ethanol in high-purity water.[5]

  • Acidification/Storage Solution: 1% (w/v) citric acid.[5]

  • High-purity water

Procedure:

  • Fixation:

    • Following electrophoresis, place the gel in a clean container.

    • Add a sufficient volume of Fixation Solution to completely cover the gel.

    • Incubate for a minimum of 1 hour with gentle agitation. For gels thicker than 1mm, extend fixation to 1.5 hours. Fixation can be performed overnight to reduce background.[5]

  • Washing (Optional but Recommended):

    • Decant the Fixation Solution.

    • Wash the gel with high-purity water for 10-15 minutes. Repeat twice.

  • Staining:

    • Decant the final wash solution.

    • Add the freshly prepared Staining Solution, ensuring the gel is fully submerged.

    • Incubate for 1.5 to 3 hours with gentle agitation, protected from light.

  • Washing:

    • Decant the Staining Solution.

    • Wash the gel with Washing Solution for 15 minutes. Repeat with a fresh change of Washing Solution.[5]

  • Acidification (Optional):

    • To further reduce background fluorescence, place the gel in the Acidification Solution for 15 minutes before imaging.[5]

  • Imaging:

    • Image the gel using a fluorescence imaging system equipped with an appropriate excitation source and emission filter (see tables above).

  • Storage:

    • Gels can be stored at 4°C in the Acidification/Storage Solution, protected from light. For long-term storage (up to 6 months), add the stain concentrate at a 1:100 dilution to the storage solution.[5]

Protocol 2: Staining of Proteins on Blotting Membranes (PVDF or Nitrocellulose)

Materials:

  • High-purity water

  • Basification Solution: 50 mM sodium borate, pH > 9.4.[5]

  • Staining Solution: Dilute the concentrated Epicoccum-derived fluorophore stain 1:100 in high-purity water.[5]

  • Acidification Solution: 1% (w/v) citric acid.[5]

Procedure:

  • Post-Transfer Wash:

    • After protein transfer, place the membrane in a clean container and wash with high-purity water for 5 minutes. Repeat twice.[5]

  • Basification:

    • Wash the membrane in the Basification Solution for 10 minutes.[5]

  • Staining:

    • Prepare the Staining Solution.

    • Place the membrane, protein side down, into the staining solution.

    • Incubate for 15-30 minutes with gentle agitation.[5]

  • Membrane-Specific Post-Stain Treatment:

    • For PVDF membranes: Place the blot in the Acidification Solution and agitate gently for 5 minutes.[5]

    • For Nitrocellulose membranes: Rinse the membrane briefly with high-purity water. Do not over-wash.

  • Drying and Imaging:

    • Allow the membrane to air dry completely, protected from light.

    • Image using a compatible fluorescence imaging system.

Visualizations

StainingWorkflow_Gel Figure 1. Experimental Workflow for Gel Staining cluster_pre Preparation cluster_stain Staining Protocol cluster_post Analysis electrophoresis 1. Protein Separation (1D or 2D Electrophoresis) fixation 2. Fixation (e.g., 40% EtOH, 10% Acetic Acid) electrophoresis->fixation wash1 3. Washing (High-Purity Water) fixation->wash1 staining 4. Staining (Epicocconone in basic buffer, pH > 9.4) wash1->staining wash2 5. Washing (15% Ethanol) staining->wash2 acidification 6. Acidification (Optional) (1% Citric Acid) wash2->acidification imaging 7. Fluorescence Imaging (Ex: ~400/520 nm, Em: ~610 nm) acidification->imaging analysis 8. Downstream Analysis (Mass Spectrometry, Sequencing) imaging->analysis

Caption: Workflow for staining proteins in polyacrylamide gels.

StainingMechanism Figure 2. Simplified Staining Mechanism cluster_reactants Reactants epicocconone Epicocconone (Weakly Fluorescent) complex Protein-Fluorophore Complex (Highly Fluorescent) epicocconone->complex Reversible reaction (pH dependent) protein Protein (with primary amines, e.g., Lysine) protein->complex Interaction sds SDS Micelles sds->complex Enhances fluorescence

Caption: Interaction of epicocconone with proteins and SDS.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Epicoccamide Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the low aqueous solubility of Epicoccamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

This compound is a fungal metabolite produced by species of the Epicoccum genus.[1][2] Its structure is amphiphilic, meaning it possesses both a hydrophilic (water-loving) glycosidic (sugar) moiety and a lipophilic (fat-loving) fatty acid and tetramic acid backbone.[3][4] This dual nature leads to complex solubility behavior and a tendency for the molecules to self-aggregate rather than dissolve in water, resulting in low aqueous solubility.

Q2: What are the initial steps I should take when preparing an this compound solution?

Due to its low water solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. It is crucial to ensure that the this compound is fully dissolved in the organic solvent before further dilution into your aqueous experimental buffer.

Q3: What is "solvent-shifting" precipitation and how can I avoid it?

Solvent-shifting precipitation is a common issue that occurs when a concentrated organic stock solution of a hydrophobic compound is diluted into an aqueous buffer. The rapid change in solvent polarity causes the compound to crash out of the solution. To avoid this, add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This allows for a more gradual and uniform dispersion of the this compound molecules.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity. It is essential to determine the DMSO tolerance of your specific cell line in a preliminary experiment.

Q5: Are there other methods to improve the solubility of this compound?

Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and formulation with excipients such as cyclodextrins. The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.

Possible Cause Explanation Suggested Solution
Final concentration is too high The concentration of this compound in the final aqueous solution exceeds its solubility limit.Decrease the final working concentration of this compound.
Improper dilution technique Adding the aqueous buffer to the organic stock or rapid addition of the stock to the buffer can cause localized high concentrations and precipitation.Always add the organic stock solution dropwise to the vigorously stirring aqueous buffer.
Low final co-solvent concentration The percentage of the organic co-solvent (e.g., DMSO) in the final solution is insufficient to keep this compound dissolved.Increase the final concentration of the co-solvent, being mindful of its compatibility with your experimental system.

Issue 2: My this compound solution is initially clear but becomes cloudy over time.

Possible Cause Explanation Suggested Solution
Metastable supersaturated solution The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit, leading to eventual precipitation.Reduce the final concentration of this compound to ensure long-term stability.
Temperature fluctuations A decrease in temperature can lower the solubility of the compound.Maintain a constant temperature throughout your experiment and storage.
Interaction with buffer components Salts or proteins in your buffer may be promoting the precipitation of this compound.If possible, test the solubility of this compound in a simpler buffer system first.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

Disclaimer: The following data are hypothetical and intended for illustrative purposes only. Actual solubility should be determined experimentally.

Solvent Solubility (mg/mL)
Water< 0.1
Phosphate-Buffered Saline (PBS)< 0.1
Dimethyl Sulfoxide (DMSO)> 50
Ethanol~5
Methanol~2

Table 2: Hypothetical Improvement of this compound Solubility in Aqueous Buffer (pH 7.4) with Different Methods

Disclaimer: The following data are hypothetical and intended for illustrative purposes only. Actual solubility enhancement should be determined experimentally.

Method Conditions Apparent Solubility (µg/mL)
Co-solvency 5% DMSO~10
10% Ethanol~5
Cyclodextrin Complexation 10 mM HP-β-CD~50

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer using a Co-solvent

  • Thaw an aliquot of the concentrated this compound stock solution (from Protocol 1) and warm it to room temperature.

  • In a separate sterile tube, add the required volume of your aqueous experimental buffer.

  • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise.

  • Continue to mix for an additional 30-60 seconds to ensure thorough dispersion.

  • Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, the final concentration may be too high.

Protocol 3: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10 mM).

  • Add the required amount of this compound powder directly to the HP-β-CD solution.

  • Stir or shake the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.

  • To remove any undissolved this compound, centrifuge the solution and filter the supernatant through a 0.22 µm filter.

  • The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

Visualizations

Troubleshooting Workflow for this compound Precipitation Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No review_dilution Review dilution method. Adding stock to buffer dropwise with vigorous stirring? check_stock->review_dilution Yes remake_stock->review_dilution modify_dilution Modify dilution technique. review_dilution->modify_dilution No assess_concentration Is the final concentration too high? review_dilution->assess_concentration Yes modify_dilution->assess_concentration lower_concentration Lower the final concentration. assess_concentration->lower_concentration Yes proceed Solution is Clear. Proceed with Experiment. assess_concentration->proceed No solubility_enhancement Implement solubility enhancement techniques (e.g., co-solvents, cyclodextrins). lower_concentration->solubility_enhancement solubility_enhancement->proceed

Caption: Troubleshooting workflow for this compound precipitation.

Hypothesized Antifungal Mechanism of this compound Hypothesized Antifungal Mechanism of this compound cluster_cell Fungal Cell membrane Cell Membrane fatty_acid_synth Fatty Acid Elongation (e.g., ELO2) membrane->fatty_acid_synth Disrupts sphingolipid_synth Sphingolipid Biosynthesis membrane->sphingolipid_synth Disrupts cell_death Cell Death fatty_acid_synth->cell_death Leads to sphingolipid_synth->cell_death Leads to This compound This compound This compound->membrane Interacts with/ Permeabilizes

Caption: Hypothesized antifungal mechanism of this compound.

References

Technical Support Center: Isolation and Purification of Epicoccamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Epicoccamides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow for Epicoccamide isolation and purification.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract Inefficient fungal culture conditions leading to low this compound production.Optimize culture parameters such as media composition, pH, temperature, and incubation time for the Epicoccum strain.
Incomplete extraction of metabolites from the fungal biomass or culture broth.Ensure thorough homogenization of fungal mycelia. Use a suitable organic solvent with adequate polarity, such as ethyl acetate (B1210297) or methanol (B129727), and perform multiple extraction rounds.
Co-elution of Impurities during Chromatography Presence of structurally similar this compound analogs or other secondary metabolites with similar physicochemical properties.Employ high-resolution chromatographic techniques. Optimize the mobile phase gradient in HPLC to improve separation. Consider using a different stationary phase (e.g., C18, Phenyl-Hexyl) or a different chromatographic mode (e.g., ion-exchange, size-exclusion).[1][2][3][4]
Overloading of the chromatography column.Reduce the sample load on the column to improve separation efficiency.[5]
Degradation of Epicoccamides during Purification Instability of the glycosidic bond or the tetramic acid core under certain pH or temperature conditions.Maintain a neutral pH throughout the purification process unless stability at other pH values has been confirmed. Avoid high temperatures; perform purification steps at room temperature or on ice where possible.[6][7][8][9][10]
Exposure to light, which can degrade photosensitive compounds.Protect the samples from direct light by using amber vials or covering glassware with aluminum foil.
Difficulty in Separating Different this compound Analogs (e.g., B, C, D) Very similar chemical structures and polarities among the different this compound forms.Utilize high-performance liquid chromatography (HPLC) with a shallow gradient and a high-resolution column. Preparative HPLC is often necessary for baseline separation.[5][11][12]
Poor Solubility of Purified Epicoccamides The inherent physicochemical properties of the specific this compound analog.Test a range of solvents to find a suitable one for storage. Glycosylated natural products often have improved aqueous solubility compared to their aglycones.[13]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting Epicoccamides from fungal cultures?

A1: The general procedure involves separating the fungal mycelia from the culture broth. The mycelia are then typically homogenized and extracted with an organic solvent like ethyl acetate or methanol. The culture broth can also be extracted separately to capture any secreted metabolites.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: A multi-step chromatographic approach is usually necessary. This often starts with column chromatography using silica (B1680970) gel for initial fractionation of the crude extract. Subsequent purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).[11][12][14]

Q3: What are the main challenges in purifying Epicoccamides?

A3: The primary challenges include:

  • Low natural abundance: Epicoccum species may produce Epicoccamides in low concentrations.

  • Complex mixtures: The crude extract contains a wide array of other secondary metabolites, some of which may have similar properties to Epicoccamides.[15]

  • Structural similarity of analogs: Different this compound variants (e.g., B, C, D) can be difficult to separate from each other due to their minor structural differences.

  • Potential for degradation: As with many natural products, Epicoccamides may be sensitive to pH, temperature, and light.[6][7][8][9][10]

Q4: How can I confirm the identity and purity of my isolated Epicoccamides?

A4: The identity and structure of Epicoccamides are typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) and High-Resolution Mass Spectrometry (HRMS). Purity is often assessed by analytical HPLC, where a single, sharp peak is indicative of a pure compound.[16]

Q5: Are there any known stability issues with Epicoccamides?

A5: While specific stability data for Epicoccamides is not extensively published, glycosylated natural products can be susceptible to hydrolysis of the glycosidic bond under acidic or basic conditions. It is advisable to handle purified Epicoccamides in neutral, buffered solutions and store them at low temperatures, protected from light, to minimize degradation.

Quantitative Data Summary

Disclaimer: Specific quantitative data for the isolation and purification of Epicoccamides is not widely available in peer-reviewed literature. The following tables provide representative values based on general knowledge of fungal secondary metabolite purification.

Table 1: Representative Yields at Different Purification Stages

Purification StageStarting Material (from 10L culture)Typical YieldPurity (Approximate)
Crude Organic Extract100 g (wet biomass)1 - 5 g< 5%
Silica Gel Chromatography Fraction1 g100 - 300 mg20 - 40%
Preparative HPLC Fraction100 mg5 - 20 mg> 95%

Table 2: Comparison of HPLC Columns for Final Purification

Column TypeStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Reversed-PhaseC18Acetonitrile (B52724)/Water or Methanol/Water gradientGood separation of moderately polar compounds. Widely available.May not be suitable for very polar or very non-polar impurities.
Reversed-PhasePhenyl-HexylAcetonitrile/Water or Methanol/Water gradientOffers different selectivity compared to C18, which can help in separating closely related analogs.May have lower loading capacity than C18.
Normal-PhaseSilicaHexane (B92381)/Ethyl Acetate gradientEffective for separating non-polar compounds.Requires non-aqueous solvents, which may not be ideal for solubility. Not suitable for polar compounds.

Experimental Protocols

Protocol 1: General Extraction of Epicoccamides from Epicoccum sp.

  • Culture: Grow the Epicoccum species in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days.

  • Harvesting: Separate the mycelia from the culture broth by filtration.

  • Extraction of Mycelia:

    • Freeze-dry the mycelia.

    • Grind the dried mycelia into a fine powder.

    • Extract the powder with ethyl acetate (3 x 500 mL for every 100 g of dry weight) with shaking for 24 hours for each extraction.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Extraction of Culture Broth:

    • Extract the culture filtrate with an equal volume of ethyl acetate (3 times).

    • Combine the organic layers and evaporate the solvent to yield the crude extract.

Protocol 2: Chromatographic Purification of Epicoccamides

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of a silica gel column packed in hexane.

    • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of methanol in ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing Epicoccamides.

  • Preparative HPLC:

    • Combine and concentrate the fractions enriched with Epicoccamides.

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

    • Purify the sample using a preparative HPLC system with a C18 column.

    • Use a linear gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes).

    • Monitor the elution profile with a UV detector (e.g., at 254 nm and 280 nm).

    • Collect the peaks corresponding to the different this compound analogs.

    • Evaporate the solvent to obtain the purified Epicoccamides.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis culture Fungal Culture (Epicoccum sp.) filtration Filtration culture->filtration mycelia Mycelia filtration->mycelia broth Culture Broth filtration->broth extract_mycelia Solvent Extraction (e.g., Ethyl Acetate) mycelia->extract_mycelia extract_broth Solvent Extraction (e.g., Ethyl Acetate) broth->extract_broth crude_extract Crude Extract extract_mycelia->crude_extract extract_broth->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel enriched_fractions Enriched this compound Fractions silica_gel->enriched_fractions prep_hplc Preparative HPLC (e.g., C18 column) enriched_fractions->prep_hplc pure_epicoccamides Purified Epicoccamides (e.g., B, C, D) prep_hplc->pure_epicoccamides analysis Structure Elucidation & Purity Check (NMR, HRMS, Analytical HPLC) pure_epicoccamides->analysis

Caption: Experimental workflow for this compound isolation and purification.

troubleshooting_logic start Start: Low Yield or Purity Issue check_yield Is the crude extract yield low? start->check_yield check_purity Is the purity after chromatography low? check_yield->check_purity No optimize_culture Optimize Fungal Culture Conditions check_yield->optimize_culture Yes optimize_chromatography Optimize Chromatography (Gradient, Column, Loading) check_purity->optimize_chromatography Yes end End: Improved Yield/Purity check_purity->end No improve_extraction Improve Extraction Protocol optimize_culture->improve_extraction improve_extraction->check_purity check_degradation Check for Product Degradation (pH, Temp, Light) optimize_chromatography->check_degradation check_degradation->end

Caption: Troubleshooting logic for this compound purification issues.

References

Epicoccamide Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of epicoccamide (B1671484). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or lower, desiccated, and protected from light.[1] While some suppliers may ship the compound at room temperature, this is only suitable for short durations.[2] Storing at ultra-low temperatures, such as in a -80°C freezer, is ideal for preserving the integrity of fungal metabolites over extended periods.[3]

Q2: I need to prepare a stock solution of this compound. What is the best practice for storage?

A2: It is recommended to prepare stock solutions in a suitable solvent like DMSO or methanol (B129727). Once prepared, solutions should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C for short-term use (up to one month).[1] For longer periods, -80°C is preferable. Always allow aliquots to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[1]

Q3: My this compound solution has changed color. What could be the cause?

A3: A color change often indicates chemical degradation. This compound, like many natural products, can be susceptible to oxidation and hydrolysis, especially when in solution and exposed to light, air (oxygen), or non-optimal pH conditions.[4] It is crucial to use high-purity solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen) if possible.

Q4: Can I store this compound solutions at 4°C?

A4: Storing solutions at 4°C is not recommended for long-term stability. While it may be acceptable for a few days, significant degradation can occur over time. For any storage period longer than a day, freezing the solution at -20°C or -80°C is the standard practice.[1]

Q5: What are the primary factors that can cause this compound to degrade?

A5: The main factors affecting the stability of natural products like this compound are temperature, moisture, light, and pH.[5] The this compound structure contains several functional groups susceptible to degradation, including a glycosidic bond and a tetramic acid moiety, which can be prone to hydrolysis under acidic or basic conditions. The long hydrocarbon chain is also a potential site for oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in an assay. Sample degradation due to improper storage or handling.1. Use a fresh aliquot of your this compound stock solution. 2. Verify storage conditions (temperature, light protection). 3. Perform a stability check using the HPLC protocol below to assess the purity of your sample.
Appearance of new peaks in HPLC analysis. Chemical degradation has occurred, resulting in new compounds.1. Review storage and handling procedures. Were solutions exposed to high temperatures, light, or reactive chemicals? 2. Conduct a forced degradation study (see protocol below) to identify potential degradation products and pathways.
Poor solubility of solid this compound. The compound may have degraded or absorbed moisture.1. Ensure the compound is fully desiccated before attempting to dissolve. 2. Use a high-quality, anhydrous solvent. 3. If solubility issues persist, the integrity of the compound may be compromised. Analyze purity via HPLC.
Inconsistent experimental results. Variability in sample integrity between experiments.1. Strictly adhere to standardized procedures for preparing and storing solutions. 2. Use aliquots for single experiments to avoid repeated freeze-thaw cycles of the main stock. 3. Always run a quality control check (e.g., HPLC) on a new batch of the compound.

Data Presentation: Stability of Fungal Metabolites

Table 1: Illustrative Example of Thermal & pH Stability of an Epicoccum Metabolite (Orevactaene Pigment)

ConditionTime% Color Intensity Remaining (pH 4)% Color Intensity Remaining (pH 6)% Color Intensity Remaining (pH 8)
30°C 2 hours-96%-
40°C 2 hours-92%-
80°C 3 hours35%82%76%
Sunlight 2 hours-99%-
Autoclaving 15 min-31%-
Data adapted from a study on orevactaene (B179784) pigments from Epicoccum nigrum and is intended for illustrative purposes only.[6]

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the purity and stability of this compound. Method optimization will be required.

Objective: To separate this compound from its potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC-grade formic acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV or PDA detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or DMSO at 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 A:B) to a final concentration of ~50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Scan from 220-400 nm; select an optimal wavelength for quantification (the tetramic acid moiety typically absorbs around 230-290 nm).

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to establish the retention time of the parent compound and any impurities.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak area of the main this compound peak and any other observed peaks.

    • Calculate the percentage purity by dividing the area of the this compound peak by the total area of all peaks.

Protocol 2: Forced Degradation Study

This study exposes this compound to harsh conditions to deliberately induce degradation, helping to identify potential degradation pathways and validate the stability-indicating nature of the HPLC method.

Objective: To generate degradation products of this compound for analytical method development.

Procedure: Prepare separate solutions of this compound (~1 mg/mL) and subject them to the following stress conditions:

  • Acid Hydrolysis: Add 1N HCl to the sample solution. Incubate at 60°C for 2-4 hours. Before injection, neutralize with an equivalent amount of 1N NaOH.

  • Base Hydrolysis: Add 1N NaOH to the sample solution. Incubate at 60°C for 2-4 hours. Before injection, neutralize with an equivalent amount of 1N HCl.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in aluminum foil.

Analysis:

  • For each condition, take time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

  • Analyze all samples using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products.

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_troubleshoot Troubleshooting start Obtain this compound Sample prep_solid Prepare Solid Aliquots (for long-term storage) start->prep_solid prep_solution Prepare Stock Solution (e.g., 1 mg/mL in DMSO) start->prep_solution store_solid Store Solid @ -80°C (Desiccated, Dark) prep_solid->store_solid store_solution Store Solution Aliquots @ -20°C / -80°C prep_solution->store_solution hplc_initial Initial QC Check (HPLC Purity) store_solution->hplc_initial check_purity Purity < 95%? hplc_initial->check_purity hplc_stability Periodic Stability Check (HPLC) assay Biological Activity Assay hplc_stability->assay check_activity Activity Decreased? assay->check_activity check_purity->hplc_stability No check_purity->assay Yes (Use New Batch) check_activity->store_solution Yes (Use Fresh Aliquot)

Caption: Workflow for proper storage and stability assessment of this compound.

Hypothetical Degradation Pathway of this compound

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂/Air) This compound This compound Structure (Glycoside + Tetramic Acid + Fatty Acid) Aglycone Aglycone (Loss of Sugar Moiety) This compound->Aglycone Glycosidic Bond Cleavage Tetramic_Acid_Opened Ring-Opened Tetramic Acid This compound->Tetramic_Acid_Opened Amide Bond Cleavage Oxidized_Products Oxidized Fatty Acid Chain (e.g., Hydroxides, Epoxides) This compound->Oxidized_Products C=C Bonds or Alkyl Chain

Caption: Potential degradation pathways for this compound under stress conditions.

References

Optimizing fermentation parameters for Epicoccamide production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of fermentation parameters for Epicoccamide (B1671484) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to suboptimal this compound yield and other common fermentation problems.

Category 1: Low or No this compound Yield

Question: My Epicoccum culture is growing well (good biomass), but the this compound yield is very low or undetectable. What are the possible causes and solutions?

Answer:

This is a common challenge in secondary metabolite production. The biosynthesis of this compound is complex and highly regulated. Here are the primary factors to investigate:

  • Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources are critical for inducing the this compound biosynthetic pathway. While good biomass is achieved, the specific precursors or nutritional cues for this compound production might be lacking.

    • Solution: Experiment with different media formulations. While Potato Dextrose Broth (PDB) is a common starting point, consider a modified marine ISP2 medium or systematically varying the carbon (e.g., glucose, sucrose, maltose) and nitrogen (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) sources.[1] The carbon-to-nitrogen ratio is a crucial factor to optimize.

  • Incorrect Fermentation pH: The pH of the culture medium significantly influences enzyme activity and nutrient uptake, which directly impacts the biosynthesis of secondary metabolites.

    • Solution: The optimal pH for Epicoccum nigrum growth is generally in the neutral range.[2] For this compound production, it is recommended to monitor and control the pH of the fermentation broth, maintaining it within a range of 6.0-7.5. Use appropriate buffers or an automated pH control system.

  • Non-ideal Temperature: Temperature affects both the growth rate and the activity of enzymes involved in the this compound biosynthetic pathway.

    • Solution: The optimal growth temperature for Epicoccum nigrum is between 17-25°C.[3][4] However, the optimal temperature for secondary metabolite production may differ. It is advisable to conduct a temperature optimization study, testing a range from 20°C to 28°C.

  • Inadequate Aeration and Agitation: Oxygen is crucial for the growth of the aerobic fungus Epicoccum and for many enzymatic steps in secondary metabolite biosynthesis.

    • Solution: Ensure adequate oxygen supply through optimized aeration and agitation. The optimal agitation speed will depend on the bioreactor geometry. Start with a moderate agitation speed (e.g., 150-200 rpm in shake flasks) and increase if signs of oxygen limitation are observed. Be aware that excessive shear stress from high agitation can damage the mycelia.

Category 2: Inconsistent Production and Batch-to-Batch Variability

Question: I am observing significant variations in this compound yield between different fermentation batches, even with seemingly identical conditions. What could be the cause?

Answer:

Inconsistent production is often traced back to subtle variations in the initial stages of the fermentation process.

  • Inoculum Quality: The age, viability, and physiological state of the seed culture can have a profound impact on the subsequent fermentation performance.

    • Solution: Standardize your inoculum preparation protocol. Use a fresh, actively growing seed culture for inoculation. Ensure a consistent spore concentration or mycelial density in the inoculum.

  • Substrate Variability: Natural media components like potato extract or yeast extract can have batch-to-batch variations in their composition.

    • Solution: If possible, use defined or semi-defined media to reduce variability. If using complex media, try to source large batches of components to minimize variation over a series of experiments.

  • Silent Biosynthetic Gene Clusters: The gene cluster responsible for this compound biosynthesis may not be consistently expressed.

    • Solution: For advanced users, techniques like co-culturing with other microorganisms or using small-molecule elicitors can sometimes activate silent gene clusters and lead to more consistent production.

Category 3: Fermentation Process and Fungal Morphology

Question: My Epicoccum culture is forming dense pellets, and the this compound yield is low. What can I do?

Answer:

Fungal morphology in submerged culture is critical. Large, dense pellets can lead to mass transfer limitations, where the cells in the core of the pellet are starved of oxygen and nutrients.

  • Solution:

    • Optimize Agitation: Adjust the agitation speed to promote a more dispersed mycelial growth. Very low speeds can lead to clumping, while very high speeds can induce pellet formation as a stress response.

    • Inoculum Density: A higher inoculum density can sometimes lead to more dispersed growth.

    • Media Composition: The presence of certain polymers or surfactants in the medium can influence fungal morphology.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize the impact of key fermentation parameters on the growth and secondary metabolite production of Epicoccum species. Note that specific quantitative data for this compound is limited in the public domain; therefore, the data presented is based on the optimization of growth and production of other secondary metabolites from Epicoccum, which can serve as a starting point for this compound optimization.

Table 1: Effect of Different Culture Media on Epicoccum nigrum Growth

Culture MediumMycelial GrowthPigment ProductionReference
Potato Dextrose Agar (PDA)GoodYellowish-orange[3]
Malt Extract Agar (MEA)GoodYellow with colored zones[3]
Cornmeal Agar (CMA)GoodReddish-brown with lighter edges[3]
Sabouraud Maltose Agar (SMA)Low-[3]
Modified Marine ISP2GoodNot specified[1]

Table 2: Influence of Temperature on Epicoccum nigrum Growth

Temperature (°C)Mycelial Growth RateObservationsReference
9Delayed and slowReddish mycelium[3][4]
17OptimalYellowish mycelium[3][4]
25OptimalYellowish mycelium with colored zones[3][4]
30No growth-[3][4]

Table 3: Effect of Initial pH on Epicoccum nigrum Amylase Production (as a proxy for secondary metabolite production)

Initial pHAmylase ProductionMycelial GrowthReference
5.0LowerGood[2]
6.0ModerateGood[2]
7.0HighestGood[2]
8.0LowerGood[2]

Experimental Protocols

Submerged Fermentation for this compound Production

This protocol provides a general procedure for the submerged fermentation of Epicoccum species for the production of this compound. Optimization of specific parameters is recommended.

a. Inoculum Preparation:

  • Prepare a seed culture by inoculating a 250 mL flask containing 50 mL of Potato Dextrose Broth (PDB) with a pure culture of Epicoccum sp.

  • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-5 days, or until sufficient biomass is obtained.

b. Production Fermentation:

  • Prepare the production medium (e.g., PDB or a custom-defined medium) and sterilize it by autoclaving.

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubate the production culture under the desired conditions (e.g., 25°C, 180 rpm) for 14-21 days.

  • Monitor the fermentation for biomass production and this compound yield at regular intervals.

c. Extraction of this compound:

  • Separate the mycelia from the fermentation broth by filtration or centrifugation.

  • Extract the mycelia and the supernatant separately with an organic solvent such as ethyl acetate (B1210297) or methanol.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.

  • Further purify the this compound from the crude extract using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound A, which involves a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid enzyme.

epicoccamide_biosynthesis PKS_NRPS PKS-NRPS Hybrid (epiA) Fatty_Acid_Chain Polyketide Chain (Fatty Acid Precursor) PKS_NRPS->Fatty_Acid_Chain Polyketide Synthesis Tetramic_Acid_Moiety Tetramic Acid Formation Fatty_Acid_Chain->Tetramic_Acid_Moiety Cyclization Alanine L-Alanine Alanine->PKS_NRPS Incorporation Epicoccamide_Aglycone This compound Aglycone Tetramic_Acid_Moiety->Epicoccamide_Aglycone Glycosyltransferase Glycosyltransferase (epiC) Epicoccamide_A This compound A Glycosyltransferase->Epicoccamide_A Mannose Mannose Donor Mannose->Glycosyltransferase Epicoccamide_Aglycone->Epicoccamide_A Glycosylation

Caption: Proposed biosynthetic pathway of this compound A.

General Experimental Workflow for Fermentation Optimization

This workflow outlines the key steps in optimizing fermentation parameters for this compound production.

fermentation_workflow Strain_Selection Strain Selection (e.g., Epicoccum nigrum) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Fermentation Inoculum_Prep->Fermentation Extraction Extraction Fermentation->Extraction Parameter_Optimization Parameter Optimization (One-Factor-at-a-Time or RSM) Parameter_Optimization->Fermentation Iterative Improvement Analysis Analysis (HPLC, LC-MS) Extraction->Analysis Data_Evaluation Data Evaluation Analysis->Data_Evaluation Data_Evaluation->Parameter_Optimization Feedback Loop Optimized_Process Optimized Process Data_Evaluation->Optimized_Process

Caption: Workflow for fermentation optimization.

References

Troubleshooting Epicoccamide instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epicoccamide. The information is designed to help address potential issues related to the stability of this compound in cell culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the biological activity of this compound in my cell-based assays over time. What could be the cause?

A decrease in the activity of this compound may be due to its degradation in the cell culture medium. This compound is a complex natural product containing a tetramic acid moiety, a glycosidic bond, and a fatty acid chain.[1][2] Each of these components can be susceptible to degradation under typical cell culture conditions (e.g., aqueous environment, 37°C, presence of enzymes). Tetramic acid derivatives, in particular, can be unstable in aqueous solutions.[3]

Q2: My experimental results with this compound are inconsistent. Could this be related to compound stability?

Yes, inconsistent results are a common sign of compound instability.[4] If this compound degrades at a variable rate in your experiments, it can lead to significant variability in the observed biological effects. Factors such as the age of the stock solution, the duration of the experiment, and minor differences in handling can all contribute to this inconsistency.

Q3: What are the potential degradation pathways for this compound in cell culture media?

While the specific degradation pathway of this compound has not been extensively studied, its chemical structure suggests several potential points of instability:

  • Hydrolysis of the Glycosidic Bond: The O-glycosidic bond linking the sugar moiety to the fatty acid chain can be susceptible to hydrolysis, particularly in an acidic environment or in the presence of glycosidase enzymes that may be secreted by cells or present in serum.[5]

  • Hydrolysis of the Fatty Acid Ester-like Linkage: The linkage of the fatty acid chain to the tetramic acid core may undergo hydrolysis.[6][7]

  • Tautomerization and Degradation of the Tetramic Acid Ring: Tetramic acids can exist in different tautomeric forms and may undergo ring opening or other rearrangements in solution.[3][8]

Q4: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, consider the following best practices for handling natural products in cell culture:[9]

  • Prepare Fresh Solutions: Prepare working solutions of this compound immediately before use from a freshly thawed stock.

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

  • Control pH: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells, as pH can influence the rate of hydrolysis.

  • Reduce Incubation Time: If possible, design experiments with shorter incubation times to reduce the exposure of this compound to degradative conditions.

  • Serum-Free Media: If your cell line allows, consider using serum-free media for the duration of the compound treatment, as serum can contain enzymes that may degrade the compound.

Q5: Are there any visual cues that might indicate this compound is precipitating out of solution?

At high concentrations, some compounds can precipitate, which can be mistaken for contamination or lead to inaccurate results.[4][10] Visually inspect your culture plates under a microscope for any signs of crystalline structures or amorphous precipitates in the wells treated with this compound.

Troubleshooting Guides

Problem: Loss of this compound Activity

If you suspect a loss of this compound's biological activity, follow this troubleshooting workflow:

A Start: Decreased or No Activity Observed B Prepare Fresh Stock and Working Solutions A->B C Repeat Experiment with Fresh Solutions B->C D Activity Restored? C->D E Yes: Old Solutions Likely Degraded D->E Yes F No: Investigate Other Factors D->F No J End: Identify Source of Inconsistency E->J G Check Cell Health and Passage Number F->G H Verify Assay Protocol and Reagents F->H I Perform Stability Study (See Protocol Below) F->I G->J H->J I->J

Caption: Troubleshooting workflow for loss of this compound activity.

Hypothetical Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound in an aqueous environment, highlighting potential points of hydrolysis.

This compound This compound Hydrolysis1 Hydrolysis of Glycosidic Bond This compound->Hydrolysis1 Hydrolysis2 Hydrolysis of Ester-like Linkage This compound->Hydrolysis2 Product1 Tetramic Acid-Fatty Acid + Sugar Moiety Hydrolysis1->Product1 RingOpening Tetramic Acid Ring Opening Product1->RingOpening Product2 Tetramic Acid + Glycosylated Fatty Acid Hydrolysis2->Product2 Product2->RingOpening Product3 Degraded Tetramic Acid RingOpening->Product3

Caption: Hypothetical degradation pathways for this compound.

Data Presentation

The stability of a compound in cell culture medium can be assessed by monitoring its concentration over time. The following table provides an illustrative example of how to present such data.

Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C

Time (hours)Concentration (µM)Percent Remaining
010.0100%
48.585%
86.868%
125.252%
242.121%
48<0.5<5%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol describes an experiment to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (with serum, if applicable)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Methodology:

  • Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in pre-warmed complete cell culture medium.

  • Aliquot 1 mL of the this compound-containing medium into sterile microcentrifuge tubes, one for each time point.

  • Place the tubes in a 37°C incubator with 5% CO₂.

  • At each designated time point (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one tube from the incubator.

  • Immediately freeze the sample at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC-MS method.

  • Plot the concentration of this compound versus time to determine its stability profile.

Protocol 2: Bioassay for a Time-Course of this compound Activity

This protocol allows you to assess the biological activity of this compound over time in a cell-based assay.

Materials:

  • Your cell line of interest

  • Cell culture plates (e.g., 96-well)

  • Complete cell culture medium

  • This compound stock solution

  • Cell viability assay reagent (e.g., MTT, resazurin)

  • Plate reader

Methodology:

  • Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare a fresh working solution of this compound in complete cell culture medium at twice the final desired concentration.

  • Add an equal volume of the this compound working solution to the appropriate wells. For the "pre-incubated" samples, also prepare flasks of media containing this compound and place them in the incubator at the start of the experiment.

  • At various time points (e.g., 0, 4, 8, 12, 24 hours), add the pre-incubated this compound-containing media to a new set of cells.

  • Incubate the cells with the compound for the desired duration of your standard assay (e.g., 48 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Compare the biological activity (e.g., IC₅₀) of the freshly prepared this compound with that of the pre-incubated solutions to assess the loss of activity over time.

Factors Influencing this compound Stability

The following diagram illustrates the key factors that can impact the stability of this compound in a cell culture setting.

This compound This compound Stability Temperature Temperature This compound->Temperature pH pH of Medium This compound->pH Light Light Exposure This compound->Light Enzymes Enzymatic Degradation (e.g., in serum) This compound->Enzymes Time Incubation Time This compound->Time Concentration Compound Concentration (Solubility) This compound->Concentration

Caption: Key factors affecting this compound stability in cell culture.

References

Technical Support Center: Epicoccamide Extract Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Epicoccamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude Epicoccamide (B1671484) extracts?

A1: Crude extracts of Epicoccamides, typically derived from fungal fermentations (e.g., Epicoccum spp.), often contain a variety of impurities. These can be broadly categorized as:

  • Fat-soluble substances: Lipids and fatty acids from the fungal biomass and fermentation medium are common contaminants.[1]

  • Related secondary metabolites: The producing organism may synthesize other structurally similar compounds, such as different this compound analogues (e.g., this compound B, C, D) or other classes of metabolites like diketopiperazines.[2][3]

  • Pigments: Epicoccum species are known to produce pigments, such as epipyrone A, which can co-extract with Epicoccamides and color the sample.[4][5]

  • Residual medium components: Sugars, proteins, and other components from the fermentation broth can also be present in the initial extract.

Q2: How can I assess the purity of my this compound extract?

A2: A multi-technique approach is recommended for accurately determining the purity of your this compound sample. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for purity assessment. A high-resolution column (like a C18) coupled with a UV detector can separate this compound from many impurities. Purity is often estimated by the relative peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass detection of MS, allowing you to confirm the molecular weight of your target compound and identify the masses of co-eluting impurities.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D NMR can provide detailed structural information and help identify impurities, even those that are not UV-active.[2][7]

  • Differential Scanning Calorimetry (DSC): For highly pure substances (≥98%), DSC can be a useful method for determining purity without the need for a reference standard.[]

Troubleshooting Guide

Problem 1: My initial extract is oily and difficult to handle.

  • Cause: This is likely due to a high concentration of fat-soluble impurities (lipids) from the fermentation.

  • Solution: Liquid-Liquid Extraction. Before proceeding to chromatographic purification, perform a liquid-liquid extraction. Dissolve the crude extract in a polar solvent (e.g., 90% methanol (B129727) in water) and then wash it multiple times with a non-polar solvent like petroleum ether or hexane.[1] The non-polar layer will sequester the lipids, leaving the Epicoccamides in the polar layer.

Problem 2: My HPLC chromatogram shows multiple peaks close to my target this compound peak.

  • Cause: These are likely structurally related impurities, such as other this compound analogues or isomers, which have similar polarities.

  • Solution: Optimize HPLC conditions.

    • Gradient Modification: Adjust the solvent gradient to be shallower, increasing the separation time between peaks.

    • Solvent System: Experiment with different solvent systems. While acetonitrile/water is common, methanol/water or the addition of a small amount of a modifier like formic acid (0.1%) can alter selectivity.[2]

    • Column Chemistry: If using a standard C18 column, consider trying a different stationary phase (e.g., Phenyl-Hexyl, Cyano) that offers different selectivity.

    • Semi-preparative HPLC: For purification, move from an analytical to a semi-preparative or preparative HPLC system to achieve better separation and isolation of the target compound.[1][6]

Problem 3: My purified this compound fraction is colored (e.g., yellow or orange).

  • Cause: This is often due to co-eluting pigments produced by the Epicoccum fungus, such as epipyrone A.[4]

  • Solution: Secondary Chromatographic Steps. A single chromatographic method may not be sufficient.

    • Size-Exclusion Chromatography: Use a resin like Sephadex LH-20 with a suitable solvent (e.g., methanol or a dichloromethane (B109758)/methanol mixture) to separate compounds based on size.[1] This can be effective at removing pigments that have a different molecular size than Epicoccamides.

    • Orthogonal Chromatography: Employ a second chromatographic technique with a different separation mechanism. For example, if you first used reverse-phase HPLC (C18), consider a follow-up step with normal-phase chromatography or a different type of reverse-phase column.

Experimental Protocols

Protocol 1: Defatting of Crude this compound Extract

  • Obtain the crude extract after initial solvent extraction (e.g., with ethyl acetate) and evaporation.[1]

  • Dissolve the crude extract in a 9:1 mixture of methanol and water.[1]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of petroleum ether and shake vigorously. Allow the layers to separate.[1]

  • Drain the lower polar layer (methanol/water) containing the Epicoccamides.

  • Repeat the washing of the polar layer with petroleum ether two more times.

  • Combine the polar fractions and evaporate the solvent under reduced pressure to obtain the defatted extract.

Protocol 2: Multi-Step Chromatographic Purification

  • Initial Fractionation (C18 ODS Column):

    • Load the defatted crude extract onto a C18 ODS (Octadecylsilane) column.

    • Elute with a stepped gradient of methanol in water, starting from a low to high concentration of methanol (e.g., 10% to 80%).[1]

    • Collect fractions and analyze them using thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing Epicoccamides.

  • Intermediate Purification (Sephadex LH-20):

    • Pool the this compound-rich fractions from the previous step and concentrate them.

    • Dissolve the concentrate in a suitable solvent (e.g., a 1:1 mixture of dichloromethane and methanol).[1]

    • Apply the sample to a Sephadex LH-20 column and elute with the same solvent system.

    • Collect and analyze fractions to isolate the target compounds from larger or smaller impurities.

  • Final Purification (Semi-Preparative HPLC):

    • Further purify the fractions from the Sephadex column using semi-preparative HPLC with a C18 column.[1][6]

    • Use an isocratic or shallow gradient elution with a solvent system like acetonitrile/water to resolve closely eluting compounds.[1]

    • Monitor the elution with a UV detector and collect the peak corresponding to the desired this compound.

Data Presentation

Table 1: Example HPLC Gradients for this compound Purification

Time (minutes)% Acetonitrile (with 0.1% Formic Acid)% Water (with 0.1% Formic Acid)Flow Rate (mL/min)Column Type
Analytical
0.02980.5UPLC BEH C18
8.010000.5UPLC BEH C18
8.610000.5UPLC BEH C18
Semi-Preparative
Isocratic42582.0C18 Semi-Prep
Isocratic60402.0C18 Semi-Prep
Isocratic65352.0C18 Semi-Prep

Note: These are example gradients derived from literature and may need to be optimized for specific extracts and systems.[1][2]

Visualizations

G cluster_extraction Initial Extraction cluster_defatting Defatting cluster_chromatography Chromatographic Purification Fermentation Fermentation Broth Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Defatting Liquid-Liquid Extraction (Methanol/Water vs. Petroleum Ether) Crude_Extract->Defatting Defatted_Extract Defatted Extract Defatting->Defatted_Extract Polar Phase Lipids Lipid Impurities Defatting->Lipids Non-Polar Phase ODS_Column C18 ODS Column Defatted_Extract->ODS_Column Sephadex Sephadex LH-20 ODS_Column->Sephadex This compound Fractions Prep_HPLC Semi-Preparative HPLC Sephadex->Prep_HPLC Further Purified Fractions Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: General workflow for the purification of Epicoccamides.

G cluster_problem Troubleshooting: Closely Eluting Peaks cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Problem: Multiple close peaks on HPLC Sol_Gradient Optimize Gradient (Make it shallower) Problem->Sol_Gradient Sol_Solvent Change Solvent System (e.g., Methanol-based) Problem->Sol_Solvent Sol_Column Change Column Chemistry (e.g., Phenyl-Hexyl) Problem->Sol_Column Sol_Prep Scale up to Preparative HPLC Problem->Sol_Prep Outcome Improved Peak Resolution Sol_Gradient->Outcome Sol_Solvent->Outcome Sol_Column->Outcome Sol_Prep->Outcome

References

Technical Support Center: Enhancing the Biological Activity of Synthetic Epicoccamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic epicoccamide (B1671484) analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis and biological evaluation.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

Synthesis of this compound Analogs

Question: We are experiencing low yields in our multi-step synthesis of an this compound analog. What are the common causes and how can we improve the yield?

Answer:

Low yields in multi-step synthesis are a frequent challenge. The overall yield is the product of the yields of each individual step, so even small losses at each stage can significantly impact the final amount of product. Here are some common areas to investigate and tips for improvement:

  • Incomplete Reactions:

    • Solution: Monitor reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure you are using the correct stoichiometry of reagents and that the reaction is allowed to proceed for a sufficient amount of time. In some cases, a slight excess of a reagent may be necessary to drive the reaction to completion.

  • Side Reactions:

    • Solution: Optimize reaction conditions such as temperature, solvent, and catalyst. Protecting groups may be necessary to prevent unwanted reactions with sensitive functional groups. A thorough literature search for the specific reaction type can often provide insights into minimizing side products.

  • Purification Losses:

    • Solution: Each purification step (e.g., column chromatography, recrystallization) can lead to product loss. Ensure your purification technique is optimized for your specific compound. Using high-quality silica (B1680970) gel and appropriate solvent systems is crucial for effective separation in column chromatography. Sometimes, a less rigorous purification at an intermediate stage, followed by a more stringent purification of the final product, can improve overall yield.

  • Compound Instability:

    • Solution: Some this compound analogs may be sensitive to light, air, or pH changes. Store intermediates and the final product under appropriate conditions (e.g., in the dark, under an inert atmosphere, at low temperatures).

Question: We are struggling with the stereoselectivity of the glycosylation step in our synthesis. How can we improve the stereochemical outcome?

Answer:

Achieving the desired stereoisomer during glycosylation is a critical and often difficult step. The outcome is influenced by several factors:

  • Glycosyl Donor and Acceptor: The nature of the protecting groups on both the glycosyl donor and acceptor can significantly influence the stereochemical outcome. For instance, participating protecting groups at the C2 position of the donor can favor the formation of 1,2-trans glycosides.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of the intermediates and the transition states, thereby influencing the stereoselectivity.

  • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.

  • Promoter/Catalyst: The choice of promoter or catalyst is crucial. Different Lewis acids or other promoters can lead to different stereochemical outcomes. It is advisable to screen a variety of promoters to find the optimal one for your specific substrate.

Biological Activity Assays

Question: Our MTT assay results for anticancer activity are inconsistent and show high background absorbance. What could be the cause?

Answer:

Inconsistent results and high background in MTT assays are common issues. Here are several factors to consider and troubleshoot:[1][2][3]

  • Compound Interference: Your synthetic analog might be directly reducing the MTT reagent, leading to a false-positive signal.

    • Solution: Run a control experiment with your compound in cell-free media containing MTT to check for direct reduction. If you observe a color change, the MTT assay may not be suitable, and you should consider alternative cytotoxicity assays like the LDH assay.[1]

  • Incomplete Solubilization of Formazan (B1609692) Crystals: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate and variable absorbance readings.

    • Solution: Ensure you are using a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol). After adding the solvent, gently agitate the plate on an orbital shaker to aid dissolution. Visually confirm complete dissolution under a microscope before reading the plate.[1]

  • Cell Seeding Density: The number of cells seeded per well is critical for reproducible results.

    • Solution: Optimize the cell seeding density for each cell line to ensure they are in the exponential growth phase during the assay.

  • Contamination: Microbial contamination can lead to MTT reduction and high background.

    • Solution: Always use sterile techniques and check for contamination before and during the assay.

  • Edge Effects: Wells on the edge of the plate are more prone to evaporation, leading to variability.

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[1]

Question: We are observing "skipped wells" in our broth microdilution MIC assay for antimicrobial activity. What does this mean and how can we prevent it?

Answer:

"Skipped wells" refer to a situation where a well with a higher concentration of the compound shows bacterial growth, while a well with a lower concentration does not. This can be caused by:

  • Pipetting Errors: Inaccurate serial dilutions can lead to incorrect concentrations in the wells.

    • Solution: Be meticulous with your pipetting technique. Ensure proper mixing at each dilution step.

  • Compound Precipitation: The this compound analog may be precipitating out of the solution at higher concentrations.

    • Solution: Visually inspect the wells for any precipitate. If precipitation is an issue, you may need to use a co-solvent (ensure the solvent itself does not have antimicrobial activity by running a solvent control).

  • Contamination: A single contaminating bacterium in a well can lead to turbidity.

    • Solution: Maintain strict aseptic techniques throughout the procedure.

Frequently Asked Questions (FAQs)

Q1: What are epicoccamides and why are synthetic analogs being developed?

Epicoccamides are a class of natural products produced by the fungus Epicoccum nigrum. They have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.[4] Synthetic analogs are being developed to improve upon the properties of the natural compounds, such as enhancing their potency, increasing their selectivity for specific biological targets, and improving their pharmacokinetic profiles to make them more suitable as potential therapeutic agents.

Q2: Which signaling pathways are commonly affected by this compound analogs?

Research suggests that this compound analogs can modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cancer. Two of the most prominent pathways are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathways. Modulation of these pathways is often linked to the observed anticancer and anti-inflammatory effects of these compounds.

Q3: How do I interpret the results of an MIC assay for a novel this compound analog?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of your compound that prevents visible growth of a microorganism. A lower MIC value generally indicates greater in vitro potency. To interpret the significance of your MIC values, you should:

  • Compare to a control: Run a standard antibiotic with a known MIC against the same organism as a positive control.

  • Consider the breakpoints: Clinical breakpoints are used to categorize an organism as susceptible, intermediate, or resistant to an antibiotic. While breakpoints will not exist for a novel compound, comparing your MIC values to those of established antibiotics can provide a preliminary assessment of its potential efficacy.

  • Evaluate a panel of organisms: Test your analog against a range of relevant bacterial and fungal strains, including drug-resistant isolates, to understand its spectrum of activity.

Q4: What are some of the major challenges in the total synthesis of complex this compound analogs?

The total synthesis of complex natural product analogs like epicoccamides presents several challenges:

  • Structural Complexity: These molecules often possess multiple stereocenters, which require precise stereocontrol throughout the synthesis.

  • Multi-step Reactions: The synthesis is typically lengthy, and maintaining a good overall yield across many steps is difficult.

  • Functional Group Compatibility: The presence of various functional groups requires a careful strategy of protection and deprotection to avoid unwanted side reactions.

Quantitative Data Summary

The following tables summarize the biological activities of various synthetic this compound analogs and related compounds.

Table 1: Anticancer Activity of Synthetic this compound Analogs

Compound IDCell LineIC50 (µM)Reference
Analog AMCF-7 (Breast Cancer)5.2Fictional Data
Analog BA549 (Lung Cancer)2.8Fictional Data
Analog CHCT116 (Colon Cancer)7.1Fictional Data
Analog DHeLa (Cervical Cancer)4.5Fictional Data

Table 2: Antimicrobial Activity of Synthetic this compound Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
Analog EStaphylococcus aureus (MRSA)8Fictional Data
Analog FEscherichia coli16Fictional Data
Analog GCandida albicans4Fictional Data
Analog HPseudomonas aeruginosa32Fictional Data

Experimental Protocols

Protocol 1: MTT Assay for Anticancer Activity

This protocol outlines the steps for determining the cytotoxic activity of synthetic this compound analogs against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Synthetic this compound analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound analog in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthetic this compound analogs against bacterial and fungal strains using the broth microdilution method.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well round-bottom plates

  • Synthetic this compound analog stock solution (in DMSO)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in the appropriate broth medium to achieve the final desired concentration (typically 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • Add 50 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 50 µL of your this compound analog stock solution (at twice the highest desired concentration) to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (inoculum without any compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_activity Biological Activity Screening cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (MTT) characterization->anticancer antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial pathway Signaling Pathway Analysis (Western Blot) anticancer->pathway sar Structure-Activity Relationship (SAR) antimicrobial->sar pathway->sar

Caption: Experimental workflow for the development of synthetic this compound analogs.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation & Release nfkb_n NF-κB nfkb->nfkb_n Translocation This compound This compound Analog This compound->ikk Inhibition gene Target Gene Expression (Inflammation, Proliferation) nfkb_n->gene

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 Keap1 nrf2 Nrf2 keap1->nrf2 Binding & Sequestration ub Ubiquitin-Proteasome Degradation nrf2->ub nrf2_n Nrf2 nrf2->nrf2_n Translocation This compound This compound Analog (Oxidative Stress) This compound->keap1 Modification & Nrf2 Release are ARE (Antioxidant Response Element) nrf2_n->are maf Maf maf->are gene Antioxidant & Detoxifying Gene Expression are->gene

References

Addressing batch-to-batch variability in Epicoccamide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in Epicoccamide production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistent production important?

This compound is a glycosylated tetramic acid derivative, a secondary metabolite produced by fungi of the genus Epicoccum, most notably Epicoccum nigrum.[1][2] These compounds are of interest due to their potential biological activities. Batch-to-batch variability in production can hinder research and development efforts by affecting the reliability of experimental results and impeding the scalable production of the compound for further studies.

Q2: What are the primary drivers of batch-to-batch variability in this compound production?

Batch-to-batch variability in the production of fungal secondary metabolites like this compound is a common challenge. The primary causes can be categorized into three main areas:

  • Genetic and Inoculum Variability: Strain degradation over time and inconsistencies in the age, size, or viability of the inoculum can lead to significant differences in fermentation outcomes.

  • Environmental and Nutritional Factors: Epicoccum nigrum's metabolism is highly sensitive to its environment. Minor fluctuations in media composition (carbon and nitrogen sources), pH, temperature, and aeration can dramatically alter the production of secondary metabolites.[3][4]

  • Process Parameters: Inconsistencies in fermentation process parameters, such as sterilization, mixing, and harvest time, can contribute to variability.

Q3: What are some of the known byproducts or other major metabolites produced by Epicoccum nigrum?

Epicoccum nigrum is known to produce a diverse array of secondary metabolites, which can co-exist in the fermentation broth and potentially interfere with this compound purification. These include various pigments (e.g., carotenoids, epicocconone), polyketides, and other nitrogen-containing compounds.[3][5][6][7] The presence and concentration of these byproducts can also vary between batches depending on the fermentation conditions.

Troubleshooting Guides

Issue 1: Low or No this compound Yield

Possible Causes & Solutions

Possible CauseRecommended Action
Suboptimal Media Composition The carbon-to-nitrogen (C:N) ratio is a critical factor influencing secondary metabolite production in fungi.[8][9][10][11] For Epicoccum nigrum, a medium containing glucose and yeast autolysate has been shown to support the production of pigments, which are also secondary metabolites.[12][13][14][15] Systematically optimize the concentrations of your carbon and nitrogen sources.
Incorrect Fermentation pH The optimal pH for growth may not be the same as for secondary metabolite production. While some enzymatic activities in E. nigrum are favored at a neutral pH of 7.0, the optimal pH for this compound production may differ.[14] Conduct small-scale experiments to evaluate a pH range (e.g., 5.0 to 8.0) to determine the optimal pH for this compound production.
Inappropriate Fermentation Temperature The optimal temperature for the growth of Epicoccum nigrum has been reported to be in the range of 17-25°C.[4] Temperatures outside of this range may stress the fungus and reduce the yield of secondary metabolites. Maintain a consistent temperature within this optimal range.
Inadequate Inoculum Quality An inconsistent or unhealthy inoculum is a major source of batch-to-batch variability. Standardize your inoculum preparation by using a consistent amount of spores or mycelial fragments from a culture of a specific age.
Incorrect Harvest Time Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Harvesting too early or too late will result in lower yields. Perform a time-course study to determine the optimal harvest time for maximal this compound production.
Issue 2: High Batch-to-Batch Variability in this compound Purity

Possible Causes & Solutions

Possible CauseRecommended Action
Inconsistent Fermentation Conditions Minor variations in media components, pH, or temperature between batches can alter the profile of secondary metabolites produced by Epicoccum nigrum, leading to different impurity profiles.[3][4] Tightly control and monitor all fermentation parameters.
Variable Extraction Efficiency Inconsistent extraction procedures can lead to variable recovery of this compound and co-extraction of different impurities. Standardize the extraction protocol, including the solvent-to-biomass ratio and extraction time.
Co-elution of Impurities during Chromatography The presence of structurally similar byproducts can lead to co-elution with this compound during purification. Optimize your HPLC or other chromatographic methods to improve the resolution between this compound and contaminating compounds.

Data Summary Tables

Table 1: Recommended Fermentation Parameters for Epicoccum nigrum

ParameterRecommended RangeNotes
Temperature 17 - 25 °COptimal for mycelial growth.[4]
pH 6.0 - 7.5A neutral initial pH of 7.0 has been shown to be effective for the production of some E. nigrum enzymes.[14] The optimal pH for this compound may need to be determined empirically.
Carbon Source Glucose, SucroseGlucose is a commonly used carbon source.
Nitrogen Source Yeast Extract, PeptoneComplex nitrogen sources often support robust growth and secondary metabolism.
C:N Ratio 10:1 to 40:1This ratio significantly impacts secondary metabolite production and should be optimized for your specific strain and media.[10][11]

Table 2: Troubleshooting Summary for Low this compound Yield

SymptomPotential CauseSuggested Action
Good biomass, low this compoundSuboptimal conditions for secondary metabolismAdjust pH, temperature, or C:N ratio.
Poor or slow growthInappropriate growth conditionsVerify media composition, temperature, and inoculum quality.
Inconsistent yields between batchesVariability in starting conditionsStandardize inoculum preparation and media preparation.

Experimental Protocols

Protocol 1: Inoculum Preparation for Epicoccum nigrum
  • Aseptically transfer a small piece of a mature (7-10 day old) Epicoccum nigrum culture from a potato dextrose agar (B569324) (PDA) plate to a new PDA plate.

  • Incubate the plate at 25°C for 7-10 days until the new culture has grown to a sufficient size.

  • For liquid culture inoculation, a spore suspension can be prepared by adding sterile water to the surface of the agar plate and gently scraping the surface to release the spores. The concentration of spores can be determined using a hemocytometer.

  • Alternatively, a mycelial slurry can be created by transferring several agar plugs from the plate into a sterile blender with a small amount of sterile water and blending for a short period.

  • Inoculate the fermentation medium with a standardized amount of the spore suspension or mycelial slurry (e.g., 1x10^6 spores/mL or 5% v/v of mycelial slurry).

Protocol 2: Extraction of this compound from Fermentation Broth
  • Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

  • Lyophilize (freeze-dry) the mycelium to remove all water.

  • Extract the dried mycelium with a suitable organic solvent such as ethyl acetate (B1210297) or methanol (B129727) at room temperature with shaking for 24 hours.

  • Repeat the extraction process two to three times to ensure complete extraction of the secondary metabolites.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • The crude extract can then be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Protocol 3: Quantification of this compound by HPLC-UV
  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

  • Gradient Program: A typical gradient could be:

    • 0-20 min: 5% to 100% B

    • 20-30 min: Hold at 100% B

    • 30-35 min: 100% to 5% B

    • 35-40 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at a wavelength determined by the UV spectrum of a purified this compound standard (if available) or at a general wavelength for tetramic acids (e.g., 280 nm).

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Inject the crude or partially purified extracts and quantify the this compound peak area against the standard curve.

Protocol 4: Confirmation of this compound by LC-MS/MS
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatography: Use a similar C18 column and mobile phase gradient as described in the HPLC-UV protocol, but with a lower flow rate suitable for the mass spectrometer (e.g., 0.3-0.5 mL/min).

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Scan range: m/z 100-1000

    • Collision Energy: Optimize for fragmentation of the this compound parent ion.

  • Identification: Identify the this compound peak based on its retention time and the accurate mass of its molecular ion ([M+H]+ or [M+Na]+). Confirm the identity by comparing the fragmentation pattern (MS/MS spectrum) with that of a standard or with previously reported data.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield start Low this compound Yield Detected check_growth Assess Biomass Growth start->check_growth good_growth Good Biomass check_growth->good_growth Sufficient? poor_growth Poor Biomass check_growth->poor_growth Insufficient? check_conditions Review Fermentation Parameters (pH, Temp, Aeration) good_growth->check_conditions check_media Analyze Media Composition (C:N Ratio) good_growth->check_media check_harvest Verify Harvest Time good_growth->check_harvest check_inoculum Evaluate Inoculum Quality (Age, Viability, Size) poor_growth->check_inoculum check_media_growth Verify Media Preparation (Components, Sterilization) poor_growth->check_media_growth optimize_conditions Optimize pH, Temperature, and Aeration check_conditions->optimize_conditions Suboptimal optimize_media Optimize C:N Ratio check_media->optimize_media Suboptimal optimize_harvest Perform Time-Course Study check_harvest->optimize_harvest Incorrect standardize_inoculum Standardize Inoculum Protocol check_inoculum->standardize_inoculum Inconsistent verify_media_prep Ensure Correct Media Preparation and Sterility check_media_growth->verify_media_prep Error Prone

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow General Experimental Workflow for this compound Analysis fermentation 1. Fermentation of Epicoccum nigrum harvest 2. Harvest Biomass and Supernatant fermentation->harvest extraction 3. Solvent Extraction of Mycelium harvest->extraction concentration 4. Concentrate Crude Extract extraction->concentration hplc_uv 5a. HPLC-UV Analysis (Quantification) concentration->hplc_uv lc_ms 5b. LC-MS/MS Analysis (Confirmation) concentration->lc_ms data_analysis 6. Data Analysis and Yield Calculation hplc_uv->data_analysis lc_ms->data_analysis

Caption: Experimental workflow for this compound analysis.

Signaling_Pathway Hypothetical Signaling Pathway for this compound Biosynthesis environmental_stress Environmental Stress (e.g., Nutrient Limitation) global_regulator Global Regulators (e.g., LaeA, VeA) environmental_stress->global_regulator activates pathway_specific_tf Pathway-Specific Transcription Factor (Zn2Cys6 type) global_regulator->pathway_specific_tf activates epc_cluster This compound Biosynthetic Gene Cluster (BGC) pathway_specific_tf->epc_cluster binds to promoter pks_nrps PKS-NRPS Hybrid Enzyme epc_cluster->pks_nrps expresses modifying_enzymes Modifying Enzymes (e.g., Glycosyltransferase) epc_cluster->modifying_enzymes expresses This compound This compound pks_nrps->this compound synthesizes backbone modifying_enzymes->this compound modifies

Caption: Hypothetical signaling pathway for this compound biosynthesis.

References

Technical Support Center: Optimization of HPLC-MS for Epicoccamide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the detection of epicoccamides. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the successful analysis of these fungal secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for epicoccamide (B1671484) detection by LC-MS?

A1: Electrospray ionization (ESI) is the most commonly used and effective ionization technique for epicoccamides and other nonvolatile natural products.[1] ESI is a soft ionization method that typically yields molecular or pseudomolecular ions, which is advantageous for determining the molecular formula with accurate mass measurements.[1] Both positive and negative ion modes should be evaluated, as the response can vary depending on the specific this compound derivative and the sample matrix.[1]

Q2: What type of HPLC column is recommended for this compound separation?

A2: A reversed-phase C18 column is the standard choice for the separation of epicoccamides and other fungal secondary metabolites.[2][3] Columns such as the Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or a ZORBAX Eclipse XDB C18 (100 x 2.1 mm) have been used effectively.[2][3] The choice of column dimensions and particle size will depend on whether you are using HPLC or UHPLC systems, with UHPLC offering higher resolution and faster analysis times.[4]

Q3: What are the typical mobile phases used for this compound analysis?

A3: The most common mobile phases consist of a gradient of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727).[2][3][5] To improve peak shape and ionization efficiency, additives are often used. Formic acid (0.1%) is frequently added to the mobile phase for positive ion mode analysis.[3][6] For some applications, 2 mM ammonium (B1175870) acetate (B1210297) in an aqueous solution of 1% formic acid can also be used.[2]

Q4: How can I prepare fungal culture extracts for this compound analysis?

A4: A common method involves solvent extraction of the fungal culture (both mycelium and broth).[3][7] The culture can be extracted with ethyl acetate or a mixture of ethyl acetate and methanol.[3][8] The crude extract is then typically evaporated to dryness and redissolved in a suitable solvent like methanol for injection into the HPLC-MS system.[3] For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal Intensity Inappropriate ionization mode.Test both positive and negative ESI modes to determine the optimal setting for your specific this compound analog.[1]
Ion suppression from matrix components.Improve sample cleanup using Solid Phase Extraction (SPE). Dilute the sample. Modify the chromatographic gradient to better separate the analyte from interfering compounds.[9]
Suboptimal mass spectrometer settings.Optimize ion source parameters such as capillary voltage, gas flow rates, and temperatures.[9][10]
Poor Peak Shape (Tailing, Fronting, or Splitting) Column overload.Reduce the injection volume or dilute the sample.
Incompatible injection solvent.Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
Secondary interactions with the column.Adjust the mobile phase pH with an additive like formic acid to improve peak symmetry.[11]
Column degradation.Replace the analytical column.
Retention Time Shifts Inconsistent mobile phase preparation.Prepare mobile phases fresh daily and ensure accurate measurements of all components.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature throughout the analysis.
Column aging or contamination.Flush the column with a strong solvent or replace it if performance does not improve.[12]
High Background Noise Contaminated mobile phase or solvents.Use high-purity, LC-MS grade solvents and additives. Filter all aqueous mobile phases.[12]
Dirty ion source.Clean the ion source components according to the manufacturer's instructions.
Sample carryover.Implement a robust needle wash protocol in your autosampler method and inject blank samples between experimental samples.[12]

Experimental Protocols

Sample Preparation from Fungal Culture
  • Extraction:

    • For liquid cultures, combine the mycelium and broth. Extract the entire culture with an equal volume of ethyl acetate. For solid cultures, soak the fermented substrate in ethyl acetate.[13]

    • Perform the extraction three times, collecting the organic phase each time.

    • Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Reconstitution:

    • Dissolve the dried crude extract in methanol to a final concentration of 1-10 mg/mL.[3]

    • Centrifuge the sample to pellet any insoluble material.[14]

    • Transfer the supernatant to an HPLC vial for analysis.

HPLC Method Parameters
Parameter Value
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B (0-0.5 min), 30-80% B (0.5-4.0 min), 80% B (4.0-7.0 min), 80-30% B (7.0-7.2 min), 30% B (7.2-8.5 min)[3]
Flow Rate 0.3 mL/min[3]
Injection Volume 1.0 - 5.0 µL[2][3]
Column Temperature 40 °C
Mass Spectrometry Method Parameters
Parameter Value
Ion Source Electrospray Ionization (ESI)[1]
Polarity Positive and Negative (evaluate both)[1]
Scan Range m/z 100-1000[2]
Capillary Voltage 3.0 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Cone Gas Flow 50 L/Hr
Desolvation Gas Flow 600 - 800 L/Hr

Note: These are starting parameters and should be optimized for your specific instrument and this compound analog.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis FungalCulture Fungal Culture Extraction Solvent Extraction (Ethyl Acetate) FungalCulture->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution Centrifugation Centrifugation Reconstitution->Centrifugation HPLC_Vial Transfer to HPLC Vial Centrifugation->HPLC_Vial HPLC HPLC Separation (C18 Column) HPLC_Vial->HPLC MS Mass Spectrometry (ESI) HPLC->MS Data Data Acquisition MS->Data

Caption: Experimental workflow for this compound detection.

Troubleshooting_Logic Start Problem Encountered NoSignal No or Low Signal? Start->NoSignal BadPeak Poor Peak Shape? NoSignal->BadPeak No CheckIonMode Check Ionization Mode NoSignal->CheckIonMode Yes RTS_Shift Retention Time Shift? BadPeak->RTS_Shift No ReduceInjection Reduce Injection Volume BadPeak->ReduceInjection Yes CheckMobilePhase Check Mobile Phase Prep RTS_Shift->CheckMobilePhase Yes End Problem Resolved RTS_Shift->End No ImproveSamplePrep Improve Sample Prep CheckIonMode->ImproveSamplePrep OptimizeMS Optimize MS Settings ImproveSamplePrep->OptimizeMS OptimizeMS->End CheckSolvent Check Injection Solvent ReduceInjection->CheckSolvent AdjustMobilePhase Adjust Mobile Phase pH CheckSolvent->AdjustMobilePhase AdjustMobilePhase->End StabilizeTemp Stabilize Column Temp CheckMobilePhase->StabilizeTemp FlushColumn Flush/Replace Column StabilizeTemp->FlushColumn FlushColumn->End

Caption: Troubleshooting decision tree for HPLC-MS analysis.

References

Technical Support Center: Stability of the Epicoccamide Mannosyl Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the mannosyl group of Epicoccamide. The information is presented through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, focusing on the stability of its mannosyl moiety.

Question Possible Cause Suggested Solution
Why am I observing a loss of bioactivity of my this compound sample over time? The mannosyl group, which may be crucial for its biological function, could be degrading. This is often due to hydrolysis of the O-glycosidic bond.Verify the integrity of the mannosyl group using analytical techniques like HPLC or LC-MS. Assess storage conditions, ensuring the pH is neutral and the temperature is low.
My HPLC chromatogram shows a new peak eluting earlier than this compound, and the this compound peak area is decreasing. What could this new peak be? The new, likely more polar, peak could be the aglycone of this compound (the lipid and tetramic acid portion) and free mannose, resulting from the cleavage of the glycosidic bond.Confirm the identity of the new peak using mass spectrometry (MS). The mass should correspond to the this compound aglycone. This confirms degradation of the mannosyl group.
After dissolving this compound in an acidic buffer for my assay, I'm seeing inconsistent results. The O-glycosidic bond of the mannosyl group is susceptible to acid-catalyzed hydrolysis. The acidic conditions of your buffer are likely causing degradation.Determine the pH stability of this compound. If possible, adjust the assay buffer to a neutral pH. If the acidic pH is necessary, minimize the incubation time and temperature. Run a time-course experiment to quantify the rate of degradation under your assay conditions.
I suspect enzymatic degradation of the mannosyl group from cellular extracts in my experiment. How can I prevent this? Mannosidases present in the cellular extracts can enzymatically cleave the mannosyl group.Add a broad-spectrum glycosidase inhibitor to your experimental setup. Alternatively, heat-inactivate the cellular extract (e.g., at 60-80°C for 15-30 minutes) before adding this compound, if the heat does not affect other components of your assay.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for the this compound mannosyl group?

A1: The most probable degradation pathway is the hydrolysis of the O-glycosidic bond that links the mannose sugar to the fatty acid backbone. This can be catalyzed by acids or enzymes (mannosidases).

Q2: What are the ideal storage conditions for this compound to ensure the stability of the mannosyl group?

A2: For long-term storage, this compound should be stored as a solid or in a non-aqueous, aprotic solvent (e.g., DMSO, ethanol) at -20°C or below, protected from light and moisture. For short-term storage in aqueous buffers, use a neutral pH (around 7.0) and keep the solution on ice or at 4°C.

Q3: How do pH and temperature affect the stability of the mannosyl group?

A3: Both pH and temperature significantly impact the stability of the O-glycosidic bond.

  • pH: The glycosidic bond is most stable at neutral pH. Acidic conditions strongly promote hydrolysis, while basic conditions can also lead to degradation, albeit generally at a slower rate than acidic conditions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis at all pH values. Therefore, it is crucial to keep this compound solutions at low temperatures whenever possible.

Qualitative Impact of pH and Temperature on Mannosyl Group Stability

Condition pH Temperature Expected Stability
Optimal Neutral (6.5-7.5)Low (≤ 4°C)High
Sub-optimal Slightly Acidic (5.0-6.5) or Slightly Basic (7.5-8.5)Room Temperature (~25°C)Moderate
Degrading Acidic (< 5.0) or Basic (> 8.5)Elevated (≥ 37°C)Low

Q4: What analytical techniques can be used to monitor the degradation of the this compound mannosyl group?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used to separate this compound from its degradation products. A decrease in the this compound peak area and the appearance of new peaks would indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both separating and identifying this compound and its degradation products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to confirm the presence or absence of the mannosyl group.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the intrinsic stability of this compound and to identify its degradation products.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl) solution (1 M)
  • Sodium hydroxide (B78521) (NaOH) solution (1 M)
  • Hydrogen peroxide (H₂O₂) solution (3%)
  • Methanol or Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • pH meter
  • HPLC-UV/MS system

2. Procedure:

Protocol 2: HPLC Method for Stability Monitoring of this compound

This protocol provides a general HPLC method for monitoring the stability of this compound.

1. Materials:

  • This compound sample
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (optional, for MS compatibility)
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • HPLC system with UV or MS detector

2. Chromatographic Conditions:

3. Sample Preparation:

4. Data Analysis:

Visualizations

G cluster_extraction Extraction & Purification cluster_prevention Enzyme Inactivation Strategies start Plant/Fungal Material extraction Solvent Extraction (e.g., Ethanol/Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification Chromatographic Purification (e.g., Silica Gel, HPLC) concentration->purification final_product Purified this compound purification->final_product blanching Blanching of fresh material (heat shock) blanching->extraction low_temp Maintain low temperatures (≤ 4°C) during extraction low_temp->extraction solvent_choice Use of high-concentration organic solvents solvent_choice->extraction inhibitors Addition of glycosidase inhibitors inhibitors->extraction

Caption: Workflow for preventing enzymatic degradation during extraction.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis This compound This compound (with intact mannosyl group) protonation Protonation of Glycosidic Oxygen This compound->protonation Low pH nucleophilic_attack_base Nucleophilic Attack at Anomeric Carbon This compound->nucleophilic_attack_base High pH H_plus H+ carbocation Formation of Oxocarbenium Ion Intermediate protonation->carbocation nucleophilic_attack_acid Nucleophilic Attack by Water carbocation->nucleophilic_attack_acid degradation_products_acid Aglycone + Mannose nucleophilic_attack_acid->degradation_products_acid OH_minus OH- degradation_products_base Aglycone + Mannose nucleophilic_attack_base->degradation_products_base

Caption: Chemical degradation pathways of the mannosyl group.

Technical Support Center: Overcoming Epicoccamide Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epicoccamides, a class of antifungal agents. The information provided is intended to help address challenges related to fungal resistance during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for epicoccamides?

A1: Epicoccamides are secondary metabolites produced by fungi of the Epicoccum genus.[1] Their primary antifungal activity is attributed to the disruption of sphingolipid and fatty acid biosynthesis pathways in fungal cells.[2] This disruption leads to impaired cell membrane integrity and function, ultimately inhibiting fungal growth.

Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of epicoccamide (B1671484) for our fungal strain. What could be the potential cause?

A2: A significant increase in the MIC value suggests the development of resistance. Potential mechanisms include:

  • Target Modification: Mutations in genes encoding enzymes involved in the sphingolipid and fatty acid biosynthesis pathways could alter the drug's binding affinity or render the target non-essential.

  • Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, can actively remove this compound from the cell, reducing its intracellular concentration to sub-lethal levels.[3][4]

  • Activation of Stress Response Pathways: Fungal cells can activate conserved stress signaling pathways, such as the High Osmolarity Glycerol (HOG) and the Protein Kinase C (PKC) cell wall integrity pathways, to counteract the cellular damage caused by epicoccamides.[5][6]

Q3: Are there known cross-resistance patterns between epicoccamides and other antifungal agents?

A3: While specific cross-resistance data for epicoccamides is limited, it is plausible that resistance mechanisms could confer cross-resistance to other antifungal agents that share similar cellular targets or are substrates of the same efflux pumps. For instance, alterations in the sphingolipid biosynthesis pathway have been linked to resistance to other antifungals like azoles and polyenes.[2][7]

Q4: How can we confirm if efflux pumps are responsible for the observed resistance to this compound?

A4: You can perform a Rhodamine 6G (R6G) efflux assay. R6G is a fluorescent substrate for many fungal efflux pumps. An increased efflux of R6G in your resistant strain compared to a susceptible parent strain would indicate upregulated efflux pump activity. This can be further confirmed by gene expression analysis (qRT-PCR) of known efflux pump genes.

Q5: What strategies can be employed in the lab to overcome or circumvent this compound resistance?

A5: Several strategies can be investigated:

  • Combination Therapy: Using this compound in combination with an efflux pump inhibitor could restore its efficacy.[8]

  • Synergistic Drug Combinations: Investigating the synergistic effects of epicoccamides with other antifungal agents that have different mechanisms of action may be effective.

  • Targeting Stress Response Pathways: Inhibitors of key components of stress response pathways (e.g., Hsp90 or calcineurin inhibitors) could potentiate the activity of epicoccamides.[9]

Troubleshooting Guides

Issue 1: Inconsistent MIC Values for this compound
Potential Cause Troubleshooting Step Expected Outcome
Inoculum Preparation Variability Standardize the inoculum preparation method, ensuring a consistent cell density for each experiment. Use a spectrophotometer to measure optical density.Consistent and reproducible MIC values across experiments.
Media Composition Ensure the composition and pH of the growth medium (e.g., RPMI-1640) are consistent. Some media components can interact with antifungal agents.Reduced variability in MIC results.
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound and store them under recommended conditions (protected from light and at the appropriate temperature).Accurate and reliable MIC determinations.
Issue 2: High Background Growth in Susceptibility Assays
Potential Cause Troubleshooting Step Expected Outcome
Contamination of Fungal Culture Streak the fungal culture on appropriate selective agar (B569324) plates to ensure purity before starting the susceptibility assay.Elimination of contaminating microorganisms that may be resistant to this compound.
Trailing Growth Phenomenon Read the MIC at the recommended endpoint (e.g., 50% or 90% growth inhibition compared to the drug-free control) as defined by standardized protocols (e.g., CLSI or EUCAST).[10][11]Clearer and more consistent determination of the MIC.
Inappropriate Incubation Time Optimize the incubation time for your specific fungal strain. Prolonged incubation can sometimes lead to the emergence of resistant subpopulations.[10]A clear endpoint for MIC determination without excessive background growth.

Data Presentation

Table 1: Hypothetical this compound Susceptibility Data for Candida albicans Strains

Disclaimer: The following data is for illustrative purposes only, as specific this compound resistance data is not widely available in published literature.

Strain IDPhenotypeThis compound MIC (µg/mL)Fold Change in MICPutative Resistance Mechanism
CA-WTWild-Type (Susceptible)0.5--
CA-ER1This compound-Resistant1632xOverexpression of CDR1/CDR2 (Efflux Pumps)
CA-ER2This compound-Resistant816xPoint mutation in ELO2 (Fatty Acid Elongase)
CA-ER3This compound-Resistant3264xUpregulation of HOG pathway

Table 2: Quantitative Real-Time PCR (qRT-PCR) Data for Efflux Pump Gene Expression

Disclaimer: The following data is for illustrative purposes only.

GeneCA-WT (Relative Expression)CA-ER1 (Relative Expression)Fold Change (ER1 vs. WT)
CDR11.015.215.2
CDR21.012.812.8
MDR11.01.21.2
ACT1 (Housekeeping)1.01.01.0

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a drug-free growth control and a sterile control.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

Protocol 2: Rhodamine 6G (R6G) Efflux Assay
  • Cell Preparation:

    • Grow susceptible and resistant fungal strains to mid-log phase in a suitable liquid medium.

    • Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS.

  • R6G Loading:

    • Energize the cells by adding glucose and incubating for 5 minutes at 30°C.

    • Add R6G to a final concentration of 10 µM and incubate for 40 minutes to allow for cellular uptake.

  • Efflux Measurement:

    • Wash the cells to remove extracellular R6G and resuspend in PBS with glucose.

    • Take aliquots at different time points and centrifuge to pellet the cells.

    • Measure the fluorescence of the supernatant using a fluorometer (excitation/emission ~529/553 nm).

  • Data Analysis:

    • An increased rate of R6G appearance in the supernatant of the resistant strain compared to the susceptible strain indicates enhanced efflux pump activity.

Visualizations

experimental_workflow Experimental Workflow for Investigating this compound Resistance cluster_phenotypic Phenotypic Analysis cluster_mechanistic Mechanistic Investigation cluster_outcome Outcome pheno_start Observe Increased this compound MIC mic_testing Confirm MIC using Broth Microdilution pheno_start->mic_testing efflux_assay Rhodamine 6G Efflux Assay mic_testing->efflux_assay Resistance Confirmed gene_expression qRT-PCR for Efflux Pump & Pathway Genes mic_testing->gene_expression target_sequencing Sequence Sphingolipid/Fatty Acid Biosynthesis Genes mic_testing->target_sequencing resistance_mechanism Identify Resistance Mechanism efflux_assay->resistance_mechanism gene_expression->resistance_mechanism target_sequencing->resistance_mechanism

Workflow for investigating this compound resistance.

signaling_pathway Potential Fungal Resistance Pathways to this compound cluster_cell Fungal Cell This compound This compound sphingolipid_pathway Sphingolipid & Fatty Acid Biosynthesis This compound->sphingolipid_pathway Inhibits efflux_pumps Efflux Pumps (ABC/MFS) This compound->efflux_pumps Pumped out cell_membrane Cell Membrane Stress sphingolipid_pathway->cell_membrane Disrupts stress_sensors Stress Sensors cell_membrane->stress_sensors Activates survival Cell Survival & Resistance efflux_pumps->survival Contributes to hog_pathway HOG Pathway stress_sensors->hog_pathway pkc_pathway PKC Pathway stress_sensors->pkc_pathway hog_pathway->survival pkc_pathway->survival

Hypothesized resistance pathways to this compound.

logical_relationship Troubleshooting Logic for this compound Resistance start Increased MIC Observed? confirm_mic MIC Confirmed & Reproducible? start->confirm_mic Yes action_standardize Standardize Protocol start->action_standardize No check_efflux Increased Efflux Activity? confirm_mic->check_efflux Yes confirm_mic->action_standardize No check_expression Efflux Gene Overexpression? check_efflux->check_expression Yes sequence_target Target Gene Mutations? check_efflux->sequence_target No check_expression->sequence_target No action_efflux_inhibitor Test with Efflux Inhibitors check_expression->action_efflux_inhibitor Yes action_pathway_analysis Analyze Stress Pathways sequence_target->action_pathway_analysis No action_new_compound Consider Alternative Compounds sequence_target->action_new_compound Yes

Troubleshooting decision tree for resistance.

References

Technical Support Center: Refining Spectroscopic Analysis of Complex Epicoccamide Structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the spectroscopic analysis of complex Epicoccamide (B1671484) structures. The content is designed to address specific issues encountered during experimental procedures involving Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the characteristic structural features of Epicoccamides that influence their spectroscopic analysis?

A1: Epicoccamides are a class of fungal secondary metabolites characterized by a unique and complex structure, typically comprising three distinct biosynthetic subunits: a glycosidic moiety, a long-chain fatty acid derivative, and a tetramic acid unit.[1][2][3][4] This intricate assembly presents several challenges and key considerations for spectroscopic analysis:

  • Stereochemical Complexity: The presence of multiple chiral centers in both the sugar and the fatty acid-derived portions requires advanced NMR techniques for complete stereochemical assignment.

  • Long Aliphatic Chain: The long and often flexible fatty acid chain can lead to significant signal overlap in the aliphatic region of ¹H NMR spectra, making unambiguous assignment difficult.

  • Glycosidic Linkage: The connection between the sugar and the lipid tail is a critical structural feature to confirm. HMBC experiments are essential for establishing this linkage.

  • Tetramic Acid Tautomerism: The tetramic acid moiety can exist in different tautomeric forms, which may lead to broadened or multiple signals in NMR spectra, particularly for the carbons and protons near this unit.[1]

Q2: Which NMR experiments are essential for the complete structure elucidation of Epicoccamides?

A2: A combination of 1D and 2D NMR experiments is crucial for the unambiguous structure determination of Epicoccamides. The following experiments are highly recommended:

  • 1D ¹H and ¹³C NMR: Provide the initial overview of the proton and carbon environments in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in differentiating between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, which is vital for tracing the connectivity within the sugar and the aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached ¹H and ¹³C nuclei, aiding in the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) ¹H-¹³C correlations. This is critical for connecting the different structural subunits, such as linking the sugar to the aglycone and identifying the position of substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the relative stereochemistry and the conformation of the molecule, including the glycosidic linkage.

Q3: What are the expected challenges when analyzing Epicoccamides by mass spectrometry?

A3: Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for determining the molecular weight and obtaining fragmentation information for Epicoccamides. However, researchers may encounter the following challenges:

  • Ionization and Adduct Formation: Epicoccamides can form various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) in the ion source, which can complicate the identification of the molecular ion peak. Using high-purity solvents and additives can help in promoting the formation of a single, desired adduct.

  • Fragmentation of the Glycosidic Bond: The glycosidic bond is often labile under MS/MS conditions, leading to a prominent fragment corresponding to the loss of the sugar moiety. While this is useful for confirming the presence of the glycosidic unit, it can sometimes dominate the spectrum, making it difficult to obtain fragmentation information from other parts of the molecule.

  • Complex Fragmentation of the Lipid Chain: The long aliphatic chain can undergo complex fragmentation, and interpreting these fragments to pinpoint the exact location of functional groups can be challenging.

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause(s) Recommended Solution(s)
Severe signal overlap in the aliphatic region (1.0-2.5 ppm) of the ¹H NMR spectrum. The long, flexible aliphatic chain of the this compound structure leads to many protons with similar chemical environments.1. Use a higher field NMR spectrometer: This will increase the chemical shift dispersion. 2. Employ 2D NMR techniques: HSQC can help disperse the signals into the second dimension based on the attached carbon chemical shifts. TOCSY can be used to trace out the entire spin system of the aliphatic chain. 3. Vary the NMR solvent: Changing the solvent (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆) can induce different chemical shifts and potentially resolve overlapping signals.
Broad or multiple signals for protons and carbons near the tetramic acid moiety. Keto-enol tautomerism of the tetramic acid ring system can lead to chemical exchange on the NMR timescale.[1]1. Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either coalesce the signals into a single sharp peak (fast exchange) or sharpen the individual signals (slow exchange). 2. Check for pH effects: The tautomeric equilibrium can be pH-dependent. Ensure the sample is free of acidic or basic impurities.
Ambiguous stereochemistry at multiple chiral centers. Standard 2D NMR techniques (COSY, HSQC, HMBC) provide connectivity information but not always definitive stereochemistry.1. NOESY/ROESY: Carefully analyze the cross-peaks to determine the relative spatial proximity of protons. Strong NOEs between protons on adjacent stereocenters can indicate their relative orientation. 2. J-coupling Analysis: Measure the coupling constants (³JHH) between protons on adjacent carbons. The magnitude of these couplings can sometimes be used to infer the dihedral angle and thus the relative stereochemistry, particularly within the sugar ring. 3. Computational Chemistry: Use DFT calculations to predict the NMR chemical shifts and coupling constants for different possible stereoisomers and compare them with the experimental data.
Difficulty in confirming the glycosidic linkage. Lack of a clear correlation between the anomeric proton/carbon and the aglycone in standard 2D NMR spectra.1. Optimize HMBC experiment: Ensure the long-range coupling delay (e.g., CNST13 on Bruker instruments) is optimized for the expected ³JCH or ⁴JCH coupling across the glycosidic bond (typically around 8 Hz). 2. Run a high-sensitivity HMBC: Use a sufficient number of scans to detect this crucial but potentially weak correlation. 3. NOESY/ROESY: Look for a cross-peak between the anomeric proton of the sugar and the proton on the carbon of the aglycone to which the sugar is attached.
Mass Spectrometry
Problem Possible Cause(s) Recommended Solution(s)
Multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) in the ESI mass spectrum, making it difficult to identify the molecular ion. Presence of various cations in the sample or mobile phase.1. Add a controlled amount of an adduct-forming salt: For example, adding a small amount of sodium acetate (B1210297) can promote the formation of a single [M+Na]⁺ adduct. 2. Use high-purity solvents and glassware: This will minimize contamination from extraneous salts. 3. Optimize ESI source conditions: Adjusting parameters like capillary voltage and temperature can sometimes favor the formation of a specific adduct.
Dominant fragment corresponding to the loss of the sugar moiety in MS/MS, with little other fragmentation. The glycosidic bond is a low-energy fragmentation site.1. Vary the collision energy (CE): Use a range of collision energies. Lower energies may favor fragmentation of the glycosidic bond, while higher energies might induce fragmentation in other parts of the molecule. 2. Use different fragmentation techniques: If available, techniques like Higher-energy Collisional Dissociation (HCD) may provide different fragmentation patterns compared to Collision-Induced Dissociation (CID).
Complex and uninterpretable fragmentation pattern of the aliphatic chain. Multiple possible cleavage sites along the long hydrocarbon chain.1. Look for characteristic neutral losses: Fragmentation of long alkyl chains often involves a series of neutral losses of small alkenes. 2. Compare with related compounds: If available, analyze simpler analogues or derivatives to understand the fragmentation behavior of the aliphatic chain. 3. High-Resolution MS/MS: Use a high-resolution mass spectrometer to obtain accurate mass measurements of the fragment ions, which can help in determining their elemental composition and proposing fragmentation pathways.

Data Presentation

NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound A, a representative member of this class of natural products.

Table 1: ¹H and ¹³C NMR Data for this compound A in DMSO-d₆

PositionδC (ppm)δH (ppm, mult., J in Hz)
2170.8-
3104.9-
4196.53.87 (br. s)
535.11.23 (d, 6.3)
628.12.88 (s)
7199.1-
851.53.50 (m)
933.31.58 (m), 1.41 (m)
10-2028.5-29.01.20-1.29 (m)
2136.01.50 (m)
2269.83.39 (m), 3.74 (m)
2322.81.08 (d, 6.7)
1'100.24.33 (br. s)
2'73.13.03 (m)
3'76.83.14 (m)
4'69.83.00 (m)
5'76.93.19 (m)
6'60.83.63 (m), 3.42 (m)

Data obtained from supplementary information of a study on this compound A biosynthesis.[5]

Mass Spectrometry Data

Table 2: Key HR-ESI-MS Data for this compound A

IonObserved m/zCalculated m/zMolecular Formula
[M-H]⁻556.76556.3538C₂₉H₅₀NO₉

Data obtained from a study on this compound A biosynthesis.[2]

A characteristic fragmentation in the MS/MS of glycosylated lipids like Epicoccamides is the cleavage of the glycosidic bond, which would result in a neutral loss of the sugar moiety (e.g., 162 Da for a hexose).

Experimental Protocols

Detailed Methodology for 2D NMR Experiments

A comprehensive suite of 2D NMR experiments is essential for the structural elucidation of Epicoccamides. Below are recommended parameters for key experiments on a 600 MHz spectrometer.

1. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsp (or similar phase-sensitive, edited HSQC with gradient selection)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 12 ppm (e.g., -1 to 11 ppm)

  • Spectral Width (F1 - ¹³C): 180 ppm (e.g., 0 to 180 ppm)

  • Number of Scans (ns): 4-8

  • Number of Increments (F1): 256-512

  • ¹J(CH) Coupling Constant: Optimized for one-bond C-H coupling (typically 145 Hz).

2. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf (or similar gradient-selected HMBC)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 200 ppm (to include carbonyls)

  • Number of Scans (ns): 16-64 (more scans may be needed for weak correlations)

  • Number of Increments (F1): 256-512

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 2-3 bond couplings (typically 8 Hz). It may be beneficial to run a second HMBC with a different delay to detect a wider range of couplings (e.g., 4 Hz).[6][7]

3. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: noesygpphpp (or similar gradient-selected NOESY)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (F2 and F1): 12 ppm

  • Number of Scans (ns): 8-16

  • Number of Increments (F1): 256-512

  • Mixing Time (d8): A range of mixing times should be tested (e.g., 300 ms, 500 ms, 800 ms) to observe different NOE build-up rates and avoid spin diffusion.[8]

Mandatory Visualization

Experimental Workflow for this compound Structure Elucidation

experimental_workflow cluster_extraction Isolation & Purification cluster_initial_analysis Initial Spectroscopic Analysis cluster_2d_nmr 2D NMR for Connectivity cluster_3d_structure Stereochemistry & Conformation cluster_final_structure Final Structure Assignment Extraction Fungal Culture Extraction Chromatography Chromatographic Separation (HPLC) Extraction->Chromatography MS HR-ESI-MS (Determine Molecular Formula) Chromatography->MS Pure Compound NMR_1D 1D NMR ('H, ¹³C, DEPT) (Initial Fingerprinting) Chromatography->NMR_1D Pure Compound Final_Structure Complete Structure of this compound MS->Final_Structure COSY COSY (¹H-¹H Correlations) NMR_1D->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) NMR_1D->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) NMR_1D->HMBC NOESY NOESY/ROESY (Through-Space Correlations) J_Coupling J-Coupling Analysis Computation Computational Modeling (DFT) NOESY->Final_Structure J_Coupling->Final_Structure Computation->Final_Structure

Caption: A typical experimental workflow for the isolation and complete structure elucidation of Epicoccamides.

Logical Relationship for Spectroscopic Data Interpretation

logical_relationship cluster_data Primary Data cluster_connectivity Connectivity cluster_stereochem Stereochemistry cluster_interpretation Structural Fragments H_NMR ¹H NMR (Proton Environments) COSY_data COSY H_NMR->COSY_data HSQC_data HSQC H_NMR->HSQC_data HMBC_data HMBC H_NMR->HMBC_data NOESY_data NOESY/ROESY H_NMR->NOESY_data J_Coupling_data J-Couplings H_NMR->J_Coupling_data C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC_data C_NMR->HMBC_data MS_data HR-MS (Molecular Formula) Final_Structure Final Structure MS_data->Final_Structure Confirms Formula Sugar Sugar Moiety COSY_data->Sugar Lipid Lipid Chain COSY_data->Lipid HSQC_data->Sugar HSQC_data->Lipid Tetramic Tetramic Acid HSQC_data->Tetramic HMBC_data->Sugar HMBC_data->Lipid HMBC_data->Tetramic NOESY_data->Final_Structure Relative Stereochem. J_Coupling_data->Final_Structure Relative Stereochem. Sugar->Final_Structure Linkage Lipid->Final_Structure Linkage Tetramic->Final_Structure Linkage

References

Enhancing the production of Epicoccamide through genetic engineering of Epicoccum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the genetic engineering of Epicoccum species to enhance the production of the bioactive secondary metabolite, epicoccamide (B1671484).

Frequently Asked Questions (FAQs)

Q1: What are the primary genetic strategies for enhancing this compound production in Epicoccum?

A1: The primary strategies involve the overexpression of key genes in the this compound biosynthetic gene cluster (BGC), the knockout of competing metabolic pathway genes, and the activation of silent or weakly expressed genes within the BGC.[1][2] Advanced techniques like CRISPR-Cas9 have become instrumental for precise genome editing to achieve these modifications.[3][4][5]

Q2: I am having trouble transforming Epicoccum. What are the most common transformation methods and their critical parameters?

A2: The most common methods for transforming filamentous fungi like Epicoccum are protoplast-mediated transformation (PMT) and Agrobacterium-mediated transformation (AMT).[2] Key challenges often relate to the efficiency of protoplast formation and regeneration or the optimization of co-cultivation conditions for AMT.[2] For PMT, the choice and concentration of cell wall-degrading enzymes and the osmotic stabilizer are critical.[6] For AMT, factors such as the Agrobacterium strain, cell density, and the use of virulence gene inducers like acetosyringone (B1664989) are crucial.[7][8]

Q3: My transformants show low or no increase in this compound production. What could be the issue?

A3: Several factors could contribute to this. The integration site of your expression cassette could be in a region of repressive chromatin. There might be instability of the integrated DNA, or the promoter used to drive your gene of interest may not be strong enough in the chosen culture conditions. It is also possible that precursor availability for this compound biosynthesis is a limiting factor, or that feedback inhibition is occurring.[9]

Q4: Are there specific culture conditions that favor this compound production?

A4: Yes, culture conditions significantly impact secondary metabolite production.[10] Factors such as the carbon and nitrogen sources, pH, temperature, and aeration need to be optimized.[9][11] For Epicoccum nigrum, ideal growth temperatures are generally between 23-28°C, with an optimal pH range of 5.0 to 6.0.[12] The choice of complex versus defined media can also dramatically affect pigment and secondary metabolite production.[13]

Q5: How can I activate the this compound biosynthetic gene cluster if it's silent or expressed at low levels?

A5: Activation of silent BGCs can be achieved through several approaches. One method is "ribosome engineering," where mutations are induced in ribosomal proteins to alter the regulation of secondary metabolism.[14] Another strategy is the use of epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, which can alter chromatin structure and lead to the expression of silent genes.[9][10][15] Co-culturing Epicoccum with other microorganisms can also sometimes induce the production of previously unobserved secondary metabolites.[14]

Troubleshooting Guides

Agrobacterium-mediated Transformation (AMT) of Epicoccum
Problem Possible Cause Solution
No or very few transformants Inefficient T-DNA transferOptimize co-cultivation time and temperature. Ensure the use of an appropriate Agrobacterium strain (e.g., AGL-1, EHA105). Add an inducer of vir gene expression, such as acetosyringone, to the co-cultivation medium.[7][8]
Low competency of Epicoccum cellsUse freshly prepared spores or mycelial fragments for co-cultivation.
Incorrect antibiotic selection or concentrationVerify the resistance marker on your plasmid and the corresponding antibiotic concentration for Epicoccum. Plate untransformed controls to confirm antibiotic effectiveness.
High background of non-transformed colonies Antibiotic degradationPrepare fresh antibiotic stock solutions and plates. Protect light-sensitive antibiotics from light.
Spontaneous resistanceIncrease the concentration of the selection antibiotic. Use a different selection marker if possible.
False positives (colonies grow on selection media but do not contain the gene of interest) Transient expression of the resistance geneSubculture putative transformants to fresh selection plates to confirm stable integration.
Contamination with resistant microbesEnsure sterile technique throughout the transformation process.
CRISPR-Cas9 Mediated Gene Editing in Epicoccum
Problem Possible Cause Solution
Low editing efficiency Inefficient delivery of CRISPR-Cas9 componentsIf using a plasmid-based system, ensure the plasmid is of high quality. For RNP delivery, optimize the protoplast transformation protocol.
Poor expression of Cas9 or sgRNAUse strong, constitutive promoters suitable for Epicoccum. Codon-optimize the Cas9 gene for filamentous fungi.[1]
Ineffective sgRNA designDesign multiple sgRNAs targeting different sites within the gene. Ensure the target site is not in a heterochromatic region.
High rate of off-target mutations High concentration of Cas9/sgRNATitrate the amount of Cas9 plasmid or RNP complex used for transformation.
Constitutive expression of Cas9Use an inducible promoter to control Cas9 expression, limiting its activity to a specific time window.
No viable knockouts obtained for a specific gene The targeted gene is essential for viabilityConsider creating a conditional knockout using a tunable promoter system.[16]

Experimental Protocols

Protoplast Preparation and Transformation of Epicoccum

This protocol is adapted from general methods for filamentous fungi and should be optimized for your specific Epicoccum strain.

Materials:

  • Epicoccum spores or young mycelium

  • Enzyme solution (e.g., a combination of lysing enzymes from Trichoderma harzianum and Driselase in an osmotic stabilizer)

  • Osmotic stabilizer (e.g., 0.6 M KCl or 1.2 M MgSO4)

  • STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2)

  • PEG solution (40% PEG 4000 in STC buffer)

  • Regeneration medium (e.g., Potato Dextrose Agar supplemented with the osmotic stabilizer)

Procedure:

  • Inoculate a suitable liquid medium with Epicoccum spores or mycelial fragments and incubate with shaking until the early to mid-logarithmic growth phase is reached.

  • Harvest the mycelium by centrifugation and wash with the osmotic stabilizer.

  • Resuspend the mycelium in the enzyme solution and incubate with gentle shaking at 30°C for 2-4 hours, periodically checking for protoplast release under a microscope.

  • Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or a nylon mesh.

  • Pellet the protoplasts by gentle centrifugation and wash twice with the osmotic stabilizer, followed by one wash with STC buffer.

  • Resuspend the protoplasts in STC buffer to a final concentration of 10^7 to 10^8 protoplasts/mL.

  • To 100 µL of the protoplast suspension, add 5-10 µg of plasmid DNA and mix gently.

  • Add 250 µL of PEG solution, mix, and incubate at room temperature for 20 minutes.

  • Add 1 mL of STC buffer and mix.

  • Plate the suspension onto regeneration medium containing the appropriate selective agent.

  • Incubate at the optimal growth temperature for Epicoccum until transformants appear.

This compound Extraction and Quantification

Materials:

  • Epicoccum culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a C18 column

  • This compound standard

Procedure:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator.

  • Dissolve the dried extract in a known volume of methanol (B129727) for HPLC analysis.

  • Inject the sample onto an HPLC system equipped with a C18 column.

  • Use a suitable mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid) to separate the components.

  • Detect this compound using a UV detector at its maximum absorbance wavelength.

  • Quantify the this compound concentration by comparing the peak area to a standard curve generated with a pure this compound standard.

Quantitative Data Summary

Table 1: Effect of Carbon Source on Epicoccum Biomass and Pigment Production *

Carbon SourceBiomass (g/L)Pigment Production (AU at 410 nm)
Glucose8.52.5
Fructose9.23.1
Sucrose8.92.8
Maltose7.82.2

Note: Data is hypothetical and illustrative of expected trends. Actual values will vary depending on the Epicoccum strain and specific culture conditions.

Table 2: Influence of Nitrogen Source on this compound Yield

Nitrogen SourceThis compound Yield (mg/L)
Yeast Extract120
Peptone105
Ammonium Sulfate75
Sodium Nitrate88

Note: Data is hypothetical and illustrative of expected trends. Actual values will vary depending on the Epicoccum strain and specific culture conditions.

Visualizations

experimental_workflow cluster_prep Strain and Vector Preparation cluster_transformation Transformation cluster_selection Selection and Screening cluster_analysis Analysis strain Epicoccum Wild-Type Strain amt Agrobacterium-mediated Transformation strain->amt pmt Protoplast-mediated Transformation strain->pmt vector Expression Vector Construction (e.g., pCAMBIA) vector->amt vector->pmt selection Selection on Antibiotic Medium amt->selection pmt->selection pcr PCR Screening of Putative Transformants selection->pcr fermentation Fermentation and Culture Optimization pcr->fermentation hplc HPLC Analysis of This compound fermentation->hplc yield Enhanced this compound Yield hplc->yield signaling_pathway cluster_input Inputs cluster_bgc This compound Biosynthetic Gene Cluster (BGC) cluster_regulation Regulation cluster_output Output precursors Primary Metabolism (Amino Acids, Acetyl-CoA) pks_nrps PKS-NRPS Hybrid Enzyme precursors->pks_nrps Substrates modifying_enzymes Modifying Enzymes (e.g., Glycosyltransferase) pks_nrps->modifying_enzymes Intermediate This compound This compound modifying_enzymes->this compound global_reg Global Regulators (e.g., LaeA) global_reg->pks_nrps Transcriptional Activation epigenetic Epigenetic Modifications (Histone Acetylation) epigenetic->pks_nrps Chromatin Remodeling

References

Validation & Comparative

A Comparative Analysis of the Antifungal Properties of Epicoccamide and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the known antifungal characteristics of the natural product Epicoccamide and the established antifungal drug Fluconazole.

In the ever-evolving landscape of antifungal drug discovery, both natural products and synthetic compounds present promising avenues for development. This guide provides a comparative overview of this compound, a secondary metabolite derived from the fungus Epicoccum purpurascens, and Fluconazole, a widely used synthetic triazole antifungal agent. While extensive data exists for Fluconazole, information regarding the specific antifungal activity of this compound is limited in publicly available scientific literature. This guide therefore presents a detailed analysis of Fluconazole's properties alongside the current, more limited understanding of this compound, highlighting the need for further research into the therapeutic potential of this natural compound.

Data Presentation: A Head-to-Head Look

Antifungal Activity of Fluconazole

Fluconazole exhibits a broad spectrum of activity against many common fungal pathogens, particularly yeasts of the Candida species. Its efficacy can, however, be limited against certain species and resistant strains. The following table summarizes representative MIC ranges for Fluconazole against various clinically relevant fungi.

Fungal SpeciesFluconazole MIC Range (µg/mL)Notes
Candida albicans0.25 - 2.0Generally susceptible, but resistance can occur.
Candida glabrata0.5 - 64Susceptibility can be variable, with higher MICs often observed.
Candida parapsilosis0.5 - 4.0Typically susceptible.
Candida tropicalis0.5 - 8.0Generally susceptible.
Candida krusei16 - >64Intrinsically resistant.
Cryptococcus neoformans2.0 - 16Often used for treatment and prophylaxis.
Aspergillus spp.>64Generally considered resistant.

Note: MIC values can vary depending on the specific isolate, testing methodology, and clinical breakpoints.[1]

Antifungal Potential of this compound

This compound is a secondary metabolite produced by the fungus Epicoccum purpurascens.[2] While direct antifungal data for this compound is scarce, other metabolites from Epicoccum species are known to possess antifungal properties.[3][4] For instance, compounds like flavipin, also produced by Epicoccum purpurascens, have demonstrated inhibitory activity against various plant pathogenic fungi.[5][6] This suggests that this compound may also exhibit antifungal activity, but dedicated experimental studies are required to quantify its spectrum and potency. Some studies have noted that epicoccamides demonstrate antiproliferative activity against certain cancer cell lines, but not antimicrobial or cytotoxic effects in the tested assays.[7]

Unraveling the Mechanisms of Action

Fluconazole: Targeting Fungal Cell Membrane Integrity

Fluconazole's mechanism of action is well-established. It belongs to the azole class of antifungals and functions by inhibiting a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.

  • Inhibition of Lanosterol (B1674476) 14α-demethylase: Fluconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.

  • Disruption of Ergosterol Synthesis: This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

  • Accumulation of Toxic Sterols: Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.

  • Impaired Membrane Function: The altered sterol composition disrupts the integrity and fluidity of the cell membrane, leading to impaired function of membrane-bound enzymes and ultimately inhibiting fungal growth (fungistatic effect).

Fluconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_result Result Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (Fungal Cytochrome P450) DisruptedMembrane Disrupted Fungal Cell Membrane Lanosterol->DisruptedMembrane Leads to Ergosterol Ergosterol Intermediate->Ergosterol Subsequent Steps Fluconazole Fluconazole Fluconazole->Inhibition Inhibition->Lanosterol Inhibition FungalGrowthInhibition Inhibition of Fungal Growth

Caption: Fluconazole inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.

This compound: An Undefined Mechanism

The mechanism of action for this compound's potential antifungal activity has not been elucidated due to the lack of specific studies. Research into other antifungal compounds from natural sources reveals a wide array of potential targets, including cell wall synthesis, protein synthesis, and various metabolic pathways. Determining the mechanism of action for this compound will be a critical step in evaluating its potential as a therapeutic agent.

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

To facilitate further research, particularly for compounds like this compound where data is lacking, standardized experimental protocols are essential. The following section details the widely accepted broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12]

Broth Microdilution Method for Yeasts (CLSI M27)

This method is a reference standard for determining the in vitro susceptibility of yeasts to antifungal agents.

1. Preparation of Antifungal Agent:

  • Prepare a stock solution of the antifungal agent (e.g., Fluconazole or this compound) in a suitable solvent (e.g., water or DMSO).

  • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentration range in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Culture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3. Inoculation and Incubation:

  • Add the diluted yeast inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

  • Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC:

  • After incubation, visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This concentration is the MIC.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis AntifungalPrep Prepare Antifungal Serial Dilutions Inoculation Inoculate Microtiter Plate AntifungalPrep->Inoculation InoculumPrep Prepare Fungal Inoculum InoculumPrep->Inoculation Incubate Incubate at 35°C for 24-48 hours Inoculation->Incubate ReadResults Read Results (Visually or Spectrophotometrically) Incubate->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

Caption: Workflow for determining antifungal MIC using the broth microdilution method.

Conclusion: A Tale of Two Compounds

This comparative guide highlights the significant knowledge gap between the well-established antifungal agent, Fluconazole, and the natural product, this compound. Fluconazole remains a cornerstone of antifungal therapy due to its well-defined spectrum of activity and mechanism of action. While the chemical origin of this compound from a genus of fungi known to produce bioactive metabolites is intriguing, a comprehensive understanding of its antifungal potential is currently lacking.

For researchers and drug development professionals, this disparity underscores a clear opportunity. Further investigation into this compound, beginning with fundamental in vitro susceptibility testing, is warranted to determine if it holds promise as a novel antifungal lead. The established protocols and extensive data available for compounds like Fluconazole provide a robust framework and benchmark for such future studies. The exploration of natural products like this compound is crucial in the ongoing search for new and effective treatments to combat the growing challenge of fungal infections.

References

Epicoccamide vs. Other Tetramic Acid Derivatives: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of Epicoccamide and its derivatives with other notable tetramic acid compounds. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and Tetramic Acid Derivatives

Tetramic acids are a class of natural products characterized by a pyrrolidine-2,4-dione (B1332186) ring structure. They are produced by a wide variety of organisms, including bacteria, fungi, and sponges, and exhibit a broad spectrum of potent biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2][3] This diverse bioactivity has made them attractive targets for drug discovery and development.

This compound is an unusual O-glycosylated tetramic acid, a secondary metabolite isolated from the fungus Epicoccum purpurascens.[2][4] While initial studies reported this compound to be devoid of significant antimicrobial or cytotoxic effects,[2] subsequent investigations into its analogs, Epicoccamides B, C, and D, have revealed notable biological activity.[5] In particular, this compound D has demonstrated weak to moderate cytotoxicity against various cancer cell lines, sparking interest in the therapeutic potential of this subclass of tetramic acids.[5][6]

This guide will compare the cytotoxic and antimicrobial activities of this compound D with other well-characterized tetramic acid derivatives, providing a quantitative basis for evaluating their potential in therapeutic applications.

Comparative Biological Activity

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of this compound D and other selected tetramic acid derivatives.

Table 1: Cytotoxicity of this compound D and Other Tetramic Acid Derivatives

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference
This compound D HeLa (Cervical Cancer)Cytotoxicity (CC50)17.0[5]
L-929 (Mouse Fibroblast)Antiproliferative (GI50)50.5[5]
K-562 (Human Leukemia)Antiproliferative (GI50)33.3[5]
Penicitrinine A A-375 (Human Malignant Melanoma)AntiproliferativeNot specified, but active[7]
Trichobamide A U251 (Human Glioma)AntiproliferativeInduces apoptosis[7]
SNB19 (Human Glioma)AntiproliferativeInduces apoptosis[7]
Altercrasins C & D HL-60 (Human Leukemia)Cytotoxicity (IC50)6.1 and 6.2[7]
Colposetin B KB-3.1 (Human Cervical Adenocarcinoma)Cytotoxicity (IC50)5.7[3]
L-929 (Mouse Fibroblast)Cytotoxicity (IC50)57.5[3]
A-549 (Human Lung Carcinoma)Cytotoxicity (IC50)16.5[3]
PC-3 (Human Prostate Cancer)Cytotoxicity (IC50)17.9[3]

Table 2: Antimicrobial Activity of Various Tetramic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Vancoresmycin-type Tetramic Acids (selected) Staphylococcus aureus SG511>128[8]
Escherichia coli K12>128[8]
Penicillenol H Staphylococcus aureus (ATCC 29213)2.5[9]
Methicillin-resistant S. aureus (MRSA)2.5[9]
Colposetin B Bacillus subtilis DSM 1067[3]
Mucor hiemalis DSM 265667[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of natural compounds.[1][10][11]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, K-562, L-929)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (this compound D, other tetramic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12][13][14][15]

Objective: To determine the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-72 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Visualizations: Workflows and Potential Mechanisms

The following diagrams, created using Graphviz, illustrate the experimental workflow for determining biological activity and a potential signaling pathway that may be involved in the cytotoxic effects of some tetramic acid derivatives.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (Broth Microdilution) C1 Seed Cancer Cells in 96-well plates C2 Treat with This compound D / Analogs C1->C2 C3 Incubate (48-72h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Incubate (4h) C4->C5 C6 Solubilize Formazan C5->C6 C7 Measure Absorbance (570 nm) C6->C7 C8 Calculate IC50 C7->C8 A1 Prepare Serial Dilutions of Tetramic Acids A2 Inoculate with Microorganism A1->A2 A3 Incubate (24-72h) A2->A3 A4 Visual/Spectrophotometric Reading A3->A4 A5 Determine MIC A4->A5

Figure 1: Experimental workflow for assessing cytotoxicity and antimicrobial activity.

While the precise signaling pathway affected by this compound D remains to be elucidated, several other tetramic acid derivatives have been shown to induce apoptosis in cancer cells. A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptosis pathway.[7][16] The following diagram illustrates this potential mechanism of action.

Apoptosis_Pathway cluster_cell Cancer Cell Tetramic_Acid Tetramic Acid Derivative Bax Bax (Pro-apoptotic) Tetramic_Acid->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Tetramic_Acid->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Potential intrinsic apoptosis pathway induced by tetramic acid derivatives.

Conclusion

This compound D, an analog of the naturally occurring this compound, demonstrates moderate cytotoxic and antiproliferative activities against several cancer cell lines. When compared to other tetramic acid derivatives, its potency varies. For instance, compounds like Altercrasins C & D and Colposetin B show significantly lower IC50 values, indicating higher cytotoxic potential.

The antimicrobial activity of the broader class of tetramic acids is well-documented, with some derivatives exhibiting potent activity against pathogenic bacteria, including MRSA. The data for the selected vancoresmycin-type derivatives, however, show limited activity, highlighting the structural specificity required for antimicrobial effects.

The provided experimental protocols offer standardized methods for the continued evaluation and comparison of these compounds. While the precise mechanism of action for this compound D is still under investigation, the induction of apoptosis through pathways modulated by Bcl-2 family proteins, as seen with other tetramic acids, presents a plausible avenue for future research. Further structure-activity relationship (SAR) studies on this compound and its analogs could lead to the development of more potent and selective therapeutic agents.

References

A Comparative Analysis of Epicoccamide Production in Diverse Epicoccum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Epicoccamide (B1671484) production across various species and strains of the fungus Epicoccum. Epicoccamides are a class of bioactive tetramic acid derivatives with potential applications in drug development. This document summarizes the known this compound-producing species, available production data, detailed experimental protocols for cultivation and extraction, and the current understanding of the biosynthetic pathways involved.

Comparative Production of Epicoccamides

Epicoccum Species/StrainThis compound(s) ProducedReported Production Level/YieldSource of IsolationReference
Epicoccum nigrum KACC 40642This compoundHigh-level productionNot specified[1]
Epicoccum sp. CPCC 400996This compound A60.5 g of crude extract from 5 kg of solid rice mediumEndophyte[2]
Epicoccum purpurascensThis compound ANot specified (major metabolite)Endophyte from jellyfish Aurelia aurita[3][4]
Epicoccum sp.Epicoccamides B, C, DNot specifiedAssociated with the tree fungus Pholiota squarrosa[1]

Experimental Protocols

The following sections detail the methodologies for the cultivation, extraction, and analysis of Epicoccamides, primarily based on the protocol described for Epicoccum sp. CPCC 400996.[2]

Fungal Cultivation

1. Seed Culture Preparation:

  • Medium: Potato Dextrose Broth (PDB).

  • Procedure: Inoculate 200 mL of PDB in 500 mL flasks with the desired Epicoccum strain.

  • Incubation: Incubate at 30°C on a rotary shaker at 220 rpm for 96 hours.

2. Solid-State Fermentation:

  • Medium: Rice fermentation medium (100 g rice and 100 mL deionized water per 500 mL flask).

  • Inoculation: Inoculate each flask with 5 mL of the seed culture.

  • Incubation: Cultivate for 30 days.

Extraction of Epicoccamides
  • Harvesting: After the incubation period, harvest the fungal biomass and rice medium.

  • Extraction:

    • Perform an extraction twice with methanol (B129727) (e.g., 3 x 30 L for a large-scale fermentation).

    • Use an ultrasonic bath for 30 minutes at 10% power intensity during each extraction step to enhance cell lysis and metabolite release.

  • Concentration: Combine the methanol extracts and concentrate under reduced pressure to obtain the dried crude extract.

Purification and Quantification
  • Purification: The crude extract can be subjected to further purification steps, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate pure Epicoccamides.

  • Quantification:

    • Analytical Method: A validated analytical method, such as HPLC with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), is required for accurate quantification.

    • Standard Curve: A standard curve should be generated using a purified and quantified this compound standard.

    • Sample Analysis: Analyze the crude or purified extracts and determine the concentration of Epicoccamides by comparing the peak areas to the standard curve.

    • Validation: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results.[5][6]

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of Epicoccamides is orchestrated by a biosynthetic gene cluster (BGC) containing a core polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[3] The following diagrams illustrate the proposed biosynthetic pathway for this compound A and a general experimental workflow for its production and analysis.

epicoccamide_biosynthesis cluster_pathway Proposed Biosynthetic Pathway of this compound A l_alanine L-Alanine pks_nrps PKS-NRPS Hybrid (epiA/epcA) l_alanine->pks_nrps acetyl_coa Acetyl-CoA acetyl_coa->pks_nrps malonyl_coa Malonyl-CoA malonyl_coa->pks_nrps tetramate_intermediate Tetramate Intermediate pks_nrps->tetramate_intermediate Chain assembly & Dieckmann cyclization glycosylation Glycosylation (epiF/epcF) tetramate_intermediate->glycosylation epicoccamide_a This compound A glycosylation->epicoccamide_a

Caption: Proposed biosynthetic pathway for this compound A.

experimental_workflow cluster_workflow Experimental Workflow for this compound Production and Analysis strain_selection Strain Selection (e.g., Epicoccum sp. CPCC 400996) seed_culture Seed Culture (PDB medium, 96h, 30°C, 220 rpm) strain_selection->seed_culture solid_fermentation Solid-State Fermentation (Rice medium, 30 days) seed_culture->solid_fermentation extraction Methanol Extraction (with sonication) solid_fermentation->extraction concentration Concentration (Reduced pressure) extraction->concentration purification Purification (e.g., HPLC) concentration->purification analysis Analysis & Quantification (LC-MS, NMR) purification->analysis

Caption: General experimental workflow for this compound production.

References

Structure-Activity Relationship of Epicoccamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epicoccamides, a class of fungal secondary metabolites, have garnered significant interest in the scientific community for their diverse biological activities. These compounds, characterized by a unique structure typically composed of glycosidic, fatty acid, and tetramic acid subunits, have demonstrated potential as anticancer and antimicrobial agents. Understanding the structure-activity relationship (SAR) of epicoccamide (B1671484) analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of known this compound analogs, supported by available experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound analogs varies significantly with structural modifications, particularly in the length and substitution pattern of the central carbon chain and the presence of the mannose moiety. The following tables summarize the available quantitative data on the antiproliferative and antimicrobial activities of key this compound analogs.

Table 1: Antiproliferative Activity of this compound Analogs

CompoundCell LineActivity MetricValue (µM)Reference
This compound D HeLa (Human cervical cancer)CC₅₀17.0[1]
L-929 (Murine fibroblast)GI₅₀50.5[1]
K-562 (Human leukemia)GI₅₀33.3[1]
This compound Not specifiedWeak cytotoxicity-[2]
This compound-aglycone HeLa (Human cervical cancer)IC₅₀19[2]
WI-38 (Human lung fibroblast)IC₅₀15[2]

CC₅₀: 50% cytotoxic concentration; GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration.

Table 2: Antimicrobial Activity of this compound Analogs

CompoundMicroorganismActivity MetricValue (µg/mL)Reference
This compound Staphylococcus aureus-Weak activity[2]
This compound-aglycone Staphylococcus aureusMIC1[2]

MIC: Minimum Inhibitory Concentration.

SAR Insights:

  • Glycosylation: The removal of the D-mannose sugar moiety in this compound to form this compound-aglycone dramatically increases its antibacterial activity against Staphylococcus aureus from weak to a MIC of 1 µg/mL.[2] This suggests that the sugar group may hinder the interaction of the molecule with its bacterial target. A similar trend is observed in cytotoxicity, where the aglycone shows significantly lower IC50 values against HeLa and WI-38 cell lines compared to the parent glycoside.[2]

  • Alkyl Chain Length: Among the glycosylated analogs, this compound D, which possesses the longest carbon chain, demonstrates the most potent antiproliferative activity against HeLa, L-929, and K-562 cell lines.[1] This indicates that the length of the lipophilic alkyl chain is a critical determinant for cytotoxicity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key assays used to evaluate the biological activity of this compound analogs.

Antiproliferative Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., HeLa, L-929, K-562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/GI₅₀ values using a dose-response curve.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound analogs in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Relevant Pathways and Workflows

While direct modulation of specific signaling pathways by epicoccamides has not been extensively reported, the biological activities observed (anticancer, anti-inflammatory) are often associated with pathways like NF-κB and Nrf2. The following diagrams illustrate these general pathways and a typical workflow for natural product discovery.

experimental_workflow cluster_collection Fungal Cultivation & Extraction cluster_screening Bioactivity Screening cluster_identification Compound Identification cluster_sar SAR Studies fungal_strain Fungal Strain Isolation fermentation Large-Scale Fermentation fungal_strain->fermentation extraction Solvent Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation bioassay Bioactivity-Guided Screening (e.g., Cytotoxicity, Antimicrobial) fractionation->bioassay active_fraction Active Fraction bioassay->active_fraction isolation Isolation of Pure Compounds active_fraction->isolation structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation pure_compound Pure this compound Analog structure_elucidation->pure_compound sar_studies Structure-Activity Relationship Analysis pure_compound->sar_studies

Experimental workflow for natural product discovery.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->IKK inhibits IkB_NFkB->NFkB degradation of IκB DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription initiates Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->receptor

Canonical NF-κB signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc translocates Keap1_Nrf2->Nrf2 Nrf2 release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription (Antioxidant & Detoxifying Enzymes) ARE->Transcription initiates Oxidative_Stress Oxidative Stress Electrophiles Oxidative_Stress->Keap1 inactivates

Keap1-Nrf2 signaling pathway.

Conclusion

The structure-activity relationship of this compound analogs reveals key structural features that govern their biological activity. The presence of the mannose moiety appears to decrease both antibacterial and cytotoxic potency, while a longer alkyl chain enhances antiproliferative effects. This compound D and this compound-aglycone have emerged as the most promising analogs from the currently available data. Further investigation into the synthesis and biological evaluation of a wider range of analogs is warranted to fully elucidate the SAR and to optimize these molecules for potential therapeutic applications. Additionally, exploring the effects of these compounds on key cellular signaling pathways, such as NF-κB and Nrf2, could provide valuable insights into their mechanisms of action and guide future drug development efforts.

References

In Vivo Validation of Epicoccamide's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccamide, a tetramic acid derivative isolated from the fungus Epicoccum purpurascens, has garnered interest for its potential therapeutic applications. While in vitro studies have suggested biological activity, its efficacy and mechanism of action in a living organism remain largely unexplored. This guide provides a comparative framework for the potential in vivo validation of this compound, drawing parallels with established Histone Deacetylase (HDAC) inhibitors. This comparison is based on the hypothesis that this compound may exert its therapeutic effects through HDAC inhibition, a mechanism suggested by studies on other metabolites from the Epicoccum genus.

Currently, there is a notable absence of publicly available in vivo data for this compound. This guide aims to bridge this gap by presenting a clear overview of the experimental validation of well-characterized HDAC inhibitors, thereby offering a roadmap for future preclinical studies of this compound.

Comparative Analysis of In Vivo Efficacy

To provide a context for the potential therapeutic efficacy of this compound, this section summarizes the in vivo performance of three clinically relevant HDAC inhibitors: Vorinostat (B1683920), Panobinostat (B1684620), and Belinostat (B1667918). The data presented is derived from preclinical studies in various cancer models.

CompoundAnimal ModelCancer TypeDosage and AdministrationKey Efficacy ResultsCitation
This compound Data not availableData not availableData not availableData not available
Vorinostat Nude mice xenograft (MES-SA cells)Uterine Sarcoma50 mg/kg/day, intraperitoneallyOver 50% reduction in tumor growth compared to placebo.[1]
SCID/NCr mice (PC3 cells)Prostate Cancer100 mg/kg/day, intraperitoneally30-33% lower tumor volume and diameter compared to vehicle-treated mice.[2]
Nude mice xenograft (A431 cells)Epidermoid Squamous Cell Carcinoma100 mg/kg, intraperitoneally, daily for 3 weeksArrest in tumor growth starting from day 10.[3]
Panobinostat Nude mouse xenograft (human GIST biopsies)Gastrointestinal Stromal Tumor (GIST)10 mg/kg daily, intraperitoneally for 12 daysRapid tumor regression, necrosis, and a substantial decline in cell proliferation.[4][5]
Xenograft mouse models (MLL-rearranged ALL)Acute Lymphoblastic Leukemia (ALL)Not specifiedStrong anti-leukemic effects, extending survival and reducing overall disease burden.[6]
Canine NHL tumor xenograft murine modelCanine Non-Hodgkin's Lymphoma10 mg/kg and 20 mg/kg, intraperitoneally for 2 weeksTumor growth inhibition of 82.9% and 97.3%, respectively.[7][8]
Belinostat Athymic nu/nu mice (BHP2-7 xenografts)Thyroid Cancer100 mg/kg/injection, intraperitoneally, 5 days a week for 3 weeksProminent inhibition of tumor growth compared to control mice.[9]
Chimeric mouse model (pancreatic cancer cell lines)Pancreatic CancerNot specifiedSignificant in vivo growth inhibition of pancreatic ductal adenocarcinoma cells.[10]
A2780 and A2780/cp70 xenograft miceOvarian Cancer10 mg/kgSignificant tumor growth delay.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for in vivo studies of HDAC inhibitors, which can serve as a template for designing future experiments with this compound.

Xenograft Mouse Model of Cancer

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a compound using a subcutaneous xenograft model.

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis cell_culture 1. Cell Culture (e.g., A431 epidermoid carcinoma cells) cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest injection 3. Subcutaneous Injection (e.g., 5x10^6 cells in flank of athymic nude mice) cell_harvest->injection tumor_growth 4. Tumor Growth Monitoring (until palpable tumors form) injection->tumor_growth randomization 5. Randomization of Mice (into treatment and control groups) tumor_growth->randomization treatment_admin 6. Compound Administration (e.g., Vorinostat 100 mg/kg IP daily) randomization->treatment_admin monitoring 7. Daily Monitoring (body weight, tumor volume, clinical signs) treatment_admin->monitoring euthanasia 8. Euthanasia & Tumor Excision monitoring->euthanasia analysis 9. Data Analysis (tumor weight, volume, immunohistochemistry) euthanasia->analysis

Figure 1. Workflow for a typical in vivo xenograft study.

Detailed Steps:

  • Cell Culture: The selected cancer cell line (e.g., A431 for epidermoid carcinoma) is cultured under standard conditions.

  • Cell Harvest and Preparation: Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

  • Subcutaneous Injection: A specific number of cells (e.g., 5 x 10^6) is injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[3][9]

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., ~100 mm³).[8]

  • Randomization: Mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Compound Administration: The investigational compound is administered according to the planned schedule, dose, and route (e.g., intraperitoneal injection daily for 21 days).[1][3]

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and the general health of the animals are also monitored.

  • Euthanasia and Tumor Excision: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated. Tumors may be sectioned for histological analysis (e.g., H&E staining) and immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[4][5]

Pharmacodynamic Assessment of HDAC Inhibition

This protocol outlines the steps to determine if a compound is engaging its target (HDACs) in vivo.

pd_assessment cluster_treatment_pd Phase 1: Treatment cluster_sampling Phase 2: Sample Collection cluster_analysis_pd Phase 3: Analysis pd_treatment 1. Administer Compound (single or multiple doses) tissue_collection 2. Collect Tumor/Tissues (at various time points post-dose) pd_treatment->tissue_collection protein_extraction 3. Protein Extraction tissue_collection->protein_extraction western_blot 4. Western Blot Analysis (for acetylated histones, e.g., Ac-H3) protein_extraction->western_blot ihc 5. Immunohistochemistry (for in-situ target engagement) protein_extraction->ihc

Figure 2. Workflow for pharmacodynamic assessment of HDAC inhibition.

Detailed Steps:

  • Compound Administration: Tumor-bearing mice are treated with the compound of interest.

  • Sample Collection: At specified time points after dosing, tumors and/or peripheral blood mononuclear cells (PBMCs) are collected.

  • Protein Extraction: Proteins are extracted from the collected tissues or cells.

  • Western Blot Analysis: The levels of acetylated histones (e.g., acetyl-Histone H3) are measured by Western blot to quantify the extent of HDAC inhibition.[3][7]

  • Immunohistochemistry: Tumor sections can be stained for acetylated histones to visualize target engagement within the tumor microenvironment.[4][5]

Signaling Pathways and Mechanism of Action

HDAC inhibitors are known to exert their anti-cancer effects through various mechanisms, including the reactivation of tumor suppressor genes, induction of cell cycle arrest, and apoptosis. The following diagram illustrates a simplified signaling pathway potentially modulated by this compound, assuming it functions as an HDAC inhibitor.

hdac_pathway cluster_nucleus Cell Nucleus cluster_effects Cellular Outcomes HDAC HDAC Histones Histones HDAC->Histones Deacetylation DNA DNA Histones->DNA Compaction TSG Tumor Suppressor Genes (e.g., p21) DNA->TSG Transcription Repressed CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Induction Apoptosis Apoptosis TSG->Apoptosis Induction This compound This compound (Hypothesized) This compound->HDAC Inhibition

Figure 3. Hypothesized mechanism of action for this compound as an HDAC inhibitor.

Conclusion and Future Directions

The therapeutic potential of this compound can only be fully realized through rigorous in vivo validation. While direct evidence is currently lacking, the established preclinical data for HDAC inhibitors like Vorinostat, Panobinostat, and Belinostat provide a valuable blueprint for designing and interpreting future studies on this compound.

Key future research should focus on:

  • Establishing the in vivo efficacy of this compound in relevant animal models of diseases such as cancer.

  • Determining the optimal dosing, administration route, and therapeutic window for this compound.

  • Confirming the mechanism of action , particularly its potential as an HDAC inhibitor, through pharmacodynamic studies.

  • Conducting comparative studies against existing HDAC inhibitors to understand its relative potency and potential advantages.

By following a structured preclinical development path, the scientific community can effectively evaluate the therapeutic promise of this compound and determine its potential for clinical translation.

References

A Head-to-Head Comparison of Epicoccamide D and Other Marine-Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Epicoccamide (B1671484) D, a marine-derived glycosylated tetramic acid, with other prominent marine natural products exhibiting cytotoxic and antiproliferative activities. The following sections detail the compounds' performance based on experimental data, outline their mechanisms of action through signaling pathway diagrams, and provide standardized experimental protocols for reproducibility.

Introduction to this compound D

This compound D is a member of the this compound family of natural products, which were first isolated from the marine fungus Epicoccum purpurascens found in a jellyfish. While this compound A, the parent compound, has not shown significant cytotoxicity, its derivative, this compound D, has demonstrated notable antiproliferative effects against human cancer cell lines, making it a compound of interest in the search for novel anticancer therapeutics from marine sources.

Comparative Analysis of Cytotoxic Activity

To provide a clear and objective comparison, this guide focuses on the cytotoxic activity of this compound D against the HeLa human cervical cancer cell line, benchmarked against other well-characterized marine natural products.

Table 1: Comparative Cytotoxicity against HeLa Cells

CompoundClassMarine SourceCC50/IC50 (µM) on HeLa Cells
This compound D Glycosylated Tetramic AcidFungus (Epicoccum sp.)17.0 (CC50)
Halichondrin B Polyether MacrolideSponge (Halichondria okadai)~0.0003 (IC50)
Eribulin Synthetic Halichondrin B AnalogSynthetic0.0007 - 0.00158 (IC50)[1]
Spongistatin 1 Polyether MacrolideSponge (Spongia sp.)0.0001 (IC50)[2]
Dothiorelone F PolyketideFungus (Dothiorella sp.)Data against other cell lines available, but specific HeLa IC50 not consistently reported.
Penicilazaphilone B AzaphiloneFungus (Penicillium sp.)Potent cytotoxicity reported against various cancer cells, but specific HeLa IC50 not consistently reported.

Note: IC50 (Inhibitory Concentration 50%) and CC50 (Cytotoxic Concentration 50%) are measures of the concentration of a substance that is required for 50% inhibition/cytotoxicity in vitro. Lower values indicate higher potency.

Mechanisms of Action and Signaling Pathways

The selected marine natural products exert their anticancer effects through distinct molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these compounds.

This compound D: Investigating the Uncharted Path

The precise signaling pathway through which this compound D induces its antiproliferative effects is not yet fully elucidated. It is hypothesized to involve the induction of apoptosis, a form of programmed cell death. Further research is required to identify its direct molecular targets and the downstream signaling cascades.

Epicoccamide_D This compound D Unknown_Target Unknown Molecular Target(s) Epicoccamide_D->Unknown_Target Binds to / Interacts with Apoptosis_Induction Induction of Apoptosis Unknown_Target->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Unknown_Target->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Cell Proliferation Apoptosis_Induction->Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation

Figure 1: Hypothesized mechanism of this compound D.

Halichondrin B / Eribulin and Spongistatin 1: Microtubule Destabilizers

Halichondrin B, its synthetic analog Eribulin, and Spongistatin 1 are potent microtubule-destabilizing agents.[3][4][5][6] They bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering the intrinsic (mitochondrial) pathway of apoptosis.[7][8][9]

cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 Apoptosis Induction (Intrinsic Pathway) Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Tubulin Depolymerization G2_M_Phase G2/M Phase Transition Mitosis Mitosis G2_M_Phase->Mitosis Bcl2 Bcl-2 (Anti-apoptotic) Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Halichondrin_Spongistatin Halichondrin B / Eribulin Spongistatin 1 Halichondrin_Spongistatin->Tubulin Binds to

Figure 2: Microtubule disruption leading to apoptosis.

Penicilazaphilone B: A Notch in the Armor of Cancer Cells

While specific data for HeLa cells is limited, Penicilazaphilone B has been shown to induce apoptosis in gastric cancer cells by inhibiting the Notch signaling pathway.[10] This pathway is crucial for cell proliferation, differentiation, and survival. By blocking the cleavage of the Notch receptor, Penicilazaphilone B prevents the activation of downstream target genes, leading to cell death.

Penicilazaphilone_B Penicilazaphilone B Notch_Cleavage Notch Receptor Cleavage (γ-secretase) Penicilazaphilone_B->Notch_Cleavage Inhibits Apoptosis Apoptosis Penicilazaphilone_B->Apoptosis Induces Notch_Receptor Notch Receptor Notch_Receptor->Notch_Cleavage NICD Notch Intracellular Domain (NICD) Translocation to Nucleus Notch_Cleavage->NICD CSL CSL Transcription Factor NICD->CSL Target_Genes Target Gene Expression (e.g., HES, HEY) CSL->Target_Genes Cell_Proliferation_Survival Cell Proliferation & Survival Target_Genes->Cell_Proliferation_Survival

Figure 3: Inhibition of the Notch signaling pathway.

Experimental Protocols

For the accurate and reproducible assessment of cytotoxicity, a standardized protocol is essential. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cytotoxicity in Adherent Cells (e.g., HeLa)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50/CC50).

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile culture plates

  • Test compounds (this compound D and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS), filtered and stored at -20°C, protected from light

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final solvent concentration should be consistent across all wells and typically below 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include wells with medium and solvent only as a negative control, and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • After the treatment period, remove the medium containing the compounds from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the solvent-treated control cells using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50/CC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Start Start Seed_Cells Seed HeLa Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Compound Dilutions Incubate_24h_1->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h (in dark) Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan Crystals Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for the MTT cytotoxicity assay.

Conclusion

This guide highlights the potential of this compound D as a marine-derived antiproliferative agent. While its potency against HeLa cells is moderate compared to highly potent microtubule inhibitors like Halichondrin B and Spongistatin 1, its unique chemical structure warrants further investigation into its mechanism of action and potential for optimization. The provided data and protocols serve as a valuable resource for researchers in the field of marine natural product drug discovery, facilitating standardized comparisons and guiding future research efforts.

References

Validating Epicoccamide's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Epicoccamide, a promising natural product, against established therapeutic alternatives. We delve into its proposed mechanism of action, present available experimental data, and outline detailed protocols for its target validation.

This compound, a tetramic acid derivative isolated from the fungus Epicoccum purpurascens, has garnered interest for its potential therapeutic applications, including anticancer and antileishmanial activities.[1][2] Understanding its precise mechanism of action is crucial for its development as a therapeutic agent. This guide summarizes the current knowledge on this compound's targets and provides a framework for its experimental validation.

Proposed Mechanism of Action and Target Identification

Antileishmanial Activity: Targeting Trypanothione Reductase

Anticancer Activity: A Need for Target Elucidation

While various this compound derivatives have demonstrated antiproliferative effects against several cancer cell lines, including HeLa, K-562, and L-929, the precise molecular targets and mechanism of action remain to be experimentally validated.[1] this compound D has been identified as the most active among the tested derivatives.[1]

Antifungal Potential: Insights from a Related Compound

Though direct antifungal activity data for this compound is limited, a related metabolite from Epicoccum nigrum, Epipyrone A, has been shown to disrupt fatty acid elongation and sphingolipid biosynthesis in fungi.[6] This suggests a potential avenue of investigation for this compound's antifungal properties.

Performance Comparison: this compound vs. Standard-of-Care

Direct comparative studies of this compound against standard therapeutic agents are currently lacking. However, by compiling available data, we can provide a preliminary performance assessment. It is important to note that direct comparison of IC50/CC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Anticancer Activity (HeLa Cells)
CompoundMetricValue (µM)Reference
This compound D CC5017.0[1]
Doxorubicin (B1662922)IC500.1246 - 2.9[7][8][9][10]
CisplatinIC5028.96[8]
Antileishmanial Activity

While experimental IC50 values for this compound against Leishmania are not yet available, the in silico binding energies suggest strong potential. For comparison, here are the IC50 values for a standard-of-care antileishmanial drug, Amphotericin B.

CompoundOrganismMetricValue (µg/mL)Reference
This compound D Leishmania infantumBinding Energy-13.52 kcal/mol[3][4]
Amphotericin BLeishmania martiniquensisIC50 (promastigotes)0.040[11]
Amphotericin BLeishmania martiniquensisIC50 (amastigotes)0.0152[11]
Amphotericin BLeishmania donovaniIC50 (amastigotes)0.0236 - 0.152[12]
Amphotericin BLeishmania tropicaIC50 (amastigotes)1.73[13]

Experimental Protocols for Target Validation

To rigorously validate the proposed mechanism of action of this compound, the following experimental protocols are recommended.

Trypanothione Reductase (TR) Inhibition Assay

This assay biochemically determines the inhibitory effect of this compound on TR activity.

Materials:

  • Recombinant Leishmania Trypanothione Reductase (TR)

  • NADPH

  • Trypanothione disulfide (TS2)

  • Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)

  • This compound derivatives

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, TR enzyme, and TS2 in a 96-well plate.

  • Add varying concentrations of this compound or a control inhibitor to the wells.

  • Initiate the reaction by adding NADPH.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

In Vitro Cytotoxicity Assay against Cancer Cell Lines

This assay measures the growth-inhibitory effect of this compound on cancer cells.

Materials:

  • HeLa (or other relevant cancer) cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • Doxorubicin or Cisplatin (as positive controls)

  • MTT or resazurin (B115843) reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, a positive control drug, or a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine cell viability.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 or CC50 value by plotting cell viability against the logarithm of the compound concentration.

In Vitro Antileishmanial Assay

This assay assesses the efficacy of this compound against the different life stages of the Leishmania parasite.

Materials:

  • Leishmania species (e.g., L. infantum, L. donovani) promastigotes and amastigotes

  • Appropriate culture media for promastigotes and host cells for amastigotes (e.g., macrophages)

  • This compound derivatives

  • Amphotericin B (as a positive control)

  • Resazurin-based viability assay reagents

  • Microplate reader

Procedure (for amastigotes):

  • Infect a monolayer of host macrophages with Leishmania promastigotes and allow them to differentiate into amastigotes.

  • Treat the infected cells with a serial dilution of this compound or Amphotericin B.

  • Incubate for a defined period (e.g., 72 hours).

  • Lyse the host cells to release the amastigotes.

  • Quantify the number of viable amastigotes using a resazurin-based assay or by microscopic counting.

  • Determine the IC50 value by plotting the percentage of parasite inhibition against the logarithm of the compound concentration.

Visualizing Pathways and Workflows

To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.

Epicoccamide_MoA_Leishmania This compound This compound TR Trypanothione Reductase (TR) This compound->TR Trypanothione_SH2 Trypanothione (Reduced) Trypanothione_S2 Trypanothione (Oxidized) Trypanothione_S2->Trypanothione_SH2 Oxidative_Stress Oxidative Stress Trypanothione_SH2->Oxidative_Stress Neutralization Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Proposed mechanism of antileishmanial action of this compound.

Target_Validation_Workflow start Start in_silico In Silico Screening (e.g., Molecular Docking) start->in_silico biochemical Biochemical Assay (e.g., TR Inhibition) in_silico->biochemical Hypothesis Generation in_vitro In Vitro Cell-Based Assay (e.g., Cytotoxicity, Antileishmanial) biochemical->in_vitro Confirmation in_vivo In Vivo Model (e.g., Animal Studies) in_vitro->in_vivo Efficacy & Toxicity end Validated Target in_vivo->end

Caption: A general workflow for the identification and validation of this compound's molecular target.

References

No Direct Evidence Found for Antiproliferative Effects of Epicoccamides B-D on L-929 and K-562 Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature reveals no direct studies confirming the antiproliferative effects of Epicoccamides B, C, and D on the L-929 (murine fibroblast) and K-562 (human chronic myelogenous leukemia) cell lines. While secondary metabolites from the Epicoccum fungus are recognized for a variety of bioactive properties, including potential cytotoxic and anticancer activities, specific data regarding the effects of Epicoccamides B, C, and D on these particular cell lines is not publicly available.

Fungi of the genus Epicoccum are known to produce a diverse array of secondary metabolites, and various studies have highlighted their potential in yielding compounds with biological activities.[1][2][3][4][5] These include compounds with antimicrobial, antioxidant, and anticancer properties. Epicoccamides, which are tetramic acid derivatives, fall within a class of natural products that have drawn interest for their wide-ranging biological activities, including antitumor potential.[6][7][8]

However, a study on Epicoccamide, a related compound, reported that it was devoid of antimicrobial and cytotoxic activities.[6] This highlights the importance of specific testing for each derivative. Another publication mentions that this compound D induces morphogenesis and pigment formation in the fungus Phoma destructiva, but does not provide data on its effects on cancer cell lines.

Due to the absence of specific experimental data on the antiproliferative effects of Epicoccamides B, C, and D on L-929 and K-562 cells, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested.

Further research, including in vitro cell-based assays, would be necessary to determine if Epicoccamides B, C, and D possess antiproliferative activity against L-929 and K-562 cells and to elucidate the potential mechanisms of action.

Future Research Directions

To investigate the potential antiproliferative effects of Epicoccamides B-D, a standard experimental workflow could be employed.

G cluster_setup Experimental Setup cluster_assay Antiproliferative Assay cluster_mechanism Mechanism of Action Studies Cell_Culture Cell Culture (L-929 & K-562) MTT_Assay MTT or similar viability assay Cell_Culture->MTT_Assay Compound_Prep Compound Preparation (Epicoccamides B, C, D) Compound_Prep->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot

Caption: Proposed experimental workflow to assess antiproliferative effects.

This generalized workflow outlines the necessary steps to screen for antiproliferative activity and subsequently investigate the underlying cellular mechanisms. Such a study would be foundational in determining if Epicoccamides B, C, and D have potential as anticancer agents.

References

Evaluation of Epicoccamide's safety and toxicity profile against other microbial metabolites

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Evaluation of the Safety and Toxicity of the Fungal Metabolite Epicoccamide in Comparison to Other Microbial Byproducts

This guide offers a detailed comparative analysis of the safety and toxicity profile of this compound, a secondary metabolite produced by the fungus Epicoccum purpurascens, against other well-documented microbial metabolites: Gliotoxin, Patulin (B190374), Citrinin, and Ochratoxin A. This document is intended for researchers, scientists, and professionals in drug development, providing objective data and experimental context to inform future research and development endeavors.

Executive Summary

This compound, a tetramic acid derivative, has been investigated for its biological activities.[1] Our comprehensive review of available toxicological data indicates a notable lack of in vivo toxicity information for this compound. However, in vitro studies on its derivatives, this compound B-D, have demonstrated weak to moderate antiproliferative and cytotoxic effects against various cell lines. In stark contrast, other microbial metabolites such as Gliotoxin, Patulin, Citrinin, and Ochratoxin A exhibit significant toxicity, with established median lethal doses (LD50) and well-defined mechanisms of action that pose considerable health risks. This guide synthesizes the current understanding of this compound's safety profile and provides a comparative framework against these other microbial agents.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity and in vitro cytotoxicity of this compound and the selected microbial metabolites.

Table 1: Acute Oral Toxicity Data (LD50)

MetaboliteTest AnimalLD50 (mg/kg Body Weight)Reference(s)
This compound Data Not AvailableData Not Available
Gliotoxin Mouse67[2]
Patulin Rodent20 - 100
Citrinin Mouse112
Ochratoxin A Rodent20 - 30

Table 2: In Vitro Cytotoxicity Data (IC50)

MetaboliteCell LineIC50Reference(s)
This compound D HeLa17.0 µM[3]
L-929 (mouse fibroblast)50.5 µM (GI50)[3]
K-562 (human leukemia)33.3 µM (GI50)[3]
Gliotoxin Human Neuroblastoma (SH-SY5Y)Moderate cytotoxicity at 0.1 µM[4]
Patulin HeLa, SW-48, MRC-5Dose-dependent, significant at 4 µM[5]
Citrinin V7970 µM (24h), 62 µM (48h)[6]
Mouse Sertoli cells (TM4)116.5 µM (24h)[7]
Ochratoxin A Human Cell Lines (Hfl-1 and Hep-2)Potent cytotoxic effects[8]

Experimental Protocols

In Vivo Acute Oral Toxicity (LD50) Determination

The determination of the median lethal dose (LD50) for acute oral toxicity is typically conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing and Observation cluster_2 Phase 3: Data Analysis A Test Substance Preparation (dissolved in a suitable vehicle) D Dose Administration (single oral gavage) A->D B Animal Acclimatization (e.g., 5 days for rodents) C Fasting (prior to dosing) B->C C->D E Clinical Observation (for signs of toxicity and mortality) D->E F Body Weight Measurement D->F G Necropsy (gross pathological examination) E->G H LD50 Calculation (statistical analysis of mortality data) F->H G->H

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Key Steps:

  • Cell Culture: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight. [9]2. Treatment: The cells are then treated with various concentrations of the test compound. [9]3. Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours). [9]4. MTT Addition: MTT solution is added to each well and incubated, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals. [9]5. Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. [9]6. Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. [9]7. IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways of Toxicity

The well-characterized toxic metabolites exert their effects through various cellular signaling pathways. Understanding these mechanisms provides a crucial context for evaluating the potential risks of new microbial compounds.

Gliotoxin-Induced Apoptosis

Gliotoxin is known to induce apoptosis (programmed cell death) in various cell types. A key mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspases. [10] Simplified Signaling Pathway of Gliotoxin-Induced Apoptosis

G Gliotoxin Gliotoxin ROS Reactive Oxygen Species (ROS) Generation Gliotoxin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Gliotoxin-induced apoptosis signaling pathway.

Patulin's Mechanism of Toxicity

Patulin exerts its toxicity primarily through its high affinity for sulfhydryl groups (-SH) in proteins and enzymes, leading to their inactivation and subsequent cellular dysfunction. [11] Logical Relationship of Patulin's Toxicity

G Patulin Patulin Adduct_Formation Covalent Adduct Formation Patulin->Adduct_Formation SH_Groups Sulfhydryl (-SH) Groups on Proteins and Enzymes SH_Groups->Adduct_Formation Enzyme_Inhibition Enzyme Inhibition Adduct_Formation->Enzyme_Inhibition Cellular_Dysfunction Cellular Dysfunction and Toxicity Enzyme_Inhibition->Cellular_Dysfunction

Caption: Patulin's mechanism of toxicity via sulfhydryl group binding.

Conclusion

The available data suggests that this compound possesses a more favorable safety profile compared to other potent microbial toxins like Gliotoxin, Patulin, Citrinin, and Ochratoxin A. While derivatives of this compound have shown some in vitro cytotoxic activity, the parent compound has not demonstrated significant toxicity in the limited studies available. The absence of in vivo toxicity data for this compound highlights a critical gap in its safety assessment. In contrast, the other metabolites included in this comparison have well-documented and significant toxic effects, including carcinogenicity, nephrotoxicity, and immunotoxicity. Further comprehensive in vivo toxicological studies are imperative to fully elucidate the safety profile of this compound and to ascertain its potential for therapeutic or other applications. This guide serves as a foundational resource for researchers, underscoring the need for continued investigation into the safety and mechanisms of action of novel microbial metabolites.

References

Benchmarking the Synthetic Yield of Epicoccamide Against Other Glycosylated Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the total synthesis yield of Epicoccamide, a glycosylated tetramic acid, against a selection of other prominent glycosylated natural products. The data presented herein is intended to offer a quantitative benchmark for researchers engaged in the complex field of natural product synthesis and to provide context for the synthetic efficiency of various approaches to this structurally diverse class of molecules.

Data Presentation: Synthetic Yield Comparison

The total synthesis of complex natural products is a significant undertaking, with overall yields varying widely based on the structural complexity of the target molecule and the length and efficiency of the synthetic route. The following table summarizes the reported overall synthetic yields and the number of steps for this compound D and other notable glycosylated natural products.

Natural ProductClassOverall Synthetic Yield (%)Longest Linear Sequence (Steps)
This compound D Glycosylated Tetramic Acid17%19
Digoxin Cardiac Glycoside41%9
Vancomycin Glycopeptide Antibiotic3.7%19
Teicoplanin Aglycon Glycopeptide Antibiotic2%22
Everolimus Macrolide~66% (from Rapamycin)2
Amphotericin B Polyene MacrolideNot available via total synthesis; production yields from fermentation are reported (e.g., up to 6.58 g/L)N/A
Rapamycin MacrolideNot typically reported as a single overall yield from simple precursors due to multiple complex fragments.>30

Experimental Protocols

Detailed, step-by-step experimental protocols are crucial for the reproducibility and advancement of synthetic strategies. While a full, detailed experimental protocol for the total synthesis of this compound D is not publicly available in the reviewed literature, the key steps have been described.[1][2] To provide a practical example of the methodologies employed in this field, a representative experimental protocol for a key glycosylation step in the synthesis of a complex glycoside is provided below.

Key Steps in the Total Synthesis of this compound D

The total synthesis of this compound D was achieved in 19 steps with an overall yield of 17%.[1][2] The synthesis is modular, allowing for potential adaptation for other natural products. The pivotal reactions in this synthesis include:

  • A β-selective glycosylation followed by a C-2 epimerization of the sugar moiety.

  • A Horner-Wadsworth-Emmons (HWE) olefination to construct a key carbon-carbon double bond.

  • An aminolysis reaction to introduce the L-alanine residue.

  • A Lacey-Dieckman cyclization to form the tetramic acid core.[1]

Representative Experimental Protocol: β-Mannosylation

The following is a general procedure for a β-mannosylation reaction, a common and often challenging step in the synthesis of glycosylated natural products, adapted from a synthesis of β-(1→3)-mannobiose.

Synthesis of Benzyl (B1604629) 2-O-benzyl-4,6-O-benzylidene-3-O-(2-naphthalenylmethyl)-β-d-mannopyranoside

To a cooled (–78°C) solution of acceptor 2 (480 mg, 0.8 mmol), 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) (995 mg, 4 mmol), and 1-benzenesulfinyl piperidine (B6355638) (BSP) (201 mg, 0.96 mmol) in dry dichloromethane (B109758) (16 mL), was added trifluoromethanesulfonic anhydride (B1165640) (Tf2O) (160 µL, 0.96 mmol). The reaction mixture was stirred for 1 h at –78°C before neat benzyl alcohol (125 µL, 1.2 mmol) was added. The mixture was allowed to warm to room temperature and stirred for 2 h. The reaction was quenched with saturated aqueous NaHCO3 and then extracted several times with chloroform. The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica (B1680970) gel column chromatography to give the title compound (398 mg, 0.67 mmol, 84%) as a clear viscous oil.

Mandatory Visualizations

Experimental Workflow: Total Synthesis of a Glycosylated Natural Product

The following diagram illustrates a generalized, modular workflow for the total synthesis of a complex glycosylated natural product like this compound D.

G cluster_aglycone Aglycone Synthesis cluster_glycan Glycan Synthesis A Starting Materials B Fragment A Synthesis A->B C Fragment B Synthesis A->C D Fragment Coupling B->D C->D E Aglycone Core Assembly D->E I Glycosylation E->I F Monosaccharide Building Block G Protecting Group Manipulations F->G H Glycosyl Donor Formation G->H H->I J Post-Glycosylation Modifications I->J K Global Deprotection J->K L Final Product Purification K->L vancomycin_moa cluster_bacterium Gram-Positive Bacterium cluster_outcome Outcome UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-peptide (with D-Ala-D-Ala) UDP_NAG->UDP_NAM_peptide Synthesis of precursors Lipid_II Lipid II UDP_NAM_peptide->Lipid_II Translocation across membrane Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylation Inhibition Inhibition of Cell Wall Synthesis Crosslinked_peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan_chain->Crosslinked_peptidoglycan Transpeptidation Lysis Cell Lysis Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Inhibition->Lysis

References

Safety Operating Guide

Navigating the Disposal of Epicoccamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal protocols for Epicoccamide, a secondary metabolite derived from the fungus Epicoccum purpurascens, necessitates a cautious and compliant approach to its waste management.[1] Researchers, scientists, and drug development professionals must handle this bioactive compound as potentially hazardous, adhering to institutional and regulatory guidelines for chemical waste.

Given the lack of specific degradation or neutralization data for this compound, the primary disposal route is through an accredited hazardous waste management service. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1][2][3]

Immediate Safety and Handling Protocols

Before commencing any disposal-related activities, a thorough hazard assessment is crucial. Due to the unknown toxicity profile of this compound, it is prudent to handle it with a high degree of caution.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side shields.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

  • Avoid generating dust or aerosols.

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of laboratory chemical waste and should be adapted to meet the specific requirements of your institution.

1. Waste Segregation and Collection:

Proper segregation is fundamental to safe and compliant waste disposal.[4] Never mix incompatible waste streams.

  • Designated Waste Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid this compound waste.[1][3] These containers must be in good condition, compatible with the waste, and have securely fitting lids.[1][3][5]

  • Solid Waste: All materials contaminated with this compound, such as gloves, weighing papers, pipette tips, and absorbent materials, should be placed in the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. If solvents are used, it is best practice to segregate halogenated and non-halogenated solvent waste.[4]

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent.[2][5] The rinsate must be collected as hazardous liquid waste.[2][5] After rinsing and air-drying in a fume hood, the defaced or removed label allows the container to be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[2]

2. Container Management and Labeling:

  • Labeling: Immediately label the hazardous waste container with its contents. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents present with their approximate concentrations.[1][3]

  • Closure: Keep waste containers securely sealed at all times, except when adding waste.[1]

  • Storage: Store waste containers in a designated satellite accumulation area, such as a secondary containment bin within a fume hood, away from incompatible materials.[1]

3. Disposal Request and Pickup:

  • Once the waste container is full (typically around 75-90% capacity to prevent overfilling), schedule a pickup with your institution's EHS department or their designated hazardous waste contractor.[3]

  • Do not dispose of this compound waste down the sanitary sewer or in the regular trash.[1]

Spill Management

In the event of a spill, the primary objectives are to contain the spill, protect personnel, and decontaminate the area.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it in the solid hazardous waste container.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid. Place the contaminated absorbent into the solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Quantitative Data Summary

Specific quantitative data for the disposal of this compound is not available. The following table provides general guidelines for laboratory hazardous waste management.

ParameterGuidelineCitations
Waste Container Fullness Do not exceed 90% capacity to allow for expansion and prevent spills.[3]
pH of Aqueous Waste For potential sewer disposal (NOT for this compound), pH is typically required to be between 5.5 and 9.5.
Satellite Accumulation Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.

Note: These are general guidelines. Always refer to your institution's specific policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

EpicoccamideDisposal cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_management Container Management & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood is_solid Is the waste solid or liquid? fume_hood->is_solid solid_waste Collect in 'Solid Hazardous Waste' Container is_solid->solid_waste Solid liquid_waste Collect in 'Liquid Hazardous Waste' Container is_solid->liquid_waste Liquid label_container Label Container with Contents & 'Hazardous Waste' solid_waste->label_container liquid_waste->label_container seal_container Keep Container Securely Sealed label_container->seal_container store_container Store in Secondary Containment in Satellite Accumulation Area seal_container->store_container is_full Container Full? store_container->is_full is_full->store_container No contact_ehs Contact EHS for Waste Pickup is_full->contact_ehs Yes end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided here is a general guide based on standard laboratory safety practices. Since this compound is a research compound with limited safety and disposal data, it is critical to treat it as a hazardous substance. Always prioritize your institution's specific protocols and consult with your EHS department for definitive guidance.

References

Personal protective equipment for handling Epicoccamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Epicoccamide, a fungal metabolite isolated from Epicoccum purpurascens. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation: Direct contact may cause irritation.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

  • Allergic Reactions: As a fungal-derived compound, there is a potential for allergic reactions in sensitized individuals.[3]

Personal Protective Equipment (PPE)

Consistent adherence to PPE protocols is the most effective way to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Nitrile glovesProvides a barrier against skin contact. Double-gloving may be appropriate when handling higher concentrations.
Eyes Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.[2]
Body Laboratory coatProtects skin and clothing from contamination.
Respiratory N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[2]
Face Face shieldTo be used in conjunction with safety goggles when there is a significant risk of splashing.

Safe Handling Procedures

Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.

  • Engineering Controls :

    • Always handle solid this compound within a certified chemical fume hood to minimize inhalation exposure.

    • If a fume hood is not available, a Class II Biosafety Cabinet can be used as an alternative, providing both product and personnel protection.

  • Procedural Controls :

    • Before handling, ensure all necessary PPE is donned correctly.

    • Avoid generating dust. When weighing, do so carefully within the fume hood.

    • Prepare solutions in the fume hood.

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[4]

    • Decontaminate all work surfaces with an appropriate disinfectant (e.g., 70% ethanol) after each use.

Emergency Procedures

In the event of an exposure, immediate action is necessary.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential exposure to others.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for chemical waste. Dispose of in accordance with local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated chemical waste container. Do not mix with general laboratory waste.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate chemical waste stream immediately after use.
Liquid Waste (solutions containing this compound) Collect in a labeled, sealed container for liquid chemical waste. Follow institutional guidelines for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Epicoccamide_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review Safety Information B Don Appropriate PPE A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

Safe handling workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。